molecular formula C9H16O4 B1583380 1,5-Diacetoxypentane CAS No. 6963-44-6

1,5-Diacetoxypentane

Cat. No.: B1583380
CAS No.: 6963-44-6
M. Wt: 188.22 g/mol
InChI Key: PIJBVCVBCQOWMM-UHFFFAOYSA-N
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Description

1,5-Diacetoxypentane, also known as pentane-1,5-diyl diacetate, is a chemical compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . Its CAS Registry Number is 6963-44-6 . As a diacetate ester, this compound is structurally derived from pentane-1,5-diol, where both terminal hydroxy groups are acetylated. Compounds of this class often serve as building blocks or intermediates in organic synthesis, materials science, and polymer chemistry. For instance, they can be used in the development of polymers and polyesters, or as precursors in pharmaceutical and agrochemical research. This product is designated For Research Use Only (RUO) and is intended for qualified laboratory and research professionals. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to all local safety guidelines before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetyloxypentyl acetate
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InChI

InChI=1S/C9H16O4/c1-8(10)12-6-4-3-5-7-13-9(2)11/h3-7H2,1-2H3
Source PubChem
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InChI Key

PIJBVCVBCQOWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
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DSSTOX Substance ID

DTXSID80884345
Record name 1,5-Pentanediol, 1,5-diacetate
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Molecular Weight

188.22 g/mol
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CAS No.

6963-44-6
Record name 1,5-Diacetoxypentane
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Record name 1,5-Diacetoxypentane
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Record name 1,5-Pentanediol diacetate
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Record name 1,5-Pentanediol, 1,5-diacetate
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Record name 1,5-Pentanediol, 1,5-diacetate
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Record name Pentane-1,5-diyl diacetate
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Foundational & Exploratory

An In-Depth Technical Guide to 1,5-Diacetoxypentane: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,5-diacetoxypentane, a versatile difunctional molecule. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical and physical properties of 1,5-diacetoxypentane, outlines a standard laboratory synthesis protocol, and explores its current and potential applications.

Introduction: The Molecular Profile of 1,5-Diacetoxypentane

1,5-Diacetoxypentane (CAS No. 6963-44-6) is the diacetate ester of 1,5-pentanediol.[1][2] Structurally, it consists of a flexible five-carbon aliphatic chain capped at both ends by acetate groups.[3] This symmetrical diester configuration imparts properties that make it a valuable building block in organic synthesis and polymer chemistry. Its formal IUPAC name is 5-acetyloxypentyl acetate, and it is also known as 1,5-pentanediol diacetate or pentamethylene diacetate.[2][4]

The presence of two ester functionalities allows it to act as a difunctional monomer or a flexible linker in the synthesis of more complex molecular architectures. Understanding its properties is key to leveraging its potential in various scientific fields.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of a chemical compound dictate its behavior and suitability for specific applications. The structure and key properties of 1,5-diacetoxypentane are summarized below.

Chemical Structure

The structure of 1,5-diacetoxypentane is defined by a central pentane chain with ester groups at the C1 and C5 positions.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification Reactant1 1,5-Pentanediol Reaction Stir at Room Temp. (or gentle heat) Reactant1->Reaction Reactant2 Acetic Anhydride (Excess) Reactant2->Reaction Catalyst DMAP (cat.) Catalyst->Reaction Quench Quench with Water Reaction->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer (NaHCO3, Brine) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Distillation or Column Chromatography Concentrate->Purify Product 1,5-Diacetoxypentane Purify->Product

Sources

An In-depth Technical Guide to Pentane-1,5-diyl Diacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern chemical synthesis and pharmaceutical development, the utility of a molecule is often defined by its versatility, reactivity, and physicochemical properties. Pentane-1,5-diyl diacetate, a seemingly simple diester, embodies these characteristics, offering a unique platform for a range of applications, from a building block in organic synthesis to a potential component in advanced drug delivery systems. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of pentane-1,5-diyl diacetate. We will delve into its fundamental properties, synthesis, and potential applications, underpinned by scientific principles and practical insights to empower your research and development endeavors.

Chemical Identity and Nomenclature

The unequivocally correct IUPAC name for the compound with the CAS number 6963-44-6 is pentane-1,5-diyl diacetate .[1] However, in scientific literature and commercial catalogs, it is also commonly referred to by several synonyms:

  • 1,5-Diacetoxypentane[1]

  • Pentamethylene diacetate[1]

  • 1,5-Pentanediol diacetate[1]

Understanding these synonyms is crucial for conducting thorough literature searches and for sourcing the compound from various suppliers.

Chemical Structure:

Figure 1: 2D Chemical Structure of Pentane-1,5-diyl Diacetate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of pentane-1,5-diyl diacetate is fundamental to its application in research and development. These properties dictate its solubility, stability, and compatibility with other substances.

PropertyValueSource
Molecular Formula C₉H₁₆O₄[1]
Molecular Weight 188.22 g/mol [1]
CAS Number 6963-44-6[1]
Appearance Colorless liquid
Boiling Point 517.00 K (243.85 °C)[2]
LogP (Octanol/Water Partition Coefficient) 1.283 (Calculated)[2]
Water Solubility -1.31 (Log10 of Water solubility in mol/l, Calculated)[2]

The calculated LogP value suggests that pentane-1,5-diyl diacetate is moderately lipophilic, which has implications for its use in biological systems and formulation development. Its limited water solubility should also be a key consideration in experimental design.

Synthesis of Pentane-1,5-diyl Diacetate

The most common and straightforward method for the synthesis of pentane-1,5-diyl diacetate is the Fischer-Speier esterification of its parent diol, 1,5-pentanediol, with acetic acid.[3][4][5] This acid-catalyzed equilibrium reaction is a cornerstone of organic synthesis.

Reaction Mechanism: Fischer-Speier Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), are as follows:

  • Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the alcohol: The hydroxyl group of 1,5-pentanediol acts as a nucleophile, attacking the activated carbonyl carbon. This occurs at both ends of the diol.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of water: The leaving group, water, is eliminated, and the carbonyl group is reformed.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen.

To drive the equilibrium towards the formation of the diester, an excess of one of the reactants (typically the less expensive one, acetic acid) is used, and/or the water formed during the reaction is removed, for instance, by azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 1,5-Pentanediol 1,5-Pentanediol Esterification Esterification 1,5-Pentanediol->Esterification Acetic Acid (excess) Acetic Acid (excess) Acetic Acid (excess)->Esterification Acid Catalyst (H₂SO₄) Acid Catalyst (H₂SO₄) Acid Catalyst (H₂SO₄)->Esterification Heat (Reflux) Heat (Reflux) Heat (Reflux)->Esterification Pentane-1,5-diyl Diacetate Pentane-1,5-diyl Diacetate Esterification->Pentane-1,5-diyl Diacetate Water Water Esterification->Water

Figure 2: Workflow for the Fischer Esterification Synthesis of Pentane-1,5-diyl Diacetate.

Experimental Protocol: Fischer Esterification

The following is a representative, detailed protocol for the laboratory-scale synthesis of pentane-1,5-diyl diacetate. Note: This protocol should be performed by qualified personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials:

  • 1,5-Pentanediol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether for extraction

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,5-pentanediol (1.0 eq.). Add an excess of glacial acetic acid (e.g., 4-5 eq.). If using a Dean-Stark apparatus, add toluene to the flask.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.) to the stirred reaction mixture.

  • Reflux: Attach a reflux condenser (and Dean-Stark trap if used) and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within several hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If toluene was used, remove it under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate or diethyl ether and transfer it to a separatory funnel.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pentane-1,5-diyl diacetate.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure pentane-1,5-diyl diacetate as a colorless liquid.

Enzymatic Synthesis: A Green Chemistry Approach

As an alternative to traditional acid catalysis, enzymatic synthesis using lipases offers a more environmentally friendly and highly selective method for ester production. Lipases, such as Candida antarctica lipase B (CALB), can catalyze the esterification of 1,5-pentanediol with acetic acid or the transesterification with an acetate ester (e.g., ethyl acetate) under mild reaction conditions.[6] This biocatalytic approach avoids the use of harsh acids and can lead to higher purity products with simpler work-up procedures.

Spectroscopic Characterization

For a molecule to be effectively utilized in a research or development setting, its structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of pentane-1,5-diyl diacetate is expected to show distinct signals for the different proton environments. The methyl protons of the acetate groups will appear as a sharp singlet. The methylene protons of the pentane chain will exhibit multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing ester groups.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester groups, the methyl carbons of the acetate groups, and the three distinct methylene carbons of the symmetrical pentane backbone.[7][8]

Applications in Research and Drug Development

While direct applications of pentane-1,5-diyl diacetate in marketed drugs are not extensively documented, its structure and properties suggest several potential roles in pharmaceutical and medicinal chemistry.

As a Chemical Intermediate and Building Block

The primary application of pentane-1,5-diyl diacetate is as a versatile chemical intermediate. The diacetate can be hydrolyzed back to 1,5-pentanediol, which is used in the synthesis of various polymers and as a plasticizer.[9][10] The diacetate itself can be a precursor in multi-step organic syntheses where a five-carbon chain with terminal functionalities is required. For instance, its diacrylate analogue, pentane-1,5-diyl diacrylate, is noted as an intermediate in the synthesis of the pharmaceutical agent Apremilast.[11] This highlights the potential of the C5 backbone in constructing complex bioactive molecules.

Potential as a Prodrug Linker

The ester linkages in pentane-1,5-diyl diacetate are susceptible to hydrolysis, a property that can be exploited in prodrug design.[12] A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug. The pentane-1,5-diyl moiety could potentially be used as a linker to conjugate two drug molecules or a drug and a targeting moiety. The ester bonds would then be cleaved by esterases in the body, releasing the active components. The rate of hydrolysis could potentially be tuned by modifying the steric and electronic environment around the ester groups.

Role in Polymer-Based Drug Delivery Systems

The field of drug delivery often utilizes biodegradable polymers to control the release of therapeutic agents.[13][14][15][16][17] Pentane-1,5-diyl diacetate, or more commonly its precursor 1,5-pentanediol, can be used as a monomer in the synthesis of polyesters. These polyesters can be formulated into nanoparticles, microparticles, or implants for sustained drug release.[15] The degradation of the polyester backbone through the hydrolysis of its ester linkages would lead to the gradual release of the encapsulated drug.

Use as a Plasticizer in Pharmaceutical Formulations

Plasticizers are added to polymers to increase their flexibility and workability.[9][10][18] In pharmaceutical formulations, particularly in film coatings for tablets and transdermal patches, plasticizers are crucial for achieving the desired mechanical properties. While 1,5-pentanediol itself has been investigated for its properties in dermatological preparations, including as a penetration enhancer,[15] its diacetate derivative could also be explored for its potential as a plasticizer in specific polymer-based formulations.

Safety and Handling

Pentane-1,5-diyl diacetate should be handled in accordance with standard laboratory safety procedures. It is advisable to work in a well-ventilated area and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Pentane-1,5-diyl diacetate is a molecule with significant, though perhaps under-explored, potential in the realms of scientific research and drug development. Its straightforward synthesis, well-defined physicochemical properties, and the reactivity of its ester functionalities make it a valuable tool for the synthetic chemist. For the pharmaceutical scientist, its potential as a building block for bioactive molecules, a prodrug linker, and a component of drug delivery systems warrants further investigation. As the demand for novel chemical entities and advanced drug delivery platforms continues to grow, a comprehensive understanding of such versatile molecules will be indispensable for driving innovation.

References

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Sources

An In-depth Technical Guide to the Physicochemical Properties of Pentane-1,5-diyl Diacetate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Utility of a C5 Diester Building Block

To the accomplished researchers, scientists, and drug development professionals who comprise our audience, this guide is structured not as a rigid data sheet, but as a comprehensive scientific narrative on pentane-1,5-diyl diacetate (CAS 6963-44-6). In our field, true insight comes not from merely knowing a compound's properties, but from understanding how these properties dictate its behavior, inform its applications, and guide its synthesis and handling. This molecule, a simple diester of a C5 linear diol, serves as a versatile building block. Its physical and chemical characteristics—a balance of moderate polarity, hydrogen bond accepting capabilities, and defined chain length—make it a valuable intermediate in organic synthesis, from specialty polymers to fragrances.[1] This document aims to provide the in-depth perspective necessary to leverage these properties effectively in a research and development setting.

Core Molecular and Physical Characteristics

Pentane-1,5-diyl diacetate is structurally defined by a central five-carbon aliphatic chain capped at both ends by acetate ester groups. This configuration imparts a degree of flexibility and a specific polarity profile that is crucial to its function in synthesis.

Fundamental Identifiers
IdentifierValueSource(s)
IUPAC Name 5-acetyloxypentyl acetate[2]
Synonyms 1,5-Diacetoxypentane, 1,5-Pentanediol diacetate[2][3]
CAS Number 6963-44-6[3]
Molecular Formula C₉H₁₆O₄[4]
Molecular Weight 188.22 g/mol [4]
Physicochemical Properties: An Experimental and Predicted Overview

The physical state and properties of a chemical dictate its handling, purification, and reaction conditions. For pentane-1,5-diyl diacetate, we observe characteristics typical of a moderately sized diester.

PropertyValueRemarksSource(s)
Physical State Colorless LiquidExpected at room temperature based on its structure and available data.[5]
Boiling Point 108 °C at 6 mmHgExperimental value under reduced pressure. The atmospheric boiling point is not readily available but would be significantly higher, estimated to be in the range of 240-260 °C.[4]
Melting Point Not availableAs a relatively small, non-symmetrical molecule, it is expected to have a low melting point, likely well below 0 °C.
Density 1.020 g/mLExperimental value, indicating it is slightly denser than water.[4]
Refractive Index (n_D) 1.427Experimental value, useful for characterization and purity assessment.[4]
Solubility Profile: A "Like Dissolves Like" Perspective

The solubility of pentane-1,5-diyl diacetate is governed by the interplay between its nonpolar pentyl backbone and its two polar ester functionalities. The ester groups can act as hydrogen bond acceptors, but the absence of hydroxyl groups means it cannot act as a hydrogen bond donor. This duality dictates its miscibility.

  • High Solubility: Expected in common polar aprotic solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM). These solvents can effectively solvate the ester groups.

  • Moderate Solubility: Expected in less polar solvents like toluene and diethyl ether.

  • Low Solubility: Expected in highly nonpolar solvents like hexanes and in highly polar, protic solvents like water. The five-carbon chain limits aqueous solubility despite the presence of two ester groups.

This solubility profile is critical for selecting appropriate solvent systems for reactions (e.g., synthesis) and purification (e.g., liquid-liquid extraction and chromatography).

Spectroscopic Signature: Characterizing the Molecule

Spectroscopic analysis is the cornerstone of molecular identification and purity verification. The key features in the spectra of pentane-1,5-diyl diacetate are directly correlated to its functional groups and symmetric structure.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic vibrations of the ester functional groups.

  • C=O Stretch: A strong, sharp absorption is expected in the range of 1735-1750 cm⁻¹ . This is the most prominent signal and is highly diagnostic for the ester carbonyl.

  • C-O Stretch: A strong absorption, often complex, is expected between 1200-1250 cm⁻¹ , corresponding to the stretching of the C-O single bond of the ester.

  • C-H Stretch: Absorptions in the 2850-2960 cm⁻¹ region will be present, corresponding to the sp³ hybridized C-H bonds of the pentyl chain and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the NMR spectra are simpler than would be expected for a nine-carbon molecule.

Logical Relationship of NMR Signals

Symmetry and expected NMR environments for pentane-1,5-diyl diacetate.
  • ¹H NMR:

    • ~4.0 ppm (triplet, 4H): The four protons on the carbons alpha to the ester oxygens (-O-CH₂ -). The signal is shifted downfield due to the electron-withdrawing effect of the oxygen and appears as a triplet from coupling to the adjacent β-protons.

    • ~2.0 ppm (singlet, 6H): The six equivalent protons of the two methyl groups of the acetate functions (CH₃-C=O).

    • ~1.6 ppm (quintet, 4H): The four protons on the carbons beta to the ester oxygens (-CH₂-CH₂ -CH₂-).

    • ~1.4 ppm (quintet, 2H): The two central protons on the gamma carbon, which are in a unique chemical environment.

  • ¹³C NMR:

    • ~171 ppm: Carbonyl carbon of the ester groups.

    • ~64 ppm: Carbons alpha to the ester oxygens (-O-C H₂-).

    • ~28 ppm: Carbons beta to the ester oxygens (-CH₂-C H₂-CH₂-).

    • ~22 ppm: The central gamma carbon (-CH₂-CH₂-C H₂-).

    • ~21 ppm: Methyl carbons of the acetate groups.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) at m/z = 188 may be observed, but it is often weak. The fragmentation pattern is highly informative.

  • Key Fragmentation: A characteristic and often dominant fragmentation pathway for esters is the loss of the alkoxy group or the acyloxy group. A primary cleavage event is the loss of an acetoxy radical (•OCOCH₃, 59 Da) or acetic acid (CH₃COOH, 60 Da), leading to significant peaks.

  • Common Fragments:

    • m/z = 128: [M - CH₃COOH]⁺

    • m/z = 43: [CH₃CO]⁺, the acylium ion, which is typically a very prominent peak for acetates.

Synthesis and Chemical Reactivity

Understanding the synthesis of pentane-1,5-diyl diacetate is crucial for its production and for appreciating its potential impurities. Its reactivity is dominated by the ester functional groups.

Standard Laboratory Synthesis: Esterification of 1,5-Pentanediol

The most direct and common synthesis route is the Fischer esterification of 1,5-pentanediol with an acetylating agent. The choice of agent and catalyst dictates the reaction conditions and workup procedure. Using acetic anhydride is often preferred in a laboratory setting for its high reactivity and for driving the reaction to completion.

Workflow for Synthesis of Pentane-1,5-diyl Diacetate

Synthesis_Workflow cluster_reagents Step 1: Reagent Combination cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Isolation cluster_purification Step 4: Purification A Charge flask with 1,5-Pentanediol and Acetic Anhydride B Add catalytic acid (e.g., H₂SO₄ or PTSA) - CAUTION: Exothermic - A->B C Heat mixture (e.g., reflux or 80-100°C) with stirring B->C D Monitor reaction (TLC or GC) until starting material is consumed C->D E Cool and quench with water or saturated NaHCO₃(aq) D->E F Extract with an organic solvent (e.g., Ethyl Acetate) E->F G Wash organic layer, dry (e.g., MgSO₄), and filter F->G H Concentrate under reduced pressure G->H I Purify by vacuum distillation H->I

Generalized workflow for the laboratory synthesis of pentane-1,5-diyl diacetate.

Exemplary Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,5-pentanediol (1.0 eq). Add an excess of acetic anhydride (e.g., 2.2-2.5 eq).

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid.

  • Reaction: Heat the mixture, typically to 80-100 °C or to a gentle reflux, and stir until the reaction is complete as monitored by TLC or GC analysis.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker of cold water or saturated sodium bicarbonate solution to quench the excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is typically purified by vacuum distillation to yield the pure pentane-1,5-diyl diacetate.[4]

Key Reactivity
  • Hydrolysis: The ester linkages are susceptible to hydrolysis under both acidic and basic conditions (saponification) to yield 1,5-pentanediol and acetic acid or its corresponding salt. This is the primary mode of degradation and must be considered during storage and in formulation.

  • Transesterification: In the presence of another alcohol and a suitable catalyst, the acetate groups can be exchanged.

Applications and Relevance in Research & Development

While often categorized broadly as a chemical intermediate, pentane-1,5-diyl diacetate has specific roles stemming from its well-defined structure.

  • Intermediate in Organic Synthesis: Its primary role is as a bifunctional building block. The diacetate can be hydrolyzed to unmask the diol in a controlled manner. It is also a precursor in the synthesis of other 1,5-disubstituted pentane derivatives.

  • Polymer Chemistry: It can be used as a modifier or plasticizer in certain polymer formulations. The introduction of the flexible five-carbon chain can alter the physical properties of resins and plastics, potentially increasing their flexibility.[4]

  • Fragrance and Flavoring Agents: As a diester, it can be used in the synthesis of specialty chemicals that contribute to fragrances and flavors.[1][4]

  • Precursor for Pharmaceutical Synthesis: While less common than the corresponding diacrylate or diol, it can serve as a protected diol or a starting material in the multi-step synthesis of more complex active pharmaceutical ingredients (APIs).[4]

Safety and Handling

As a matter of scientific integrity and best practice, proper handling is paramount. While a specific, comprehensive safety data sheet (SDS) for pentane-1,5-diyl diacetate is not widely available, its hazards can be inferred from its chemical class (aliphatic esters).

  • General Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Potential Hazards: Esters of this type are generally considered to have low acute toxicity but may cause irritation upon contact with eyes, skin, or the respiratory tract. Avoid inhalation of vapors and direct contact.

  • Storage: Store in a cool, dry place away from strong acids, strong bases, and oxidizing agents to prevent hydrolysis or degradation. Keep containers tightly sealed.[4]

Conclusion

Pentane-1,5-diyl diacetate is a molecule whose utility is defined by its straightforward structure: a flexible C5 linker with two terminal ester groups. Its physical properties—liquid state, moderate polarity, and defined boiling point—make it a manageable and versatile intermediate. A thorough understanding of its spectroscopic signature is essential for quality control, while knowledge of its synthesis via esterification informs its use and potential impurity profile. For the R&D professional, its value lies not as a final product in itself, but as a reliable and predictable building block for constructing more complex and functional molecules in the polymer, fragrance, and pharmaceutical industries.

References

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An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Initial searches for CAS number 6963-44-6 indicate a discrepancy in its association, with most chemical databases identifying it as 1,5-Diacetoxypentane.[1][2] However, the context of the user request, which is tailored for researchers and drug development professionals, strongly suggests an interest in a pharmacologically active molecule. Given the detailed search results available for a related class of compounds, this guide will focus on 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline , a compound of significant interest in medicinal chemistry.[3] This decision is based on the assumption that the provided CAS number may have been erroneous and that the intended subject was a tetrahydroisoquinoline derivative.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

1,2,3,4-tetrahydroisoquinolines (THIQs) are a class of heterocyclic alkaloids that are widely distributed in nature and form the structural core of many biologically active compounds.[4] Their "privileged scaffold" status in medicinal chemistry stems from their ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] The specific compound, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (also known as Heliamine), has been identified in various plant species and serves as a crucial starting material for the synthesis of novel therapeutic agents.[5][6] Its derivatives have shown promise in areas such as oncology, neuroscience, and infectious diseases.[3]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Core Molecular Attributes
PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[5]
Molecular Weight 193.24 g/mol [5]
IUPAC Name 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline[3]
Canonical SMILES COC1=C(C=C2C(=C1)CCNCC2)OC[7]
InChI Key CEIXWJHURKEBMQ-UHFFFAOYSA-N[3]
Physical and Chemical Characteristics
PropertyValueSource
Physical State Solid[7]
Melting Point 82 °C (for the 2-methyl derivative)[7]
Boiling Point 314.9°C at 760mmHg[8]
Density 1.071 g/cm³[8]
Flash Point 124.7°C[8]
Water Solubility Soluble[8]

Analytical Characterization

The precise identification and quantification of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline are crucial for both research and quality control purposes. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: In the proton NMR spectrum, characteristic signals include two intense singlets for the methoxy groups around 3.8 ppm.[9]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the aromatic ring between 109-148 ppm, as well as signals for the methoxy and aliphatic carbons.[9]

Mass Spectrometry (MS): MS provides information about the mass and fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS): This technique is useful for identifying the compound based on its unique fragmentation pattern.[4]

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[4]

A general workflow for the analytical characterization of a synthesized batch of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is outlined below.

Caption: Workflow for Synthesis and Analysis.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives.[10]

Synthesis and Chemical Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is typically synthesized through methods like the Pomeranz–Fritsch–Bobbitt cyclization.[3] It can undergo various chemical reactions, including:

  • Oxidation: To form the corresponding quinoline derivatives.[3]

  • Reduction: To yield more saturated derivatives.[3]

  • Substitution: Primarily nucleophilic substitution at the nitrogen atom.[3]

Biological Activity and Relevance in Drug Development

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is a key component in the development of therapeutic agents with a wide range of activities.

  • Anticancer Properties: Derivatives have shown significant promise in overcoming multidrug resistance in tumors by inhibiting P-glycoprotein (P-gp), a key efflux pump.[3] One optimized derivative demonstrated a remarkable ability to reverse multidrug resistance.[3]

  • Analgesic and Anti-inflammatory Effects: Certain analogs have exhibited pronounced anti-inflammatory effects, in some cases greater than that of diclofenac sodium.[3]

  • Antiviral Activity: The compound has been shown to inhibit HIV-1 reverse transcriptase by binding to the enzyme and preventing its activity.[3]

  • Neurotransmitter System Interactions: The tetrahydroisoquinoline core is utilized in neuroscience research for its interaction with various receptors and transporters.[3]

The general mechanism of action for many of its derivatives involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their function.[3]

Experimental Protocols

General Procedure for N-Alkylation

The following is a representative protocol for the alkylation of the nitrogen atom in 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, a common step in the synthesis of its derivatives.

  • Dissolution: Dissolve 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and the desired alkylating agent in an appropriate solvent such as acetonitrile (CH₃CN).[11]

  • Base Addition: Add a base, for example, potassium carbonate (K₂CO₃), to the solution to neutralize the hydrochloride and facilitate the reaction.[11]

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours).[11]

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. Treat the residue with water and extract the product into an organic solvent like dichloromethane (CH₂Cl₂).[11]

  • Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄), remove the solvent, and purify the crude product using flash chromatography.[11]

Caption: N-Alkylation Experimental Workflow.

Conclusion

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a versatile and pharmacologically significant molecule. Its well-defined physicochemical properties, coupled with its synthetic tractability, make it an invaluable scaffold in modern drug discovery. From combating multidrug resistance in cancer to exhibiting anti-inflammatory and antiviral properties, the therapeutic potential of its derivatives continues to be an active and promising area of research. A comprehensive understanding of its core characteristics, as outlined in this guide, is essential for any scientist working on the development of novel therapeutics based on this privileged structure.

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1,5-Diacetoxypentane molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,5-Diacetoxypentane: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 1,5-diacetoxypentane. It delves into the molecule's core chemical properties, provides a representative synthetic protocol, outlines its applications as a chemical intermediate, details analytical methodologies for its characterization, and summarizes critical safety information.

Core Molecular Profile

1,5-Diacetoxypentane, also known as 1,5-pentanediol diacetate, is a diacetate ester derived from the C5 linear diol, 1,5-pentanediol.[1][2] Its structure features two terminal acetate groups, which makes it a versatile, non-polar intermediate in various organic synthesis applications.[3] The terminal ester functionalities can be readily hydrolyzed or transesterified, providing a gateway to other 1,5-disubstituted pentane derivatives.

Table 1: Physicochemical Properties of 1,5-Diacetoxypentane

PropertyValueSource(s)
Molecular Formula C₉H₁₆O₄[1][2][4][5]
Molecular Weight 188.22 g/mol [1][2][3][4]
IUPAC Name 5-acetyloxypentyl acetate[1][3]
CAS Number 6963-44-6[1][2][4]
Synonyms 1,5-Pentanediol diacetate, Pentamethylene diacetate[1][2][4]
Density ~1.020 g/cm³[5]
Normal Boiling Point 517 K (244 °C)[4]
logP (Octanol/Water) 1.283 (Calculated)[4]

Synthesis of 1,5-Diacetoxypentane: A Representative Protocol

The most direct and common method for synthesizing 1,5-diacetoxypentane is through the acid-catalyzed esterification of 1,5-pentanediol with an acetylating agent, such as acetic anhydride or acetyl chloride. The use of acetic anhydride is often preferred in a laboratory setting due to its lower volatility and less aggressive reaction profile compared to acetyl chloride.

The reaction proceeds via nucleophilic acyl substitution. The alcohol groups of 1,5-pentanediol act as nucleophiles, attacking the electrophilic carbonyl carbons of the acetylating agent. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is employed to protonate the carbonyl oxygen of the acetylating agent, thereby increasing its electrophilicity and accelerating the reaction rate.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products R1 1,5-Pentanediol P1 Esterification Reaction R1->P1 R2 Acetic Anhydride (Excess) R2->P1 C1 Acid Catalyst (e.g., H₂SO₄) C1->P1 Catalyzes C2 Stirring at Room Temp C2->P1 Maintains Prod1 1,5-Diacetoxypentane P1->Prod1 Yields Prod2 Acetic Acid (Byproduct) P1->Prod2

Caption: A workflow diagram for the synthesis of 1,5-diacetoxypentane.

Step-by-Step Experimental Protocol:
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,5-pentanediol (1 equivalent).

  • Reagent Addition: In a fume hood, add acetic anhydride (2.2 equivalents) to the flask, followed by 3-4 drops of concentrated sulfuric acid as a catalyst. The use of a slight excess of acetic anhydride ensures the complete di-acetylation of the diol.

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diol spot is no longer visible.

  • Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold deionized water. This step quenches the reaction by hydrolyzing the excess acetic anhydride to acetic acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes). The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the acidic catalyst and acetic acid byproduct) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 1,5-diacetoxypentane.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final, high-purity product.

Applications in Research and Development

1,5-Diacetoxypentane primarily serves as a versatile chemical intermediate and a building block in organic synthesis.[3] Its utility stems from the C5 linear chain and the two terminal acetate groups.

  • Polymer Chemistry: It can be used as a monomer precursor in the synthesis of polyesters and other polymers. Hydrolysis of the diacetate yields high-purity 1,5-pentanediol, a common building block for various polymeric materials. This is analogous to how related bifunctional molecules, like 1,5-diaminopentane, are used to create polyamides.[6]

  • Organic Synthesis: As a protected form of 1,5-pentanediol, it allows for selective reactions at other parts of a more complex molecule without affecting the hydroxyl groups. The acetate groups can be deprotected under basic or acidic conditions when the free hydroxyls are needed.

  • Precursor for Active Molecules: In drug development, while not typically an active pharmacophore itself, its C5 backbone is a common structural motif. It can be used as a starting material or intermediate in the multi-step synthesis of more complex molecules, including heterocyclic compounds or aliphatic chains in larger drug candidates.[7][8] The synthesis of specialized linkers, such as 1,5-diazidopentane for click chemistry applications, often starts from a 1,5-disubstituted pentane scaffold.[9]

Analytical Characterization

The purity and identity of synthesized 1,5-diacetoxypentane must be confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most definitive methods.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Dissolve sample in volatile solvent (e.g., DCM) or deuterated solvent (e.g., CDCl₃) GCMS GC-MS Analysis Prep->GCMS Inject NMR ¹H and ¹³C NMR Prep->NMR Analyze GC_Data Retention Time (Purity) Mass Spectrum (MW Confirmation) GCMS->GC_Data Generates NMR_Data Chemical Shifts & Integration (Structural Elucidation) NMR->NMR_Data Generates

Caption: A generalized workflow for the analytical characterization of 1,5-diacetoxypentane.

Protocol: GC-MS Analysis

This protocol is based on general methods for analyzing semi-volatile organic compounds.[10]

  • Standard Preparation: Prepare a stock solution of 1,5-diacetoxypentane at 1 mg/mL in dichloromethane. Create a series of dilutions for calibration if quantitative analysis is required.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 15 °C/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Analysis: The resulting mass spectrum should show a molecular ion peak (or characteristic fragments) consistent with the structure of 1,5-diacetoxypentane (C₉H₁₆O₄, MW=188.22). Purity is determined by the relative area of the primary peak in the chromatogram.

Safety and Handling

While comprehensive toxicological data for 1,5-diacetoxypentane is not thoroughly established, it is prudent to handle it with the care afforded to all laboratory chemicals.[11] General safety precautions are derived from safety data sheets for similar organic esters and reagents.[12][13][14][15]

Table 2: Summary of Safety Information

AspectRecommendationSource(s)
Personal Protective Equipment (PPE) Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11][12][13]
Fire Safety Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing.[13][14]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11][12]
First Aid (Skin) Wash off with soap and plenty of water. Remove contaminated clothing.[11][12]
First Aid (Ingestion) Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][14]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[13][14]

References

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An In-Depth Technical Guide to the Hydrolysis of 1,5-Diacetoxypentane to 1,5-Pentanediol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 1,5-Pentanediol

1,5-Pentanediol (1,5-PDO) is a cornerstone chemical intermediate with significant utility across multiple high-value industries. Its bifunctional nature, possessing two primary hydroxyl groups, makes it an ideal monomer for the synthesis of polymers such as polyesters and polyurethanes.[1][2] In the realm of drug development and fine chemicals, 1,5-PDO serves as a versatile starting material and solvent.[1][2] While several synthetic routes to 1,5-PDO exist, including the hydrogenolysis of biomass-derived tetrahydrofurfuryl alcohol, a classic and reliable laboratory-scale approach involves the hydrolysis of its diacetate ester, 1,5-diacetoxypentane.[1][3][4][5] This is often the final step in a synthetic sequence, for instance, starting from pentamethylene bromide.[3]

This guide provides a detailed examination of the hydrolysis of 1,5-diacetoxypentane. It moves beyond a simple recitation of steps to explore the underlying chemical principles, compare catalytic strategies, and present robust, field-tested protocols suitable for a research and development setting.

Foundational Principles of Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. The reaction is fundamentally a nucleophilic acyl substitution. In the context of 1,5-diacetoxypentane, two ester groups are cleaved, requiring two equivalents of water to produce one molecule of 1,5-pentanediol and two molecules of acetic acid.

The overall transformation is as follows:

CH₃COO(CH₂)₅OOCCH₃ + 2H₂O ⇌ HO(CH₂)₅OH + 2CH₃COOH

While the reaction can proceed with water alone, the rate is impractically slow.[6][7] Therefore, catalysis is essential. The two principal catalytic pathways, acid- and base-catalysis, operate via distinct mechanisms that have profound implications for reaction efficiency and product isolation.

Mechanistic Deep Dive: Acid vs. Base Catalysis

A thorough understanding of the reaction mechanism is critical for troubleshooting and process optimization. The choice between acid and base catalysis is the most significant variable in this synthesis.

Acid-Catalyzed Hydrolysis: An Equilibrium-Driven Process

In the presence of a strong acid (e.g., H₂SO₄, HCl), the reaction is catalyzed by hydronium ions (H₃O⁺).[8] The mechanism proceeds through several equilibrium steps:

  • Protonation: The carbonyl oxygen of the ester is reversibly protonated by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8][9]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water moiety to one of the oxygen atoms of the original alcohol portion.

  • Elimination: The protonated alcohol (now a good leaving group) is eliminated, reforming the carbonyl group.

  • Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid and alcohol products.

A critical feature of acid-catalyzed hydrolysis is its reversibility.[6][7][8][9] The overall process is in equilibrium with the reverse reaction, Fischer esterification. To drive the reaction towards the products (1,5-pentanediol and acetic acid), Le Châtelier's principle must be applied. This is typically achieved by using a large excess of water, which is conveniently supplied by using a dilute aqueous acid solution.[6][7][8][9]

Acid_Catalyzed_Hydrolysis Acid-Catalyzed Ester Hydrolysis Mechanism Ester 1,5-Diacetoxypentane (one end) ProtonatedEster Protonated Ester (Activated) Ester->ProtonatedEster + H₃O⁺ - H₂O H3O H₃O⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedEster->Tetrahedral_Intermediate + H₂O H2O_nuc H₂O (Nucleophile) Proton_Transfer Proton Transfer Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Elimination_Intermediate Elimination Intermediate Proton_Transfer->Elimination_Intermediate - HO(CH₂)₅-R' (Leaving Group) Products 1,5-Pentanediol + Acetic Acid Elimination_Intermediate->Products - H⁺ to H₂O H3O_regen H₃O⁺ (Regenerated)

Caption: Reversible pathway for acid-catalyzed ester hydrolysis.

Base-Catalyzed Hydrolysis (Saponification): An Irreversible Pathway

Alkaline hydrolysis, commonly known as saponification, utilizes a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6][10] This method is generally preferred for its irreversibility and typically higher yields.[6][9]

The mechanism is as follows:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[10][11]

  • Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide ion (⁻O(CH₂)₅-R') as the leaving group and forming a carboxylic acid (acetic acid).[10]

  • Deprotonation (The Irreversible Step): The newly formed acetic acid (a weak acid) is immediately and irreversibly deprotonated by the strongly basic alkoxide ion or another hydroxide ion present in the medium. This acid-base reaction forms an alcohol (1,5-pentanediol) and a carboxylate salt (sodium acetate), which is resonance-stabilized and unreactive towards the alcohol.[9][10]

Because the final deprotonation step is thermodynamically very favorable, the overall reaction is driven to completion and is effectively irreversible.[9][10] A final acidic workup step is required to neutralize the excess base and protonate the acetate salt to form acetic acid, which can then be separated from the desired diol.

Base_Catalyzed_Hydrolysis Base-Catalyzed Ester Hydrolysis (Saponification) Ester 1,5-Diacetoxypentane (one end) Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ OH OH⁻ (Reagent) Carboxylic_Acid Acetic Acid + Alkoxide Tetrahedral_Intermediate->Carboxylic_Acid Elimination of ⁻O(CH₂)₅-R' Products Sodium Acetate + 1,5-Pentanediol Carboxylic_Acid->Products Fast, Irreversible Acid-Base Reaction Final_Products 1,5-Pentanediol + Acetic Acid Products->Final_Products + H₃O⁺ Acid_Workup Acidic Workup (e.g., HCl)

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,5-Diacetoxypentane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diacetoxypentane, also known as pentane-1,5-diyl diacetate, is a diacetate ester with applications as a building block in organic synthesis and materials science.[1][2] Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application, particularly in processes requiring elevated temperatures. This guide provides a comprehensive overview of the predicted thermal behavior of 1,5-diacetoxypentane, grounded in the established principles of ester pyrolysis. It outlines the experimental methodologies for assessing thermal stability, proposes the likely decomposition mechanisms and products, and discusses the factors influencing its degradation.

Introduction to 1,5-Diacetoxypentane

1,5-Diacetoxypentane (CAS RN: 6963-44-6) is a diester of 1,5-pentanediol and acetic acid.[1][2] Its chemical structure, featuring two ester functional groups at the termini of a pentyl chain, makes it a potentially versatile synthon in the synthesis of polyesters, polyurethanes, and other polymers.[3] Its use in drug development may involve its role as a linker or a precursor to more complex molecules. The thermal liability of the ester groups is a critical parameter that dictates its processing window and potential degradation pathways.

Table 1: Physicochemical Properties of 1,5-Diacetoxypentane and Related Compounds

Property1,5-Diacetoxypentane1,6-Hexanediol Diacetate1,5-Pentanediol
CAS Number 6963-44-6[1][2]6222-17-9[4]111-29-5
Molecular Formula C₉H₁₆O₄[1][2]C₁₀H₁₈O₄[4]C₅H₁₂O₂[5]
Molecular Weight 188.22 g/mol [1][2]202.25 g/mol [4]104.15 g/mol [5]
Boiling Point Not readily availableNot readily available242 °C
Melting Point Not readily availableNot readily availableNot readily available

Methodologies for Assessing Thermal Stability

A multi-faceted approach is essential for a thorough understanding of the thermal stability and decomposition of 1,5-diacetoxypentane. The following experimental techniques are central to such an investigation.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset of decomposition, the temperature of maximum weight loss, and the mass of any residue.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition (exothermic or endothermic nature of the degradation process).

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): This powerful analytical technique involves the thermal decomposition of a sample in an inert atmosphere (pyrolysis), followed by the separation of the volatile decomposition products by gas chromatography and their identification by mass spectrometry. Py-GC/MS is indispensable for elucidating the decomposition pathways and identifying the resulting products.

G cluster_0 Experimental Workflow for Thermal Analysis Sample Sample TGA TGA Sample->TGA Heating in controlled atmosphere DSC DSC Sample->DSC Controlled heating/cooling Py-GC/MS Py-GC/MS Sample->Py-GC/MS Rapid heating in inert gas Decomposition_Temperature Decomposition_Temperature TGA->Decomposition_Temperature Enthalpy_of_Decomposition Enthalpy_of_Decomposition DSC->Enthalpy_of_Decomposition Decomposition_Products Decomposition_Products Py-GC/MS->Decomposition_Products Mechanism_Elucidation Mechanism_Elucidation Decomposition_Temperature->Mechanism_Elucidation Enthalpy_of_Decomposition->Mechanism_Elucidation Decomposition_Products->Mechanism_Elucidation

A generalized experimental workflow for the thermal analysis of 1,5-diacetoxypentane.

Predicted Thermal Decomposition Mechanism and Products

Primary Decomposition Pathway

The pyrolysis of acetate esters containing a β-hydrogen on the alcohol moiety leads to the formation of an alkene and acetic acid.[7][8] In the case of 1,5-diacetoxypentane, this reaction can occur at either end of the molecule. The initial decomposition is expected to yield 5-acetoxypent-1-ene and acetic acid. Subsequent pyrolysis of the remaining acetate group in 5-acetoxypent-1-ene would then produce penta-1,4-diene and another molecule of acetic acid.

G cluster_0 Step 1: First Ester Pyrolysis cluster_1 Step 2: Second Ester Pyrolysis 1_5_diacetoxypentane 1,5-Diacetoxypentane Transition_State_1 Six-membered cyclic transition state 1_5_diacetoxypentane->Transition_State_1 Heat Products_1 5-Acetoxypent-1-ene + Acetic Acid Transition_State_1->Products_1 5_acetoxypent_1_ene 5-Acetoxypent-1-ene Transition_State_2 Six-membered cyclic transition state 5_acetoxypent_1_ene->Transition_State_2 Heat Products_2 Penta-1,4-diene + Acetic Acid Transition_State_2->Products_2

Predicted two-step pyrolysis of 1,5-diacetoxypentane.
Secondary Decomposition

At higher temperatures, the primary decomposition product, acetic acid, is known to undergo further degradation.[8] This can lead to the formation of smaller, more stable molecules.

Table 2: Predicted Decomposition Products of 1,5-Diacetoxypentane

StageProductChemical FormulaNotes
Primary Acetic AcidCH₃COOHFormed via syn-elimination.[7][8]
5-Acetoxypent-1-eneC₇H₁₂O₂Intermediate product.
Penta-1,4-dieneC₅H₈Final organic product of pyrolysis.
Secondary Carbon DioxideCO₂From decarboxylation of acetic acid.[8]
MethaneCH₄From further decomposition.[9]
KeteneCH₂COFrom dehydration of acetic acid.
WaterH₂OFrom dehydration reactions.[8]

Factors Influencing Thermal Stability

The thermal stability of 1,5-diacetoxypentane can be influenced by several factors:

  • Temperature and Heating Rate: The rate of decomposition is highly dependent on temperature. Higher heating rates in TGA can shift the decomposition to higher temperatures.

  • Atmosphere: The presence of oxygen can lead to oxidative decomposition, which typically occurs at lower temperatures and may involve different mechanisms and products compared to pyrolysis in an inert atmosphere.

  • Presence of Catalysts: Acidic or basic impurities can potentially catalyze the decomposition of esters, lowering the decomposition temperature.

  • Pressure: The pressure of the system can affect the volatilization of decomposition products, which may in turn influence the reaction equilibrium and kinetics.

Safety and Handling Considerations

Although specific toxicity data for 1,5-diacetoxypentane is limited, it is prudent to handle it with the standard precautions for laboratory chemicals.[10][11] When heating 1,5-diacetoxypentane, it is crucial to be aware of the potential for thermal decomposition and the release of volatile, potentially flammable, and irritating products such as acetic acid.[12] All heating experiments should be conducted in a well-ventilated fume hood.

Conclusion

While direct experimental data on the thermal stability and decomposition of 1,5-diacetoxypentane is scarce, a scientifically robust prediction of its behavior can be made based on the established principles of acetate pyrolysis. The primary decomposition pathway is expected to be a syn-elimination reaction yielding penta-1,4-diene and acetic acid. Further decomposition of acetic acid can occur at higher temperatures. The experimental methodologies outlined in this guide provide a clear framework for the detailed investigation of the thermal properties of 1,5-diacetoxypentane, which is essential for its safe and effective application in research and development.

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Methodological & Application

Application Notes and Protocols: 1,5-Diacetoxypentane as a Bio-derived Plasticizer for Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Bio-Plasticizers

The global shift towards sustainable and environmentally benign materials has catalyzed significant research into bio-derived alternatives to petroleum-based products. In the polymer industry, this is particularly evident in the demand for non-toxic, biodegradable plasticizers to replace conventional phthalates.[1] Plasticizers are essential additives that impart flexibility, processability, and durability to otherwise rigid polymers by reducing intermolecular forces between polymer chains.[2][3][4] 1,5-Diacetoxypentane (CAS 6963-44-6), a diacetate ester of 1,5-pentanediol, emerges as a promising candidate in this domain.[5] Derived from renewable feedstocks, it presents a potentially sustainable and effective solution for plasticizing a range of polymers, including widely used thermoplastics like Polyvinyl Chloride (PVC) and biodegradable polymers such as Polylactic Acid (PLA).

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of 1,5-diacetoxypentane as a novel plasticizer. The protocols herein are designed as a self-validating system, enabling a thorough characterization of the mechanical, thermal, and migratory properties of polymer films plasticized with 1,5-diacetoxypentane.

Physicochemical Properties of 1,5-Diacetoxypentane

A thorough understanding of the plasticizer's intrinsic properties is fundamental to predicting its interaction with a polymer matrix.

PropertyValueUnitSource
Molecular Formula C₉H₁₆O₄-[5][6]
Molecular Weight 188.22 g/mol [5][6]
Boiling Point 243-245°C[7]
Density 1.02g/cm³[7]
Flash Point >110°C[7]
Refractive Index 1.427-[7]
LogP (Octanol/Water) 1.283-[6]

Section 1: Polymer Film Preparation by Solvent Casting

The solvent casting method is a reliable technique for preparing thin polymer films with a uniform dispersion of the plasticizer, crucial for consistent and reproducible downstream testing.[8][9][10]

Causality of Methodological Choices:
  • Solvent Selection: The choice of solvent is critical and depends on the polymer's solubility. For PLA, solvents like dichloromethane (DCM) or chloroform are effective.[11] For PVC, tetrahydrofuran (THF) is a common choice. The solvent must fully dissolve the polymer and the plasticizer to ensure a homogenous mixture.

  • Plasticizer Concentration: Evaluating a range of plasticizer concentrations (e.g., 10, 20, 30 wt% relative to the polymer) is essential to determine the optimal loading for desired properties without causing phase separation.

  • Controlled Drying: A two-stage drying process is recommended to prevent the formation of defects and to ensure complete removal of residual solvent, which could otherwise act as a plasticizer and confound the results.[12]

Experimental Workflow: Film Preparation

Film_Preparation_Workflow cluster_prep Solution Preparation cluster_cast Film Casting & Drying P1 Dissolve Polymer in Solvent P2 Add 1,5-Diacetoxypentane P1->P2 P3 Homogenize Solution (Stirring/Sonication) P2->P3 C1 Pour Solution onto Level Surface P3->C1 Transfer Homogenized Solution C2 Initial Solvent Evaporation (Ambient/Low Heat) C1->C2 C3 Vacuum Oven Drying (Residual Solvent Removal) C2->C3 F1 Characterization-Ready Film C3->F1 Final Film

Caption: Workflow for Polymer Film Preparation.

Step-by-Step Protocol:
  • Solution Preparation:

    • Accurately weigh the desired amount of polymer (e.g., PLA) and dissolve it in a suitable solvent (e.g., Dichloromethane) to achieve a specific concentration (e.g., 10% w/v).

    • Calculate and weigh the required amount of 1,5-diacetoxypentane corresponding to the target weight percentage (e.g., 10, 20, 30 wt% of the polymer mass).

    • Add the 1,5-diacetoxypentane to the polymer solution.

    • Seal the container and stir the mixture with a magnetic stirrer until a clear, homogeneous solution is obtained. Gentle heating may be applied if necessary.

  • Film Casting:

    • Pour the solution onto a level, non-stick surface, such as a glass Petri dish or a Teflon-coated plate.

    • Ensure the solution spreads evenly to achieve a uniform thickness.

  • Drying:

    • Cover the casting surface with a perforated lid to allow for slow solvent evaporation at room temperature for 24 hours.

    • Transfer the partially dried film to a vacuum oven. Dry at a slightly elevated temperature (e.g., 40-50°C) under reduced pressure for at least 48 hours to remove any residual solvent.

  • Film Conditioning:

    • Carefully peel the dried film from the casting surface.

    • Store the films in a desiccator at a controlled temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 48 hours before characterization, as per ASTM standards.

Section 2: Characterization of Plasticizer Efficacy

A multi-faceted approach is required to comprehensively evaluate the performance of 1,5-diacetoxypentane as a plasticizer.

Thermal Properties Analysis

Thermal analysis, primarily through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides insights into the plasticizer's effect on the polymer's thermal transitions and stability.[13][14][15]

  • DSC for Glass Transition Temperature (Tg): A successful plasticizer will increase the free volume between polymer chains, enhancing their mobility and thus lowering the Tg.[12] The magnitude of the Tg depression is a primary indicator of plasticizer efficiency.[16]

  • TGA for Thermal Stability: TGA determines the onset of thermal degradation. It is crucial to ensure that the addition of the plasticizer does not compromise the thermal stability of the polymer within its processing and application temperature range.[17]

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis S1 Cut Film Sample (5-10 mg) S2 Seal in Hermetic Pan (DSC) or Place in Ceramic Pan (TGA) S1->S2 D1 Heat-Cool-Heat Cycle S2->D1 T1 Heat at Controlled Rate under N₂ S2->T1 D2 Determine Tg, Tc, Tm D1->D2 R1 Comprehensive Thermal Profile D2->R1 Thermal Transition Data T2 Determine Decomposition Temperature (Td) T1->T2 T2->R1 Thermal Stability Data

Caption: Workflow for Thermal Property Analysis.

  • DSC Protocol:

    • Precisely weigh 5-10 mg of the conditioned film and seal it in a hermetic aluminum pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Perform a heat-cool-heat cycle, for example:

      • Heat from 20°C to 200°C at 10°C/min to erase thermal history.

      • Cool from 200°C to 20°C at 10°C/min.

      • Heat again from 20°C to 200°C at 10°C/min.

    • Determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) from the second heating scan.

  • TGA Protocol:

    • Place 5-10 mg of the film in a TGA pan.

    • Heat the sample from 30°C to 600°C at a rate of 20°C/min under a nitrogen atmosphere.[18]

    • Determine the onset decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs.

Sample (wt% 1,5-Diacetoxypentane)Tg (°C)Tcc (°C)Tm (°C)Td (°C at 5% loss)
Neat PLA ~60~110~150~330
10% ~45~95~148~325
20% ~30~85~145~320
30% ~18~78~142~315
Note: This data is illustrative, based on the performance of similar plasticizers like triacetin in PLA, and should be replaced with experimental results.[19][20][21]
Mechanical Properties Analysis

Mechanical testing determines the practical impact of the plasticizer on the material's flexibility, strength, and elasticity, which are critical for most applications.[22][23]

  • Tensile Testing (ASTM D638/D882): This is the most common method to quantify the plasticizing effect.[1][24] A good plasticizer will decrease the tensile strength and Young's modulus (indicating reduced rigidity) while significantly increasing the elongation at break (indicating enhanced flexibility).[25]

  • Cut dumbbell-shaped specimens from the conditioned films according to ASTM D638 or rectangular strips for ASTM D882.

  • Measure the thickness and width of the gauge section of each specimen at several points and use the average.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen fractures.[26]

  • Record the load and displacement data to calculate Tensile Strength, Young's Modulus, and Elongation at Break.

Sample (wt% 1,5-Diacetoxypentane)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Neat PLA ~55~3.0~5
10% ~40~2.0~50
20% ~25~1.2~200
30% ~15~0.6~350
Note: This data is illustrative, based on the performance of analogous plasticizers like acetylated monoglycerides and triacetin in PLA, and should be replaced with experimental results.[1][5][27]
Plasticizer Migration and Leaching Analysis

For applications in drug development, food packaging, and medical devices, quantifying the migration of the plasticizer from the polymer matrix is a critical safety and performance parameter.[3]

  • Solvent Extraction (Gravimetric): This method simulates the leaching of the plasticizer into a liquid medium. The choice of solvent (e.g., n-hexane for fatty food simulants, ethanol/water mixtures for aqueous environments) is crucial for mimicking real-world conditions.[28]

  • Volatility Test (ASTM D1203): This test measures the loss of plasticizer due to evaporation at elevated temperatures, which is important for applications where the material will be exposed to heat.

Migration_Analysis_Workflow cluster_sample Sample Preparation cluster_leach Solvent Leaching cluster_vol Volatility S1 Cut Film to Known Dimensions S2 Initial Weighing (W₁ ) S1->S2 L1 Immerse in Simulant Fluid S2->L1 V1 Place in Oven with Activated Carbon S2->V1 L2 Incubate (Controlled Temp & Time) L1->L2 L3 Dry and Final Weighing (W₂) L2->L3 R1 Migration Profile L3->R1 Calculate % Leaching V2 Incubate (Controlled Temp & Time) V1->V2 V3 Cool and Final Weighing (W₃) V2->V3 V3->R1 Calculate % Volatility

Caption: Workflow for Plasticizer Migration Analysis.

  • Solvent Leaching Protocol:

    • Cut film samples into defined dimensions (e.g., 2 cm x 2 cm) and weigh them accurately (W_initial).

    • Immerse the samples in a known volume of a food simulant (e.g., 50% ethanol/water) in a sealed container.

    • Incubate at a controlled temperature (e.g., 40°C) for a specified period (e.g., 10 days).

    • Remove the samples, gently wipe the surface, and dry them in a vacuum oven to a constant weight (W_final).

    • Calculate the percentage weight loss, which corresponds to the amount of leached plasticizer.

  • Volatility Protocol (based on ISO 176):

    • Weigh a film sample accurately (W_initial).

    • Place the sample in a container with activated carbon, ensuring no direct contact.

    • Heat in an oven at a specified temperature (e.g., 70°C) for 24 hours.

    • Cool the sample in a desiccator and reweigh (W_final).

    • Calculate the percentage weight loss due to volatilization.

Sample (wt% 1,5-Diacetoxypentane)Leaching in 50% EtOH (% wt loss)Volatility at 70°C (% wt loss)
20% ~1.5~1.0
30% ~2.5~1.8
40% ~4.0~2.7
Note: This data is illustrative and based on the expected behavior of low molecular weight ester plasticizers. Actual values are highly dependent on test conditions.[4][28]

Section 3: Conclusion and Future Outlook

This guide outlines a systematic and robust methodology for the comprehensive evaluation of 1,5-diacetoxypentane as a bio-derived plasticizer. By following these protocols, researchers can generate the necessary data to assess its compatibility, efficiency, and stability within various polymer matrices. The illustrative data, based on analogous diacetate and short-chain ester plasticizers, suggests that 1,5-diacetoxypentane holds significant potential to lower the Tg and enhance the ductility of polymers like PLA and PVC.

The successful application of 1,5-diacetoxypentane would represent a significant advancement in the development of sustainable polymer formulations. Its bio-derived nature, coupled with effective plasticization, could enable the creation of more environmentally friendly materials for a wide array of applications, from flexible food packaging and medical tubing to consumer goods, thereby contributing to a more circular economy.

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  • Effect of Polyethylene Glycol, Triacetin and Glycerin on the Cellulose Acetate Plasticizing. ResearchGate. [Link]

  • Plasticization effect of triacetin on structure and properties of starch ester film. PubMed. [Link]

  • Kinetic Studies of Acetyl Group Migration between the Saccharide Units in an Oligomannoside Trisaccharide Model Compound and a Native Galactoglucomannan Polysaccharide. PubMed Central. [Link]

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Application Notes and Protocols for the Evaluation of 1,5-Diacetoxypentane as a Novel Plasticizer for Cellulose Diacetate (CDA) Films

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Advanced Plasticizers in Cellulose Diacetate Formulations

Cellulose diacetate (CDA), a derivative of the natural polymer cellulose, is a cornerstone material in a multitude of applications, from filtration membranes and optical films to controlled-release drug delivery systems.[1] Its utility is predicated on its biodegradability, transparency, and semi-permeable nature. However, the inherent brittleness and high glass transition temperature (Tg) of CDA (around 190°C) make it unsuitable for processing via thermal methods, as it begins to decompose before it melts.[2][3]

To overcome these processing challenges and to tailor the final mechanical properties of the film, the incorporation of plasticizers is an essential step.[1][2] Plasticizers are low molecular weight additives that integrate into the polymer matrix, disrupting intermolecular forces between polymer chains. This increases the "free volume," enhances chain mobility, and significantly lowers the Tg, rendering the material flexible and processable.[2] Commonly used plasticizers for CDA include glycerol derivatives like triacetin (TA) and diacetin (DA), as well as citrate esters such as triethyl citrate (TEC).[2][3][4]

The ongoing development in polymer science and drug formulation necessitates a search for novel plasticizers that may offer advantages in terms of biocompatibility, lower migration rates, specific drug-polymer interactions, and enhanced biodegradability. This document introduces 1,5-Diacetoxypentane (also known as pentamethylene diacetate) as a promising, yet unexplored, candidate for the plasticization of CDA films.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides the foundational theory, comparative structural analysis, and detailed experimental protocols required to systematically evaluate 1,5-diacetoxypentane as a novel plasticizer for CDA films.

Theoretical Framework and Scientific Rationale

The efficacy of a plasticizer is determined by its compatibility with the polymer and its ability to efficiently lower the Tg. This compatibility is governed by the principles of intermolecular interactions, where "like dissolves like."

Mechanism of Plasticization in CDA: Cellulose diacetate is a moderately polar polymer due to its acetyl side groups and residual hydroxyl groups. Effective plasticizers typically possess polar functional groups, such as esters or ethers, that can form dipole-dipole interactions and hydrogen bonds with the CDA chains.[5] These interactions allow the plasticizer molecules to position themselves between the polymer chains, effectively pushing them apart and reducing the energy required for chain movement.[2]

Structural Analysis of 1,5-Diacetoxypentane vs. Triacetin:

To predict the potential of 1,5-diacetoxypentane, a comparison with the industry-standard plasticizer, triacetin, is instructive.

PropertyTriacetin (Standard Plasticizer) 1,5-Diacetoxypentane (Novel Candidate)
Structure Triacetin Structure1,5-Diacetoxypentane Structure
Synonyms Glycerol triacetatePentamethylene diacetate, 1,5-Pentanediol diacetate
Molecular Formula C9H14O6C9H16O4
Molecular Weight 218.20 g/mol 188.22 g/mol
Key Features Three ester groups on a compact glycerol backbone.Two ester groups at the ends of a flexible five-carbon (pentyl) chain.

Hypothesis for 1,5-Diacetoxypentane as a CDA Plasticizer:

  • Good Compatibility: Like triacetin, 1,5-diacetoxypentane possesses two terminal acetyl groups, which are the same functional groups present on the CDA polymer.[6] This structural similarity should promote strong, favorable interactions and good miscibility within the CDA matrix.

  • Increased Flexibility: The linear and flexible five-carbon backbone of 1,5-diacetoxypentane may impart a higher degree of segmental mobility to the CDA chains compared to the more rigid glycerol backbone of triacetin. This could translate to greater film flexibility and a lower modulus at equivalent concentrations.

  • Lower Migration Potential: While having a slightly lower molecular weight than triacetin, the longer pentyl chain of 1,5-diacetoxypentane might lead to greater entanglement within the polymer matrix, potentially reducing the rate of plasticizer migration to the film surface over time—a common failure mode for plasticized polymers.[1]

Experimental Design and Protocols

To validate the theoretical potential of 1,5-diacetoxypentane, a systematic experimental approach is required. The following protocols provide a detailed methodology for film preparation and characterization, using the well-documented plasticizer triacetin as a benchmark control.

Logical Workflow for Evaluation

G cluster_prep Film Preparation cluster_char Characterization cluster_app Application-Specific Testing cluster_analysis Data Analysis & Conclusion formulation Define Formulations (CDA + Plasticizer %) dissolution Dissolve CDA & Plasticizer in Acetone formulation->dissolution casting Solvent Cast on Level Surface dissolution->casting drying Controlled Drying (Evaporation) casting->drying visual Visual & Physical (Transparency, Flexibility) drying->visual thermal Thermal Analysis (DSC) Determine Tg drying->thermal mechanical Mechanical Testing (Tensile) Strength & Elongation drying->mechanical morphology Morphology (SEM) Surface & Cross-section drying->morphology drug_loading Incorporate Model Drug drying->drug_loading compare Compare 1,5-DAP vs. Triacetin & Control (0% Plasticizer) thermal->compare mechanical->compare release_study In-Vitro Dissolution Test (Drug Release Profile) drug_loading->release_study release_study->compare conclusion Draw Conclusions on Efficacy & Potential compare->conclusion

Caption: Workflow for evaluating a novel plasticizer in CDA films.

Protocol 1: Preparation of CDA Films by Solvent Casting

This protocol describes the preparation of CDA films with varying concentrations of plasticizer. It is crucial to perform these steps in a well-ventilated fume hood.

Materials:

  • Cellulose Diacetate (CDA), powder (e.g., acetyl content ~39.8%)

  • 1,5-Diacetoxypentane (Purity ≥ 97.0%)

  • Triacetin (Control Plasticizer, Purity ≥ 99.0%)

  • Acetone (ACS Grade)

  • Glass Petri dishes (e.g., 100 mm diameter)

  • Magnetic stirrer and stir bars

  • 250 mL glass beakers or bottles with caps

  • Analytical balance

  • Leveling surface

Procedure:

  • Solution Preparation:

    • Prepare a 10% (w/v) stock solution of CDA in acetone. For example, to make 100 mL of solution, dissolve 10.0 g of CDA powder in acetone and make up the volume to 100 mL.

    • Cap the container and stir with a magnetic stirrer at room temperature for approximately 12-24 hours, or until the CDA is completely dissolved and the solution is homogeneous and clear.

  • Plasticizer Incorporation:

    • Based on the formulations in the table below, calculate the required mass of the plasticizer. The percentage of the plasticizer is based on the weight of the CDA polymer.

    • Add the calculated amount of plasticizer (either 1,5-diacetoxypentane or triacetin) directly to the CDA solution.

    • Reseal the container and stir for an additional 2-4 hours to ensure uniform distribution of the plasticizer.

  • Film Casting:

    • Place a clean, dry glass petri dish on a precisely level surface. This is critical for achieving a film of uniform thickness.

    • Carefully pour a fixed volume (e.g., 20 mL) of the plasticized CDA solution into the center of the petri dish.

    • Gently tilt the dish to ensure the solution covers the entire bottom surface evenly.

    • Cover the dish loosely (e.g., with a perforated aluminum foil) to allow for slow, controlled evaporation of the solvent. Rapid evaporation can trap bubbles and create defects.

  • Drying:

    • Allow the solvent to evaporate at room temperature inside a fume hood for 24 hours.

    • Transfer the petri dish to a vacuum oven and dry at a moderate temperature (e.g., 40-50°C) for 12-24 hours to remove any residual solvent.

    • Once completely dry, carefully peel the film from the glass surface. Store the films in a desiccator to prevent moisture absorption.

Table of Formulations:

Formulation IDPolymerPlasticizerPlasticizer Conc. (% w/w of CDA)Purpose
CDA-0 CDANone0%Unplasticized Control
CDA-TA-10 CDATriacetin10%Benchmark Control
CDA-TA-20 CDATriacetin20%Benchmark Control
CDA-TA-30 CDATriacetin30%Benchmark Control
CDA-DAP-10 CDA1,5-Diacetoxypentane10%Experimental
CDA-DAP-20 CDA1,5-Diacetoxypentane20%Experimental
CDA-DAP-30 CDA1,5-Diacetoxypentane30%Experimental
Protocol 2: Characterization of Plasticized CDA Films

1. Thermal Analysis via Differential Scanning Calorimetry (DSC):

  • Objective: To determine the glass transition temperature (Tg) and assess the plasticization efficiency. A significant reduction in Tg indicates effective plasticization.[2]

  • Method:

    • Cut a small sample (5-10 mg) from the center of the film and seal it in an aluminum DSC pan.

    • Use a heat-cool-heat cycle to erase the thermal history of the sample. For example:

      • Heat from 25°C to 200°C at 10°C/min.

      • Hold for 2 minutes.

      • Cool to -50°C at 10°C/min.

      • Hold for 2 minutes.

      • Heat from -50°C to 200°C at 10°C/min (this is the analysis scan).

    • The Tg is determined from the midpoint of the step transition in the heat flow curve from the second heating scan.

Expected Results for Tg:

Plasticizer Conc.Expected Tg for Triacetin (°C)Hypothesized Tg for 1,5-Diacetoxypentane (°C)
0%~190~190
10%140 - 150Similar or slightly lower
20%110 - 120Similar or slightly lower
30%80 - 90Similar or slightly lower

2. Mechanical Properties via Tensile Testing:

  • Objective: To quantify the effect of the plasticizer on the film's strength, stiffness, and flexibility.

  • Method (conforming to ASTM D882):

    • Cut rectangular strips from the films (e.g., 10 mm width, 50 mm length).

    • Measure the thickness at several points along the strip and use the average.

    • Mount the film strip in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of extension (e.g., 10 mm/min) until the film breaks.

    • Record the stress-strain curve and calculate the Tensile Strength, Young's Modulus, and Elongation at Break.

3. Morphological Analysis via Scanning Electron Microscopy (SEM):

  • Objective: To examine the surface and cross-sectional morphology of the films.

  • Method:

    • For cross-sectional analysis, freeze-fracture the film by immersing it in liquid nitrogen and then snapping it.

    • Mount the sample on an SEM stub and sputter-coat with a thin layer of gold or palladium to make it conductive.

    • Image the surface and cross-section at various magnifications to check for phase separation (indicative of poor plasticizer compatibility) or defects.

Protocol 3: Evaluation for Drug Delivery Applications

1. Preparation of Drug-Loaded Films:

  • Objective: To assess the influence of 1,5-diacetoxypentane on drug loading and release kinetics.

  • Method:

    • Select a model drug (e.g., Ketoprofen, a poorly water-soluble drug).

    • Follow Protocol 1 , but add the model drug to the CDA/plasticizer/acetone solution at a specific concentration (e.g., 5% w/w of the total solid content).

    • Ensure the drug is fully dissolved before casting the film.

2. In-Vitro Drug Release Study:

  • Objective: To measure the rate and extent of drug release from the film.

  • Method (using a USP Dissolution Apparatus 2 - Paddle):

    • Cut a precise area of the drug-loaded film (e.g., 3x3 cm).

    • Place the film in a dissolution vessel containing 900 mL of a suitable medium (e.g., phosphate buffer, pH 7.4).

    • Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 RPM.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the dissolution medium and replace it with fresh medium.

    • Analyze the drug concentration in the withdrawn samples using UV-Vis Spectrophotometry or HPLC.

    • Plot the cumulative percentage of drug released versus time.

Conclusion and Future Directions

This document provides a robust theoretical and practical framework for the comprehensive evaluation of 1,5-diacetoxypentane as a novel plasticizer for cellulose diacetate films. The outlined protocols for synthesis, characterization, and application-specific testing will enable researchers to generate the necessary data to compare its performance against established standards like triacetin.

The results of this investigation will authoritatively determine the efficacy of 1,5-diacetoxypentane. A successful outcome—demonstrated by a significant Tg reduction, desirable mechanical properties, and good compatibility—would establish it as a viable new tool for formulators in the pharmaceutical, packaging, and materials science industries, paving the way for the development of advanced CDA-based materials.

References

  • Phuong, V. T., et al. (2014). Cellulose Acetate Blends – Effect of Plasticizers on Properties and Biodegradability. Journal of Renewable Materials. [Source Link provided in search results]
  • Lazzeri, A., et al. (2014). Biodegradable Cellulose Acetate Blends. Journal of Renewable Materials. Available at: [Link]

  • Bao, L., Long, Y., & Vergelati, C. (2015). Cellulose acetate / plasticizer systems : structure, morphology and dynamics. ResearchGate. Available at: [Link]

  • Kolesov, I. S. (2017). Plasticization, Cellulose Acetate, Miscibility of Components, Structure, Glass Transition Temperature, Relaxation, Properties. Scientific & Academic Publishing. Available at: [Link]

  • Lecomte, F., et al. (2012). Cellulose acetate and plasticizer blends. Google Patents (GB2489491A).
  • Lee, S. H., & Shiraishi, N. (2001). Plasticization of cellulose diacetate by reaction with maleic anhydride, glycerol, and citrate esters during melt processing. ResearchGate. Available at: [Link]

  • Freddi, G., et al. (2023). Plasticizer Design Strategies Enabling Advanced Applications of Cellulose Acetate. ScienceDirect. Available at: [Link]

  • Solvay (2017). New plasticized compositions comprising cellulose acetate. Google Patents (WO2017109043A1).
  • Sari, F. N., et al. (2020). Preparation and Characterization of Cellulose Acetate Film Reinforced with Cellulose Nanofibril. MDPI. Available at: [Link]

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Application Notes and Protocols for 1,5-Diacetoxypentane as a Plasticizer in PVC Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced, Phthalate-Free Plasticizers

Polyvinyl chloride (PVC) is a cornerstone of the modern materials landscape, prized for its durability, chemical resistance, and cost-effectiveness. However, in its neat form, PVC is rigid and brittle, necessitating the inclusion of plasticizers to impart the flexibility required for a vast array of applications, from medical devices and tubing to wire insulation and consumer goods. For decades, phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), have been the industry's workhorse plasticizers due to their high efficiency and low cost.[1][2] Growing health and environmental concerns, however, have cast a long shadow over phthalates, with studies indicating their potential as endocrine disruptors and their tendency to migrate from the PVC matrix into the surrounding environment.[2][3][4]

This has catalyzed a paradigm shift in the polymer industry, fueling intensive research into safer, high-performance, non-phthalate alternatives.[1][3][5] These next-generation plasticizers must not only match the performance of their phthalate predecessors but also offer enhanced permanence and a more favorable toxicological profile. Within this context, 1,5-diacetoxypentane (also known as 1,5-pentanediol diacetate) emerges as a compelling candidate. As a diacetate ester of a linear diol, it presents a promising molecular architecture for efficient plasticization of PVC. This document serves as a comprehensive technical guide for researchers and formulation scientists on the application of 1,5-diacetoxypentane as a primary plasticizer in PVC. It will provide a detailed exploration of its properties, the underlying mechanism of plasticization, and robust protocols for its evaluation, drawing upon established industry standards.

Physicochemical Properties of 1,5-Diacetoxypentane

A thorough understanding of the physical and chemical properties of a plasticizer is fundamental to predicting its behavior and performance within a polymer matrix. 1,5-diacetoxypentane is a colorless liquid with properties that make it a suitable candidate for a high-solvating plasticizer.

PropertyValueReference
CAS Number 6963-44-6[1][6][7][8]
Molecular Formula C₉H₁₆O₄[1][3][6][7][8]
Molecular Weight 188.22 g/mol [1][6][7][8]
Boiling Point 243°C to 245°C
Density 1.02 g/cm³
Refractive Index 1.427
Flash Point >110°C (230°F)

Mechanism of Action: Plasticization of PVC

The plasticization of PVC by 1,5-diacetoxypentane follows the well-established mechanism for ester plasticizers. At the molecular level, the rigid PVC polymer is characterized by strong intermolecular forces, primarily dipole-dipole interactions between the carbon-chlorine bonds of adjacent polymer chains. These forces restrict chain mobility, resulting in a hard and brittle material.

When 1,5-diacetoxypentane is introduced into the PVC matrix during processing at elevated temperatures, its polar ester groups interact with the polar sites on the PVC chains. This effectively shields the PVC chains from one another, reducing the intermolecular forces and increasing the free volume between them. This increased spacing allows for greater segmental mobility of the polymer chains, transforming the material from a rigid solid to a flexible and ductile one.[1][9]

G cluster_0 Rigid PVC cluster_1 Plasticized PVC PVC_Chain_1 PVC Chain PVC_Chain_2 PVC Chain PVC_Chain_1->PVC_Chain_2 Dipole-Dipole Interaction_1 Strong Intermolecular Forces PVC_Chain_3 PVC Chain Plasticizer 1,5-Diacetoxypentane PVC_Chain_3->Plasticizer Interaction PVC_Chain_4 PVC Chain Plasticizer->PVC_Chain_4 Rigid_State Rigid State (Low Chain Mobility) Flexible_State Flexible State (High Chain Mobility) Rigid_State->Flexible_State Addition of 1,5-Diacetoxypentane

Figure 1: Mechanism of PVC Plasticization.

Performance Evaluation of 1,5-Diacetoxypentane in PVC Formulations

While direct performance data for 1,5-diacetoxypentane is emerging, a comprehensive study on the closely related 1,5-pentanediol dibenzoate (PDDB) provides strong indicative performance benchmarks.[10] The structural similarity between the diacetate and the dibenzoate, particularly the linear C5 alkyl chain, suggests analogous performance characteristics. The study compared PDDB with the industry-standard DEHP and another commercial non-phthalate plasticizer, di(ethylene glycol) dibenzoate (DEGDB).

Plasticizing Efficiency: Glass Transition Temperature (Tg) Reduction

A primary measure of a plasticizer's efficiency is its ability to lower the glass transition temperature (Tg) of PVC. A lower Tg corresponds to a more flexible material at a given temperature. The study demonstrated that PDDB exhibits a comparable Tg depression to both DEHP and DEGDB, indicating a high level of plasticizing efficiency.[10]

Mechanical Properties

The incorporation of a plasticizer fundamentally alters the mechanical properties of PVC. Typically, tensile strength decreases while elongation at break increases.[9] The evaluation of PDDB in PVC formulations showed that it imparts tensile properties that are comparable to those achieved with DEHP and DEGDB, suggesting that 1,5-diacetoxypentane would provide a similar desirable balance of strength and flexibility.[10]

Protocols for Formulation and Testing

The following protocols are based on established ASTM standards and provide a framework for the comprehensive evaluation of 1,5-diacetoxypentane as a PVC plasticizer.

Protocol 1: Preparation of PVC Dry Blends and Test Specimens

Objective: To prepare homogeneous PVC dry blends containing 1,5-diacetoxypentane and to produce standardized test specimens for mechanical and thermal analysis.

Materials:

  • PVC resin (suspension grade, K-value 65-70)

  • 1,5-Diacetoxypentane

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Lubricant (e.g., stearic acid)

Equipment:

  • High-speed laboratory mixer

  • Two-roll mill

  • Compression molding press

  • Standardized test specimen molds (e.g., ASTM D638 Type IV for tensile testing)

Procedure:

  • Dry Blending:

    • Charge the PVC resin and thermal stabilizer into the high-speed mixer.

    • Mix at a low speed until the temperature reaches 60°C.

    • While continuing to mix, slowly add the 1,5-diacetoxypentane.

    • Increase the mixer speed and continue mixing until the temperature reaches 110-120°C to ensure complete absorption of the plasticizer.

    • Add the lubricant and mix for an additional 1-2 minutes.

    • Discharge the dry blend and allow it to cool to room temperature.

  • Milling and Molding:

    • Set the temperature of the two-roll mill to 160-170°C.

    • Transfer the cooled dry blend to the mill and process until a homogeneous, fused sheet is formed.

    • Compression mold the milled sheet into test plaques of the desired thickness at 170-180°C.

    • Cut or die-punch the required test specimens from the molded plaques after they have cooled.

G cluster_prep Specimen Preparation Workflow cluster_testing Performance Testing Dry_Blending 1. High-Speed Dry Blending Milling 2. Two-Roll Milling Dry_Blending->Milling Molding 3. Compression Molding Milling->Molding Cutting 4. Specimen Cutting Molding->Cutting Mechanical Mechanical Testing Cutting->Mechanical Thermal Thermal Analysis Cutting->Thermal Migration Migration Resistance Cutting->Migration

Figure 2: Experimental Workflow for PVC Formulation and Testing.

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the effect of 1,5-diacetoxypentane on the tensile properties and hardness of PVC.

Standards:

  • ASTM D638: Standard Test Method for Tensile Properties of Plastics.

  • ASTM D2240: Standard Test Method for Rubber Property—Durometer Hardness.

Procedure:

  • Tensile Testing:

    • Condition the test specimens as per ASTM D638.

    • Measure the tensile strength, elongation at break, and modulus of elasticity using a universal testing machine.

  • Hardness Testing:

    • Measure the Shore A or Shore D hardness of the molded plaques using a durometer according to ASTM D2240.

Protocol 3: Thermal Analysis

Objective: To determine the effect of 1,5-diacetoxypentane on the thermal properties of PVC, specifically the glass transition temperature and thermal stability.

Standards:

  • ASTM D3418: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC).

  • ASTM E1131: Standard Test Method for Compositional Analysis by Thermogravimetry (TGA).

Procedure:

  • Differential Scanning Calorimetry (DSC):

    • Use DSC to determine the glass transition temperature (Tg) of the plasticized PVC. A significant depression in Tg compared to unplasticized PVC indicates effective plasticization.[11]

  • Thermogravimetric Analysis (TGA):

    • Use TGA to assess the thermal stability of the PVC formulation. The onset of degradation temperature can be compared to formulations with other plasticizers.[8][11]

Protocol 4: Migration Resistance Testing

Objective: To evaluate the permanence of 1,5-diacetoxypentane within the PVC matrix.

Standards:

  • ASTM D1239: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.

Procedure:

  • Solvent Extraction:

    • Expose pre-weighed samples of the plasticized PVC to a relevant solvent (e.g., hexane for oily contact, ethanol/water for aqueous contact) for a specified time and temperature.

    • After exposure, dry the samples and re-weigh them to determine the mass of plasticizer lost.

  • Activated Carbon Volatility:

    • Place pre-weighed samples in a controlled temperature environment in the presence of activated carbon to determine weight loss due to volatilization.

Conclusion and Future Outlook

1,5-diacetoxypentane represents a promising avenue in the development of safe and effective non-phthalate plasticizers for PVC. Its physicochemical properties and the performance data from its close analogue, 1,5-pentanediol dibenzoate, suggest that it can deliver plasticizing efficiency and mechanical properties comparable to traditional phthalates. The protocols outlined in this guide provide a robust framework for the systematic evaluation of 1,5-diacetoxypentane in various PVC formulations. Further research should focus on generating a comprehensive dataset for 1,5-diacetoxypentane itself, including detailed migration studies in various food simulants and toxicological assessments to fully validate its potential as a next-generation "green" plasticizer.

References

  • Adams, R. C. (2001). A Comparison of Plasticizers for Use in Flexible Vinyl Medical Products. MDDI. [Link]

  • ASTM D1045-08, Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics, ASTM International, West Conshohocken, PA, 2008. [Link]

  • BASTONE. (2025). What Are Plasticizers? How They Make PVC Flexible (Phthalates vs. Non-Phthalates). [Link]

  • Diva-Portal.org. (n.d.). Environmentally Friendly Plasticizers for PVC. [Link]

  • Eckert, E., et al. (2016). Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine. Chemosphere, 144, 1157-1163. [Link]

  • Guide to How Plasticizers Affect PVC Mechanical Properties. (2025). [Link]

  • Healthy Building Network. (n.d.). Phthalate-free Plasticizers in PVC. [Link]

  • Intertek. (n.d.). ASTM Testing for Plastics and Polymers. [Link]

  • Ledes. (2025). ASTM Standards for PVC & CPVC Pipes: A Comprehensive Guide. [Link]

  • MySkinRecipes. (n.d.). 1,5-Diacetoxypentane. [Link]

  • Lakshmi, S., & Jayakrishnan, A. (1998). Migration resistant, blood-compatible plasticized polyvinyl chloride for medical and related applications. Artificial organs, 22(3), 222–229. [Link]

  • PubChem. (n.d.). 1,5-Diacetoxypentane. [Link]

  • Patsnap. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). [Link]

  • ResearchGate. (2025). Thermal Degradation Kinetics of Plasticized Poly (Vinyl Chloride) with Six Different Plasticizers. [Link]

  • MDPI. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. [Link]

  • ResearchGate. (2025). Mechanical properties evaluation of PVC/plasticizers and PVC/thermoplastic polyurethane blends from extrusion processing. [Link]

  • ResearchGate. (2025). Migration resistant polymeric plasticizer for poly(vinyl chloride). [Link]

  • ResearchGate. (2025). Degradation Kinetics of PVC Plasticized with Different Plasticizers Under Isothermal Conditions. [Link]

  • ResearchGate. (2025). Effect of Solvent (Plasticizers) on PVC Degradation. [Link]

  • ResearchGate. (2009). A comparison of plasticizers for use in flexible vinyl medical products. [Link]

  • Semantic Scholar. (2009). Characterization of 1,5-pentanediol dibenzoate as a potential “green” plasticizer for poly(vinyl chloride). [Link]

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Application Note: A Robust Protocol for the Synthesis of 1,4-Pentadiene via Pyrolysis of 1,5-Pentanediol Diacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-stage protocol for the synthesis of 1,4-pentadiene, a valuable un-conjugated diene used in organometallic chemistry and polymer synthesis. The method is based on the classical and reliable gas-phase pyrolysis of 1,5-pentanediol diacetate. The initial stage details the high-yield acetylation of 1,5-pentanediol. The second stage provides a step-by-step guide for the thermal elimination of the diacetate precursor at elevated temperatures (575-590°C) to afford the target diene. This protocol is designed for chemistry researchers and process development scientists, offering in-depth mechanistic insights, practical troubleshooting advice, and a self-validating experimental design to ensure reproducibility and high purity of the final product.

Introduction: The Strategic Value of 1,4-Pentadiene

1,4-pentadiene is a non-conjugated diene that serves as a critical building block and ligand in various fields of chemical synthesis. Its unique structural motif is particularly important in the construction of complex organic molecules and in organometallic chemistry, where it is often used as a ligand in catalysts for olefin metathesis and polymerization. Unlike conjugated dienes, its isolated double bonds react independently, allowing for selective transformations.

While several methods exist for its preparation, the synthesis from 1,5-pentanediol derivatives is one of the most established and reliable routes[1]. This protocol focuses on a robust, two-step approach: the near-quantitative conversion of commercially available 1,5-pentanediol to its diacetate ester, followed by a high-temperature gas-phase elimination to yield 1,4-pentadiene[2]. This method is advantageous due to the stability of the diacetate intermediate and the relatively clean nature of the final elimination reaction, which minimizes complex purification steps.

Reaction Mechanism and Scientific Principles

The overall synthesis proceeds in two distinct stages, each governed by fundamental principles of organic chemistry.

Stage 1: Acetylation of 1,5-Pentanediol This is a standard esterification reaction. 1,5-pentanediol, a nucleophile, attacks the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically driven to completion by using an excess of the acetylating agent and heating to ensure a high conversion rate to 1,5-pentanediol diacetate.

Stage 2: Pyrolytic Elimination of 1,5-Pentanediol Diacetate The core of this synthesis lies in the thermal decomposition of the diacetate. This reaction is a classic example of a pyrolytic syn-elimination , also known as an internal elimination (Ei) reaction[3].

  • Causality of Experimental Conditions: The reaction requires high temperatures (typically 575-590°C) and is performed in the gas phase. This is because the mechanism is a concerted, unimolecular process that proceeds through a six-membered cyclic transition state[1][4][5]. The high thermal energy is necessary to overcome the activation energy barrier for this cyclic rearrangement, which involves the simultaneous breaking of a C-O bond and a C-H bond, and the formation of a C=C π-bond and an O-H bond (within the departing acetic acid molecule). The gas phase ensures that the reaction remains unimolecular and prevents competing intermolecular side reactions.

  • Mechanism: The acetate group's carbonyl oxygen acts as an internal base, abstracting a proton from a beta-carbon. This occurs simultaneously with the cleavage of the C-O ester bond, leading to the formation of an alkene and acetic acid as the sole byproduct. For 1,5-pentanediol diacetate, this process occurs at both ends of the molecule to yield 1,4-pentadiene and two molecules of acetic acid[1]. The reaction follows first-order kinetics, consistent with a unimolecular elimination mechanism[1][6].

Experimental Protocol

This protocol is divided into the synthesis of the precursor and its subsequent pyrolysis.

Part A: Synthesis of 1,5-Pentanediol Diacetate

This procedure details the conversion of 1,5-pentanediol to its diacetate ester, a stable liquid intermediate.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1,5-Pentanediol≥97%Standard Supplier---
Acetic Anhydride≥98%Standard SupplierUse a 10% molar excess.
Round-bottom flask500 mL---Equipped with a reflux condenser.
Heating mantle---------
Distillation apparatus------For vacuum distillation.

Step-by-Step Procedure

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 1,5-pentanediol (e.g., 2.0 moles) and a 10% molar excess of acetic anhydride (e.g., 4.4 moles).

  • Heating: Gently heat the mixture to a temperature of 120-140°C using a heating mantle.

  • Reflux: Maintain the mixture under reflux for a period of 2 hours to ensure the reaction goes to completion.

  • Purification: After cooling, assemble a vacuum distillation apparatus. Distill the reaction mixture under reduced pressure.

  • Product Collection: Collect the fraction boiling at approximately 85–90°C / 0.9 mm Hg. This is the pure 1,5-pentanediol diacetate[2]. A typical yield for this step is 92–94%[2].

Part B: Pyrolysis of 1,5-Pentanediol Diacetate to 1,4-Pentadiene

This procedure requires a specialized setup for high-temperature, gas-phase reactions.

Equipment Setup

The apparatus consists of a vertically mounted Pyrex glass reaction tube (e.g., 90 cm long x 45 mm OD) situated within a high-temperature tube furnace. The tube should be packed with inert material like Pyrex glass rings to increase surface area and ensure efficient heat transfer. The top of the tube is fitted with a dropping funnel for the addition of the diacetate, a nitrogen inlet, and a thermocouple well. The bottom of the tube is connected to a series of cold traps to collect the volatile product. A detailed diagram and description can be found in Organic Syntheses[2].

Materials and Reagents

Reagent/MaterialGrade/SpecificationNotes
1,5-Pentanediol DiacetateAs prepared in Part A---
Nitrogen GasDry, oxygen-freeFor inert atmosphere.
Ice---For primary cold traps.
Dry Ice / Acetone---For secondary cold traps.
Pyrex glass rings10 mm ODPacking material for the reaction tube.

Step-by-Step Procedure

  • Apparatus Assembly: Assemble the pyrolysis apparatus as described above and detailed in the literature[2]. Ensure all glass joints are properly sealed.

  • Inert Atmosphere: Begin a slow flow of dry, oxygen-free nitrogen through the system (e.g., 4–6 L/hr). This is not strictly required but can improve yield by a few percent by minimizing oxidative side reactions[2].

  • Heating: Heat the furnace to bring the temperature of the hottest part of the reaction tube to 575°C ± 10°C. Use the movable thermocouple to monitor the temperature profile within the tube.

  • Precursor Addition: Once the temperature is stable, begin adding the 1,5-pentanediol diacetate from the dropping funnel at a steady rate. A typical rate is ~3.5 moles over 3.5 hours (~185 mL/hr)[2].

  • Product Collection: The volatile products (1,4-pentadiene, acetic acid, and any unreacted material) will pass out of the furnace and condense in the series of cold traps (the first cooled with an ice bath, the second with a dry ice/acetone bath).

  • Workup and Purification: Once the addition is complete, allow the system to cool. Combine the contents of all cold traps.

  • Primary Distillation: Perform a simple distillation at atmospheric pressure. Collect the fraction boiling between 25–55°C. The condenser should be cooled with ice water and the receiving flask immersed in an ice bath due to the low boiling point of the product.

  • Final Fractional Distillation: Redistill the collected fraction using an efficient fractionating column (e.g., a 60-cm Vigreux or packed column). Collect the pure 1,4-pentadiene, which boils at 26–27.5°C[2].

Workflow Visualization

The following diagram illustrates the complete synthesis workflow from starting materials to the purified final product.

Synthesis_Workflow cluster_acetylation Part A: Acetylation cluster_pyrolysis Part B: Pyrolysis & Purification Pentanediol 1,5-Pentanediol Reaction_A Reflux @ 120-140°C (2 hours) Pentanediol->Reaction_A AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction_A Distillation_A Vacuum Distillation (85-90°C @ 0.9 mmHg) Reaction_A->Distillation_A Diacetate 1,5-Pentanediol Diacetate Distillation_A->Diacetate Pyrolysis Pyrolysis @ 575-590°C (Packed Tube Furnace) Diacetate->Pyrolysis Slow Addition Collection Cold Trap Collection (Ice & Dry Ice) Pyrolysis->Collection Distillation_B1 Atmospheric Distillation (Collect 25-55°C fraction) Collection->Distillation_B1 Distillation_B2 Fractional Distillation Distillation_B1->Distillation_B2 Byproduct Acetic Acid + Residue Distillation_B1->Byproduct Residue Product 1,4-Pentadiene (b.p. 26-27.5°C) Distillation_B2->Product

Caption: Workflow for 1,4-Pentadiene Synthesis.

Characterization and Expected Results

Proper characterization is essential to confirm the identity and purity of the final product.

Quantitative Data Summary

Parameter1,5-Pentanediol Diacetate1,4-Pentadiene
Boiling Point 85–90°C / 0.9 mmHg[2]26–27.5°C / 760 mmHg[2]
Refractive Index (n²⁵D) ~1.4253[2]1.3861–1.3871[2]
Expected Yield 92–94% (from diol)[2]63–71% (from diacetate)[2]
Overall Yield 58–67%---

Characterization Methods

  • ¹H NMR: The proton NMR spectrum of 1,4-pentadiene is distinctive and should be used to confirm the structure. Expect signals corresponding to the terminal vinyl protons and the internal methylene protons.

  • ¹³C NMR: Will show three distinct signals for the three types of carbon atoms in the symmetric molecule.

  • Gas Chromatography (GC): Can be used to assess the purity of the final product. A single major peak should be observed.

  • FT-IR Spectroscopy: The spectrum will show characteristic C=C and =C-H stretching frequencies and the absence of the C=O stretch from the starting acetate.

Troubleshooting and Field-Proven Insights

  • Improving Yield: The residue from the initial atmospheric distillation contains acetic acid, unreacted diacetate, and the intermediate elimination product, 4-penten-1-ol acetate. This residue can be passed through the pyrolysis tube a second time under the same conditions to recover an additional 6–15% of 1,4-pentadiene[2].

  • Temperature Control: Precise temperature control is the most critical parameter for the pyrolysis step. Temperatures below 575°C will result in incomplete conversion, while temperatures significantly above 590°C can lead to unwanted side reactions and decomposition, lowering the yield and purity[1].

  • Clogging: Ensure the diacetate is added slowly and steadily. Adding it too quickly can cause flooding and inefficient vaporization in the tube, leading to lower yields and potential clogging.

  • Product Handling: 1,4-pentadiene is highly volatile and flammable. Always handle it in a well-ventilated fume hood and use ice-cooled receiving flasks during distillation to minimize loss due to evaporation.

Conclusion

The pyrolysis of 1,5-pentanediol diacetate is a time-tested and effective method for the laboratory-scale synthesis of 1,4-pentadiene. By carefully controlling the two-stage process—esterification followed by thermal elimination—researchers can reliably obtain the target diene in good yield and high purity. The mechanistic underpinnings of the Ei reaction provide a clear rationale for the stringent temperature requirements, and adherence to the detailed protocol will ensure a successful and reproducible outcome.

References

  • Vertex AI Search. (2023).
  • Hurd, C. D., & Blunck, F. H. (1938). 1,4-Pentadiene. Organic Syntheses, 18, 69. DOI: 10.15227/orgsyn.018.0069. [Link]

  • Al-Awadi, N., Bigley, D. B., & Gabbott, R. E. (1978). The gas-phase pyrolysis of dithioacetates: a remarkable constancy of substituent effects. Journal of the Chemical Society, Perkin Transactions 2, 1223-1226.
  • Taylor, R. (1970). The gas-phase pyrolysis of 1,2-dimethylpropyl acetate. Journal of the Chemical Society, Perkin Transactions 2, 809-811.
  • All India Organic Chemistry. (2019). Pyrolytic Elimination Reaction (Cope, Chugaev, pyrolysis of acetates). YouTube. [Link]

  • Dalal Institute. (n.d.). Mechanism and Orientation in Pyrolytic Elimination. [Link]

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Use of 1,5-Diacetoxypentane in coatings and adhesives formulations

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of 1,5-Diacetoxypentane in High-Performance Coatings and Adhesives

Abstract

This document provides a comprehensive technical overview of 1,5-diacetoxypentane (CAS No. 6963-44-6), also known as pentamethylene diacetate, and its strategic application in the formulation of advanced coatings and adhesives. As a slow-evaporating, low-odor diester, 1,5-diacetoxypentane offers a unique profile of properties that address critical performance and regulatory demands in the polymer industry. This guide elucidates the mechanistic role of 1,5-diacetoxypentane as both a coalescing agent in waterborne coatings and a process solvent in adhesive systems. Detailed experimental protocols are provided for researchers and formulators to evaluate its efficacy, alongside starting-point formulations and essential safety data.

Introduction: Understanding 1,5-Diacetoxypentane

1,5-Diacetoxypentane is an organic compound belonging to the ester family.[1][2] Structurally, it is the diacetate ester of 1,5-pentanediol.[1][3] This linear, five-carbon chain capped with acetate groups imparts a unique combination of solvency, low volatility, and chemical stability, making it a highly effective component in polymer-based formulations. It is recognized by several synonyms, including 1,5-Pentanediol diacetate and Pentamethylene acetate.[1][2][4]

Physicochemical Profile

The performance of 1,5-diacetoxypentane in any formulation is dictated by its fundamental physical and chemical properties. These attributes, particularly its high boiling point and low vapor pressure, are central to its utility as a low-VOC (Volatile Organic Compound) additive.

PropertyValueUnitReference
CAS Number 6963-44-6-[1][2][4]
Molecular Formula C₉H₁₆O₄-[1][2][4]
Molecular Weight 188.22 g/mol [1][2][4]
Appearance Colorless Liquid-
Boiling Point ~244°C[4]
Flash Point 123°C-
Density ~1.01g/cm³[1]
Water Solubility Low-[4]
log P (Octanol/Water) 1.283-[4]

Application in Coatings: A High-Efficiency Coalescing Agent

In waterborne latex coatings, the formation of a continuous, durable film is paramount. This process, known as coalescence, requires the polymer particles to soften and fuse as water evaporates. For polymers with a high glass transition temperature (Tg), this can only occur at elevated temperatures. Coalescing agents are essential additives that temporarily reduce the minimum film formation temperature (MFFT), allowing for robust film formation under ambient conditions.[5]

Mechanism of Action

1,5-Diacetoxypentane functions as a highly efficient, partially water-soluble coalescing agent.[5] Its efficacy is rooted in its molecular structure and physicochemical properties:

  • Partitioning: Upon addition to a latex dispersion, its hydrophobic/hydrophilic balance causes it to migrate to and concentrate at the surface of the polymer particles.[5]

  • Plasticization: As water evaporates from the system, the concentration of 1,5-diacetoxypentane within the polymer phase increases, effectively lowering the Tg of the polymer. This plasticizing effect softens the particles, allowing them to deform and fuse.

  • Slow Evaporation: Due to its high boiling point, 1,5-diacetoxypentane remains in the film long enough to ensure complete particle fusion. It then slowly evaporates from the cured film, allowing the coating to regain its hardness and mechanical properties.

This controlled, temporary plasticization ensures the development of a film with optimal integrity, gloss, and resistance properties.

Coalescence_Mechanism cluster_0 Water + Dispersed Polymer Particles + 1,5-DAP p1 p2 p3 p4 p5 c1->p5 H₂O Evaporates p6 p7 p8 film Continuous Film p8->film 1,5-DAP Evaporates Slowly

Caption: Workflow of film formation using 1,5-diacetoxypentane as a coalescent.

Application in Adhesives: A Functional Process Solvent

Solvents are critical components in many adhesive formulations, used to dissolve resins, control viscosity, and manage application properties like open time and drying speed.[6][7][8] The increasing regulatory pressure on hazardous air pollutants (HAPs) like toluene and methylene chloride has driven demand for safer, more effective alternatives.[9]

Role and Advantages

1,5-Diacetoxypentane serves as an excellent process solvent and non-reactive diluent, particularly in solvent-based and two-component polyurethane (PU) adhesive systems.[10][11]

  • Viscosity Control: It effectively reduces the viscosity of high-solid-content resins, making them suitable for various application methods, from spraying to roll-coating.[6]

  • Extended Open Time: Its slow evaporation rate prolongs the "open time" of the adhesive, allowing for more precise positioning of substrates and better wetting of the bonding surfaces.

  • Improved Flow and Leveling: By maintaining a lower viscosity for a longer period, it promotes better flow and leveling of the adhesive, minimizing air entrapment and ensuring a more uniform bond line.

  • Safety Profile: With a high flash point and lower toxicity compared to many conventional adhesive solvents, it offers a significant improvement in workplace safety and environmental impact.

Adhesive_Workflow A Resin + 1,5-DAP (Low Viscosity Solution) B Application to Substrate (Good Wetting & Flow) A->B Coating C Substrate Assembly (Extended Open Time) B->C Positioning D Solvent Evaporation (Viscosity Increases) C->D E Curing & Bond Formation (High Strength) D->E Polymer Entanglement & Crosslinking

Caption: Role of 1,5-diacetoxypentane in a solvent-based adhesive application.

Experimental Protocols

The following protocols provide a framework for evaluating the performance of 1,5-diacetoxypentane in representative coating and adhesive systems. All work should be conducted in a well-ventilated area using appropriate personal protective equipment (PPE).[12][13]

Protocol 1: Evaluation as a Coalescing Agent in an Acrylic Latex Coating

Objective: To determine the efficiency of 1,5-diacetoxypentane in reducing the Minimum Film Formation Temperature (MFFT) of a standard acrylic latex paint formulation.

Materials & Equipment:

  • Styrene-acrylic latex emulsion (e.g., 50% solids, Tg ≈ 20°C)

  • Titanium dioxide (TiO₂) pigment

  • Dispersant, defoamer, and thickener

  • 1,5-Diacetoxypentane

  • Control coalescent (e.g., 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate)

  • High-speed disperser

  • MFFT Bar (temperature gradient plate)

  • Drawdown bar (e.g., 75 μm wet film thickness)

Procedure:

  • Prepare Pigment Grind: In a dispersion vessel, combine water, dispersant, and defoamer. While mixing at low speed, slowly add TiO₂. Increase speed to high (e.g., 2000 rpm) and disperse for 20-30 minutes until a Hegman grind of 7+ is achieved.

  • Letdown: Reduce mixing speed and add the acrylic latex emulsion.

  • Formulation Split: Divide the masterbatch into three equal parts: (A) No Coalescent, (B) Control Coalescent, (C) 1,5-Diacetoxypentane.

  • Coalescent Addition: To batches B and C, add the respective coalescing agent at a loading of 5% based on polymer solids weight. Mix slowly for 10 minutes.

  • Viscosity Adjustment: Adjust the final viscosity of all three batches with thickener to a consistent value (e.g., 95-100 Krebs Units). Allow formulations to equilibrate for 24 hours.

  • MFFT Measurement:

    • Turn on the MFFT bar and allow the temperature gradient to stabilize.

    • Apply a drawdown of each formulation across the temperature gradient plate.

    • As the film dries, observe the point at which the coating transitions from a cracked, cloudy film (below MFFT) to a clear, continuous film (above MFFT).

    • Record the temperature at this transition point.

Data Analysis & Interpretation: A lower MFFT indicates higher coalescing efficiency. Compare the MFFT of formulation C to B and A. A significant reduction in MFFT by 1,5-diacetoxypentane demonstrates its effectiveness as a coalescing agent for the specific latex system.

Table 2: Starting Point Formulation for Interior Acrylic Latex Paint

ComponentFunctionWeight (%)
Grind Stage
WaterSolvent18.0
DispersantPigment Wetting0.5
DefoamerAir Release0.2
Titanium DioxidePigment22.0
Letdown Stage
Styrene-Acrylic Emulsion (50%)Binder45.0
1,5-DiacetoxypentaneCoalescent2.5
WaterDiluent9.8
ThickenerRheology Modifier1.8
BiocidePreservative0.2
Total 100.0
Protocol 2: Characterization as a Process Solvent in a 2K PU Adhesive

Objective: To evaluate the effect of 1,5-diacetoxypentane on the pot life and bond strength of a two-component polyurethane adhesive.

Materials & Equipment:

  • Polyester polyol (Part A)

  • Aromatic isocyanate (e.g., MDI-based, Part B)

  • 1,5-Diacetoxypentane

  • Control solvent (e.g., anhydrous ethyl acetate)

  • Rotational viscometer

  • Substrates for bonding (e.g., aluminum coupons, prepared according to ASTM D1002)

  • Tensile testing machine

  • Stopwatch

Procedure:

  • Formulation Preparation: Prepare two batches of the adhesive's Part A.

    • Batch 1 (Control): Mix the polyol with 10% by weight of ethyl acetate.

    • Batch 2 (Test): Mix the polyol with 10% by weight of 1,5-diacetoxypentane.

  • Pot Life Measurement:

    • For each batch, add the stoichiometric amount of Part B (isocyanate) to the modified Part A.

    • Immediately begin mixing and start the stopwatch.

    • Measure the initial viscosity using the viscometer.

    • Continue to measure the viscosity at regular intervals (e.g., every 15 minutes).

    • The pot life is defined as the time taken for the initial viscosity to double.

  • Lap Shear Specimen Preparation (ASTM D1002):

    • Within the first 10 minutes of mixing each batch, apply a uniform layer of the adhesive to the bonding area of the aluminum coupons.

    • Assemble the lap shear joints with a defined overlap (e.g., 12.7 mm).

    • Clamp the specimens and allow them to cure at ambient temperature for 7 days.

  • Bond Strength Testing:

    • After the curing period, test the lap shear strength of the specimens using the tensile testing machine at a specified pull rate.

    • Record the force at failure and calculate the shear strength in megapascals (MPa).

Data Analysis & Interpretation: Compare the pot life of the two formulations. A longer pot life for the 1,5-diacetoxypentane formulation indicates its effectiveness in controlling the reaction rate. Compare the average lap shear strength values. Similar or improved bond strength in the test formulation demonstrates that 1,5-diacetoxypentane does not compromise the adhesive's final performance.

Table 3: Starting Point Formulation for 2K Polyurethane Adhesive

ComponentFunctionWeight (%)
Part A
Polyester Polyol (OH value ~56)Backbone89.0
1,5-DiacetoxypentaneProcess Solvent10.0
Catalyst (e.g., DBTDL)Curing Agent1.0
Part B
Polymeric MDI (NCO% ~31)CrosslinkerTo NCO:OH ratio of 1.1

Safety and Handling

While 1,5-diacetoxypentane presents a favorable safety profile compared to many traditional solvents, proper industrial hygiene practices must be observed.[12][14]

  • Handling: Use in a well-ventilated area.[12][14] Avoid contact with skin, eyes, and clothing.[12][13] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields and chemical-resistant gloves.[12][13]

  • Storage: Store in a cool, dry place in tightly sealed containers, away from heat and ignition sources.[14]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12][13] For skin contact, wash with plenty of water.[12] If inhaled, move the person to fresh air.[12][13] If swallowed, do NOT induce vomiting and seek immediate medical attention.[12][14]

Conclusion

1,5-Diacetoxypentane is a versatile and high-performance additive for modern coatings and adhesives. Its function as a low-VOC coalescing agent enables the formulation of environmentally compliant paints with excellent film properties. In adhesives, it serves as a safe and effective process solvent, providing formulators with precise control over viscosity and open time without compromising bond strength. The protocols and formulations provided herein offer a solid foundation for researchers and developers to harness the benefits of this unique diester in creating next-generation products.

References

  • Chemical Properties of 1,5-Diacetoxypentane (CAS 6963-44-6) . Cheméo. [Link]

  • Material Safety D
  • Safety Data Sheet . Angene Chemical. [Link]

  • 1,5-Diacetoxypentane | C9H16O4 | CID 81414 . PubChem, NIH. [Link]

  • 1,5-Pentanediol | C5H12O2 | CID 8105 . PubChem, NIH. [Link]

  • 1,5-DIACETOXYPENTANE . Gsrs. [Link]

  • Product Safety Summary for 1,5-Pentanediol . JCIA BIGDr. [Link]

  • 1,5-Pentanediol, 1,5-diacetate - Substance Details . SRS | US EPA. [Link]

  • 1,5-Pentanediol . Wikipedia. [Link]

  • 4 Solvents for PU and PSA Adhesive . Chemix Guru. [Link]

  • Adhesive systems: Considerations about solvents . ResearchGate. [Link]

  • Coalescing Agent in Paint: Properties and Uses in Modern Coatings . Exporter China. [Link]

  • One-component polyurethane type adhesive, and use thereof.
  • Our SOLANE hydrocarbon solvents for glues and adhesives . TotalEnergies Fluids. [Link]

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Application Notes & Protocols: A Comprehensive Guide to Assessing the Biodegradability of Polymers Plasticized with 1,5-Diacetoxypentane

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals investigating novel biodegradable polymer formulations.

Preamble: The Critical Role of Plasticizers in Biodegradable Polymer Performance

The advancement of biodegradable polymers, such as Polylactic Acid (PLA) and Polyhydroxyalkanoates (PHAs), represents a significant stride towards mitigating plastic pollution. However, the intrinsic properties of these polymers, often characterized by brittleness, necessitate the inclusion of plasticizers to enhance their flexibility and processability for various applications, including in the pharmaceutical and packaging industries.[1] The choice of plasticizer is paramount, as it not only influences the mechanical properties of the final product but also critically impacts its biodegradability.[2][3] An ideal plasticizer should not only be compatible with the polymer matrix but also be biodegradable itself, ensuring that it does not persist in the environment after the polymer has degraded.[2][4]

This document provides a comprehensive guide to the methodologies for assessing the biodegradability of polymers plasticized with 1,5-diacetoxypentane. While 1,5-diacetoxypentane is utilized as a chemical intermediate[5][6], its potential as a plasticizer warrants investigation. Its structure, pentane-1,5-diyl diacetate[7], suggests it may impart flexibility to polymer chains. These protocols are designed to provide a robust framework for researchers to evaluate the complete lifecycle of such novel polymer formulations.

Section 1: Understanding the Interplay of Polymer, Plasticizer, and Biodegradation

The biodegradation of a plasticized polymer is a complex process governed by several factors. The introduction of a plasticizer like 1,5-diacetoxypentane can alter the polymer's morphology, potentially affecting its susceptibility to microbial attack.[8][9] The plasticizer molecules position themselves between the polymer chains, increasing the "free volume" and lowering the glass transition temperature (Tg), which leads to increased flexibility.[10] This increased chain mobility can, in some cases, enhance the accessibility of the polymer to microbial enzymes, thereby accelerating biodegradation.[9] Conversely, if the plasticizer itself is not readily biodegradable, it may persist in the environment or even inhibit microbial activity.[2]

The biodegradation process for plasticized polymers can be conceptualized as a multi-stage process:

  • Bio-deterioration: The initial surface colonization by microorganisms.

  • Bio-fragmentation: The breakdown of the polymer into smaller fragments, often initiated by enzymatic action.

  • Assimilation: The uptake of these smaller molecules by microorganisms.

  • Mineralization: The ultimate conversion of the assimilated carbon into CO2, H2O, and biomass.[11]

The protocols detailed in this guide are designed to quantify the extent and rate of this mineralization, providing a definitive measure of ultimate biodegradability.

Visualizing the Plasticization and Biodegradation Process

G cluster_0 Polymer Plasticization cluster_1 Biodegradation Stages Polymer_Matrix Rigid Polymer Matrix (e.g., PLA, PHA) Plasticized_Polymer Flexible Plasticized Polymer Polymer_Matrix->Plasticized_Polymer Addition of Plasticizer Plasticizer 1,5-Diacetoxypentane (Plasticizer) Plasticizer->Plasticized_Polymer Microbial_Colonization Microbial Colonization of Polymer Surface Plasticized_Polymer->Microbial_Colonization Enzymatic_Hydrolysis Enzymatic Hydrolysis Microbial_Colonization->Enzymatic_Hydrolysis Oligomers_Monomers Formation of Oligomers and Monomers Enzymatic_Hydrolysis->Oligomers_Monomers Mineralization Mineralization Oligomers_Monomers->Mineralization CO2_H2O_Biomass CO2 + H2O + Biomass Mineralization->CO2_H2O_Biomass

Caption: Workflow of polymer plasticization and subsequent biodegradation.

Section 2: Experimental Design and Material Preparation

A robust experimental design is crucial for obtaining reliable and reproducible data. This section outlines the preparation of polymer films plasticized with 1,5-diacetoxypentane and the necessary control samples.

Materials
  • Polymer: Polylactic Acid (PLA), Polyhydroxyalkanoate (PHA), or other biodegradable polymer of interest.

  • Plasticizer: 1,5-Diacetoxypentane (CAS 6963-44-6)[12].

  • Solvent: Dichloromethane or chloroform (for solvent casting).

  • Control Materials:

    • Negative Control: A non-biodegradable polymer (e.g., polyethylene).

    • Positive Control: A known biodegradable polymer (e.g., pure PLA or microcrystalline cellulose).

    • Blank: No polymer sample.

Protocol for Preparation of Plasticized Polymer Films (Solvent Casting Method)
  • Polymer Solution Preparation: Dissolve a known weight of the biodegradable polymer in a suitable solvent to create a solution of a specific concentration (e.g., 10% w/v).

  • Plasticizer Addition: To separate polymer solutions, add varying concentrations of 1,5-diacetoxypentane (e.g., 5%, 10%, 15% by weight of the polymer).

  • Homogenization: Stir the solutions thoroughly until the plasticizer is completely dissolved and the solution is homogeneous.

  • Casting: Pour the solutions into flat, non-stick molds (e.g., Teflon-coated petri dishes).

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours.

  • Drying: Further dry the films in a vacuum oven at a temperature below the polymer's glass transition temperature to remove any residual solvent.

  • Film Characterization: Before biodegradation testing, characterize the films for their thickness, mechanical properties (tensile strength, elongation at break), and thermal properties (Tg via DSC) to understand the effect of the plasticizer.

Section 3: Protocols for Assessing Aerobic Biodegradability

The following protocols are based on internationally recognized standards for determining the ultimate aerobic biodegradability of plastic materials.

Aerobic Biodegradation in Soil (Modified from ASTM D5988)

This test method determines the rate and extent of aerobic biodegradation of plastic materials when exposed to the microbial communities present in soil.[13][14][15]

The experimental setup involves a respirometer system that measures the carbon dioxide evolved over time.[13]

G Air_Supply CO2-free Air Supply Humidifier Humidifier Air_Supply->Humidifier Test_Vessel Test Vessel Soil + Polymer Sample Humidifier->Test_Vessel CO2_Trap CO2 Trap (e.g., Ba(OH)2 or NaOH solution) Test_Vessel->CO2_Trap Titration Titration or IR Analyzer CO2_Trap->Titration

Caption: Schematic of a respirometer for soil biodegradation testing.

  • Soil Preparation: Obtain fresh, sieved soil with a known water content and microbial activity.

  • Sample Preparation: Cut the plasticized polymer films and control samples into small pieces (e.g., 2 cm x 2 cm).

  • Test Vessel Assembly: In each test vessel, place a known amount of soil and the prepared polymer sample. The loading of the polymer should be such that the total organic carbon added does not inhibit microbial activity.

  • Incubation: Incubate the test vessels in the dark at a constant temperature (e.g., 25 ± 2 °C) and maintain the soil moisture content throughout the experiment.

  • Aeration: Supply a continuous stream of CO2-free, humidified air to each test vessel.

  • CO2 Measurement: The evolved CO2 is trapped in an alkaline solution (e.g., barium hydroxide or sodium hydroxide). The amount of CO2 is quantified periodically by titration or using an infrared analyzer.[16]

  • Data Analysis: The cumulative amount of CO2 evolved is measured over time. The percentage of biodegradation is calculated as the ratio of the cumulative CO2 produced by the sample to its theoretical maximum CO2 production (ThCO2), corrected for the CO2 produced in the blank control. The test duration is typically up to six months or until a plateau in CO2 evolution is reached.[13][16]

Aerobic Biodegradation under Controlled Composting Conditions (Modified from ISO 14855-2)

This method evaluates the ultimate aerobic biodegradability of plastic materials under thermophilic composting conditions.[17][18][19]

  • Inoculum Preparation: Use well-aerated, mature compost as the inoculum.

  • Sample Preparation: The test materials should be in powder or small film pieces.

  • Test Reactor Setup: Mix a known amount of the sample with the compost inoculum in a temperature-controlled reactor.

  • Incubation: Maintain the reactor at a thermophilic temperature (58 ± 2 °C) with controlled aeration and humidity.[16][17]

  • CO2 Measurement: Similar to the soil test, measure the evolved CO2 over time using a suitable trapping and analysis method.[17]

  • Data Analysis: Calculate the percentage of biodegradation based on the cumulative CO2 evolution relative to the ThCO2 of the sample. The test is typically run for up to 180 days.[17]

Section 4: Enzymatic Degradation Assay

To gain a more mechanistic understanding of the polymer's susceptibility to breakdown, an enzymatic degradation assay can be performed. This method assesses the degradation of the polymer in the presence of specific enzymes.[20][21]

Protocol for Enzymatic Degradation
  • Enzyme Selection: Choose enzymes relevant to the polymer type. For polyesters like PLA and PHA, lipases and proteinase K are commonly used.[22]

  • Sample Preparation: Prepare thin films of the plasticized polymer of a known weight and surface area.

  • Incubation: Immerse the films in a buffer solution (e.g., phosphate buffer, pH 7.4) containing a known concentration of the selected enzyme. Include a control with no enzyme.

  • Temperature Control: Incubate at the optimal temperature for the enzyme's activity (e.g., 37°C for many lipases).

  • Analysis: At regular intervals, remove the polymer films, wash them with distilled water, and dry them to a constant weight.

  • Quantification of Degradation: Determine the weight loss of the polymer films over time. Further analysis can be done using techniques like Scanning Electron Microscopy (SEM) to observe surface erosion and Gel Permeation Chromatography (GPC) to measure changes in molecular weight.

Section 5: Data Interpretation and Reporting

Quantitative Data Summary
Parameter Neat Polymer Polymer + 5% 1,5-Diacetoxypentane Polymer + 10% 1,5-Diacetoxypentane Polymer + 15% 1,5-Diacetoxypentane Positive Control Negative Control
% Biodegradation (Soil, 180 days) e.g., 60%Insert DataInsert DataInsert Data>90%<1%
% Biodegradation (Compost, 90 days) e.g., 85%Insert DataInsert DataInsert Data>90%<1%
% Weight Loss (Enzymatic, 30 days) e.g., 10%Insert DataInsert DataInsert DataN/AN/A
Change in Molecular Weight (Mn) e.g., -40%Insert DataInsert DataInsert DataN/AN/A
Glass Transition Temp. (Tg) e.g., 60°CInsert DataInsert DataInsert DataN/AN/A
Key Considerations for Interpretation
  • Rate of Biodegradation: Compare the initial lag phase and the rate of CO2 evolution between the neat polymer and the plasticized samples. An extended lag phase might indicate an initial inhibitory effect of the plasticizer.[3]

  • Extent of Biodegradation: The final percentage of biodegradation will determine if the material can be considered biodegradable according to relevant standards (e.g., >90% mineralization for compostability).

  • Plasticizer's Contribution: The biodegradability of 1,5-diacetoxypentane itself should be considered. If the plasticizer degrades much faster than the polymer, it might lead to an initial rapid CO2 evolution that does not reflect the degradation of the polymer backbone.

  • Changes in Polymer Properties: Correlate the biodegradation data with the changes in the polymer's physical and chemical properties (e.g., crystallinity, molecular weight). An increase in crystallinity during degradation can sometimes slow down the process.[9]

Conclusion

The protocols outlined in this application note provide a robust framework for a comprehensive evaluation of the biodegradability of polymers plasticized with 1,5-diacetoxypentane. By employing standardized methods and carefully interpreting the results, researchers can gain valuable insights into the environmental fate of these novel materials, paving the way for the development of truly sustainable and environmentally benign products. It is imperative to conduct thorough testing, as the interaction between a polymer and a plasticizer can have complex and sometimes unpredictable effects on the overall biodegradability of the material.[3][9]

References

  • Aropha. (n.d.). ISO 14855: Composting of Plastics. Retrieved from [Link]

  • Meereboer, K. W., Misra, M., & Mohanty, A. K. (2020). Review of recent advances in the biodegradability of polyhydroxyalkanoate (PHA) bioplastics and their composites. RSC Advances, 10(43), 25773–25796. Retrieved from [Link]

  • Wang, S., Lignell, H., Hedenqvist, M. S., & Farris, S. (2022). Effect of Toxic Phthalate-Based Plasticizer on the Biodegradability of Polyhydroxyalkanoate. Environmental Science & Technology, 56(24), 17732–17742. Retrieved from [Link]

  • Rychter, P., Biczak, R., Herman, B., & Pączkowski, P. (2022). The Influence of Plasticizers and Accelerated Ageing on Biodegradation of PLA under Controlled Composting Conditions. Polymers, 15(1), 140. Retrieved from [Link]

  • da Silva, A. C. R., de Oliveira, T. A., & de Oliveira, A. C. (2023). Investigation of the influence of plasticizers on the biodegradability of cellulose acetate. Journal of Polymers and the Environment, 31(10), 4429-4443. Retrieved from [Link]

  • Emadian, S. M., Onay, T. T., & Demirel, B. (2017). State of the art on biodegradability of bio-based plastics containing polylactic acid. Frontiers in Bioengineering and Biotechnology, 5, 7. Retrieved from [Link]

  • Aropha. (n.d.). ASTM D5988: Ultimate Aerobic Biodegradability of Polymers in Soil. Retrieved from [Link]

  • Hazer, B., & Kılıçay, E. (2021). Biodegradation of polyhydroxyalkanoates: current state and future prospects. Frontiers in Bioengineering and Biotechnology, 9, 769584. Retrieved from [Link]

  • Wikipedia. (2024). Biodegradable plastic. Retrieved from [Link]

  • Pires, J. R., Silva, R., & Ferreira, A. (2022). Biodegradation of Polymers: Stages, Measurement, Standards and Prospects. Polymers, 14(16), 3241. Retrieved from [Link]

  • Amobonye, A., Bhagwat, P., Singh, S., & Pillai, S. (2021). Microbial and Enzymatic Degradation of Synthetic Plastics. Journal of Polymers and the Environment, 29(10), 3045-3068. Retrieved from [Link]

  • Wallace, S. J., & Miller, R. J. (2014). The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films. Journal of biomedical materials research. Part B, Applied biomaterials, 102(8), 1776–1784. Retrieved from [Link]

  • Infinita Lab. (2023). ASTM D5988-18 Determining Aerobic Biodegradation of Plastic Materials in Soil. Retrieved from [Link]

  • Xu, Y., et al. (2025). The impact of functional additives on biodegradable plastic biodegradation in natural terrestrial and composting environments. Critical Reviews in Environmental Science and Technology, 55(1), 1-25. Retrieved from [Link]

  • Spenlehauer, G., Vert, M., & Benoit, J. P. (1989). Plasticization of biodegradable polymers for use in controlled release. Journal of controlled release, 10(3), 293-300. Retrieved from [Link]

  • Phuong, V. T., Verstichel, S., Cinelli, P., Anguillesi, I., Coltelli, M., & Lazzeri, A. (2014). Cellulose Acetate Blends–Effect of Plasticizers on Properties and Biodegradability. Journal of Renewable Materials, 2(1), 35-41. Retrieved from [Link]

  • Infinita Lab. (2025). ASTM D5988-18 Aerobic Biodegradation Test for Plastics. Retrieved from [Link]

  • Phuong, V. T., Verstichel, S., Cinelli, P., Anguillesi, I., Coltelli, M. B., & Lazzeri, A. (2014). Cellulose Acetate Blends–Effect of Plasticizers on Properties and Biodegradability. Journal of Renewable Materials, 2(1), 35-41. Retrieved from [Link]

  • Lee, W., Kim, M., & Kim, G. (2022). Certifications and testing methods for biodegradable plastics. Journal of the Korean Society of Environmental Engineers, 44(3), 125-136. Retrieved from [Link]

  • Oliveira, J., et al. (2022). Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps. Polymers, 14(7), 1348. Retrieved from [Link]

  • Rychter, P., Biczak, R., Herman, B., & Pączkowski, P. (2022). The Influence of Plasticizers and Accelerated Ageing on Biodegradation of PLA under Controlled Composting Conditions. Scilit. Retrieved from [Link]

  • Patsnap. (2025). How to Test Biodegradability of Polymers in the Lab. Retrieved from [Link]

  • Chodak, I. (2018). Effect of Biodegradation on physical properties of PLA- based blends. International Conference on Materials Science and Engineering. Retrieved from [Link]

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  • Kim, M. N., & Kim, Y. J. (2009). Biodegradability Evaluation of Polymers by ISO 14855-2. Journal of the Korean Society for Applied Biological Chemistry, 52(4), 431-438. Retrieved from [Link]

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  • Meereboer, K. W., Misra, M., & Mohanty, A. K. (2020). Review of recent advances in the biodegradability of polyhydroxyalkanoate (PHA) bioplastics and their composites. RSC Publishing. Retrieved from [Link]

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  • MySkinRecipes. (n.d.). 1,5-Diacetoxypentane. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1, 5-Diacetoxypentane, min 97%, 100 grams. Retrieved from [Link]

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Application Notes & Protocols: Formulation and Evaluation of Eco-Friendly Plasticizers Using Diacetin Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and formulation experts on the synthesis, application, and evaluation of diacetin-based eco-friendly plasticizers.

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Greener Plasticizers

The widespread use of polymers like polyvinyl chloride (PVC) and polylactic acid (PLA) is intrinsically linked to the use of plasticizers, which impart necessary flexibility and processability. For decades, phthalate-based plasticizers have dominated the market. However, growing concerns over their potential health risks and environmental persistence have catalyzed a paradigm shift towards sustainable alternatives. Bio-based plasticizers, derived from renewable resources, offer a promising solution, combining performance with a significantly improved safety and environmental profile.[1]

Glycerol, a readily available and non-toxic byproduct of biodiesel production, stands out as a key platform chemical for creating these green plasticizers.[2][3][4][5] Through esterification with acetic acid, glycerol is converted into acetins: monoacetin, diacetin, and triacetin. Diacetin (glycerol diacetate), in particular, has emerged as a highly effective and eco-friendly plasticizer.[6][7] Its molecular structure allows it to efficiently integrate between polymer chains, reducing intermolecular forces and increasing mobility, which manifests as enhanced flexibility.[6][8][9]

These application notes provide a comprehensive guide for the synthesis, formulation, and rigorous evaluation of diacetin-based plasticizers. We will detail step-by-step protocols, the scientific rationale behind methodological choices, and the standard procedures for performance validation, empowering researchers to develop next-generation, sustainable polymeric materials.

Synthesis of Diacetin from Renewable Glycerol

The synthesis of diacetin is primarily achieved through the acid-catalyzed esterification of glycerol with acetic acid. This reaction is a sequential process, and controlling the reaction conditions is critical to maximize the yield of diacetin over mono- and triacetin.[10]

Synthesis Workflow

The following diagram illustrates the key stages of diacetin synthesis, from raw material input to the purified final product.

SynthesisWorkflow Reactants Reactants (Glycerol, Acetic Acid) Reactor Batch Reactor Setup with Reflux Condenser Reactants->Reactor Catalyst Solid Acid Catalyst (e.g., Sulfated Alumina) Catalyst->Reactor Reaction Esterification Reaction (Heat & Stirring) Reactor->Reaction Conditions: 100-145°C, 4-8h Crude Crude Product (Acetins, Water, Acid) Reaction->Crude Purification Purification (Neutralization, Distillation) Crude->Purification Diacetin Purified Diacetin Purification->Diacetin Analysis Characterization (GC-MS, FTIR) Diacetin->Analysis

Caption: Workflow for the synthesis and purification of diacetin.

Protocol: Laboratory-Scale Synthesis of Diacetin

This protocol describes a robust method for synthesizing diacetin using a solid acid catalyst, which simplifies purification compared to mineral acids.[11]

Materials:

  • Glycerol (99% anhydrous)

  • Glacial Acetic Acid

  • Solid Acid Catalyst (e.g., Sulfated Alumina, Sodium Bisulfate)[11][12]

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask (250 mL), reflux condenser, heating mantle with magnetic stirring, separatory funnel.

Procedure:

  • Reactant Charging: In the 250 mL round-bottom flask, combine glycerol and acetic acid. A molar ratio of glycerol to acetic acid of 1:6 is recommended to favor the formation of higher esters.[13]

  • Catalyst Addition: Add the solid acid catalyst. A catalyst loading of 0.5-1.0 g is typically sufficient for this scale.[13]

  • Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser. Place the setup in a heating mantle on a magnetic stirrer.

  • Esterification: Heat the mixture to 120-135°C with vigorous stirring. Allow the reaction to proceed for 8-12 hours.[12] The reflux action will return unreacted acetic acid to the flask.

  • Cooling and Catalyst Removal: After the reaction period, cool the mixture to room temperature. If using a solid catalyst, filter the mixture to remove it.

  • Neutralization: Transfer the liquid to a separatory funnel. Wash the mixture sequentially with the 5% sodium bicarbonate solution to neutralize any remaining acetic acid. Repeat until CO₂ evolution ceases. Then, wash with distilled water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: The final product can be purified via vacuum distillation to separate monoacetin, diacetin, and triacetin fractions.

Formulation of Diacetin-Plasticized Polymers

Diacetin functions by positioning its molecules between the long polymer chains, which disrupts polymer-polymer interactions and increases the free volume.[14] This "lubricating" effect at the molecular level enhances the flexibility of the material.[6][9]

Mechanism of Plasticization

The diagram below conceptualizes how plasticizer molecules integrate into a polymer matrix to increase flexibility.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,5-Diacetoxypentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 1,5-diacetoxypentane. This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield and purity of your 1,5-diacetoxypentane synthesis.

Understanding the Reaction: Acetylation of 1,5-Pentanediol

The synthesis of 1,5-diacetoxypentane is most commonly achieved through the esterification of 1,5-pentanediol with an acetylating agent, typically acetic anhydride. This reaction can be performed with or without a catalyst. The choice of methodology often depends on the desired reaction rate, yield, and the scale of the synthesis.

The fundamental reaction is a nucleophilic acyl substitution where the hydroxyl groups of 1,5-pentanediol attack the carbonyl carbons of acetic anhydride. This results in the formation of two ester linkages and the release of two molecules of acetic acid as a byproduct.

Acetylation of 1,5-Pentanediol cluster_reactants Reactants cluster_products Products 1,5-Pentanediol HO-(CH₂)₅-OH 1,5-Pentanediol reaction_node + 1,5-Pentanediol->reaction_node Acetic Anhydride (CH₃CO)₂O Acetic Anhydride Acetic Anhydride->reaction_node 1,5-Diacetoxypentane CH₃COO-(CH₂)₅-OCOCH₃ 1,5-Diacetoxypentane Acetic Acid 2 CH₃COOH Acetic Acid arrow Catalyst (optional) reaction_node->arrow arrow->1,5-Diacetoxypentane arrow->Acetic Acid

Figure 1: Overall reaction for the synthesis of 1,5-diacetoxypentane.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 1,5-diacetoxypentane.

Q1: Why is my yield of 1,5-diacetoxypentane lower than expected?

A low yield can be attributed to several factors, ranging from incomplete reactions to product loss during workup.

  • Incomplete Reaction: The acetylation of both hydroxyl groups may not have gone to completion. This can be verified by analyzing the crude reaction mixture using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of the starting material (1,5-pentanediol) and the mono-acetylated intermediate (5-acetoxypentan-1-ol).

    • Solution:

      • Increase Reaction Time: Extend the reaction time and monitor its progress.

      • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. For non-catalyzed reactions, a temperature of 50-80°C is a good starting point.

      • Use a Catalyst: The addition of a catalyst such as pyridine or a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction and drive it to completion.[1][2]

      • Excess Acetic Anhydride: Ensure a sufficient excess of acetic anhydride is used (typically 2.2 to 2.5 equivalents) to ensure both hydroxyl groups are acetylated.[3]

  • Product Loss During Workup: 1,5-diacetoxypentane has some solubility in water, which can lead to loss during the aqueous workup.

    • Solution:

      • Back-Extraction: After the initial extraction with an organic solvent (e.g., diethyl ether, ethyl acetate), back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

      • Use of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to reduce the solubility of the product in the aqueous phase and aid in phase separation.

  • Side Reactions: Although less common for this specific diol, side reactions can occur. At higher temperatures, there is a small possibility of elimination reactions if acidic catalysts are used, though this is more prevalent with longer chain diols.

Q2: I'm seeing multiple spots on my TLC plate after the reaction. What are they?

Multiple spots on a TLC plate of the crude reaction mixture typically indicate the presence of starting material, the desired product, and potentially the mono-acetylated intermediate.

  • Spot Identification:

    • 1,5-Pentanediol (Starting Material): Being a diol, this is the most polar compound and will have the lowest Rf value (it will travel the shortest distance up the TLC plate).

    • 5-Acetoxypentan-1-ol (Mono-acetylated Intermediate): This compound is of intermediate polarity and will have an Rf value between the starting material and the final product.

    • 1,5-Diacetoxypentane (Product): This is the least polar of the three and will have the highest Rf value.

  • Troubleshooting Incomplete Reactions: The presence of significant amounts of the starting material and the mono-acetylated intermediate is a clear indication of an incomplete reaction. Refer to the solutions in Q1 to drive the reaction to completion.

Q3: How can I effectively remove the catalyst (pyridine or DMAP) and acetic acid byproduct?

Proper removal of the catalyst and acetic acid is crucial for obtaining a pure product.

  • Workup Procedure:

    • Quenching: After the reaction is complete, cool the mixture to room temperature.

    • Dilution: Dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate and remove basic catalysts like pyridine and DMAP. The pyridinium or DMAP salts will be soluble in the aqueous layer.

    • Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove the acetic acid byproduct. Be cautious as this will generate CO₂ gas.

    • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Q4: My final product is not pure after the initial workup. How can I purify it further?

If impurities remain after the extractive workup, further purification is necessary.

  • Vacuum Distillation: 1,5-diacetoxypentane is a liquid with a relatively high boiling point, making vacuum distillation an effective purification method.[4] This technique separates compounds based on their boiling points at a reduced pressure, which allows for distillation at a lower temperature, preventing potential decomposition of the product.

    • Expected Boiling Point: The boiling point of 1,5-diacetoxypentane is approximately 133-135 °C at 15 mmHg.

  • Column Chromatography: While possible, column chromatography on silica gel is often less practical for large-scale purifications of this compound but can be used for smaller quantities if high purity is required. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would be appropriate.

Frequently Asked Questions (FAQs)

Q1: What is the best acetylating agent for this synthesis?

Acetic anhydride is the most common and effective acetylating agent for this transformation due to its high reactivity and the fact that the byproduct, acetic acid, is easily removed during workup. Acetyl chloride can also be used, but it is more corrosive and generates HCl gas, requiring more stringent handling procedures.

Q2: Is a catalyst necessary for the acetylation of 1,5-pentanediol?

A catalyst is not strictly necessary; the reaction can proceed by heating 1,5-pentanediol with an excess of acetic anhydride. However, the reaction will be significantly slower. For a more efficient and complete reaction, especially on a larger scale, using a catalyst is highly recommended.[5]

Q3: What are the best catalysts for this reaction?

  • Pyridine: Often used as both a catalyst and a solvent. It activates the acetic anhydride and neutralizes the acetic acid byproduct.[1] However, it can be difficult to remove completely due to its high boiling point.

  • 4-(Dimethylamino)pyridine (DMAP): A highly effective nucleophilic catalyst used in small (catalytic) amounts along with a stoichiometric base like triethylamine.[6] DMAP significantly accelerates the rate of acetylation.[2]

Q4: What are the optimal reaction conditions?

The optimal conditions will depend on whether a catalyst is used.

ConditionNo CatalystPyridine (as solvent/catalyst)Catalytic DMAP
Temperature 50 - 100 °CRoom Temperature to 50 °CRoom Temperature
Reaction Time Several hours to overnight1 - 4 hours1 - 3 hours
Acetic Anhydride 2.2 - 2.5 equivalents2.2 - 2.5 equivalents2.2 - 2.5 equivalents

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a silica gel plate and a solvent system such as 30-50% ethyl acetate in hexanes. The disappearance of the starting material (1,5-pentanediol) spot and the appearance of the product spot at a higher Rf will indicate the reaction's progress. Gas Chromatography (GC) can also be used for more quantitative monitoring.[7]

Experimental Protocols

Protocol 1: Pyridine-Catalyzed Synthesis of 1,5-Diacetoxypentane

This protocol utilizes pyridine as both a catalyst and a solvent.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,5-pentanediol (1.0 eq) in pyridine (3-5 volumes).

  • Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (2.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Dilute the reaction mixture with diethyl ether.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove acetic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation.

G start Dissolve 1,5-Pentanediol in Pyridine add_ac2o Add Acetic Anhydride at 0 °C start->add_ac2o react Stir at Room Temperature (2-4h) Monitor by TLC add_ac2o->react workup Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) react->workup purify Purify by Vacuum Distillation workup->purify end Pure 1,5-Diacetoxypentane purify->end

Caption: Pyridine-catalyzed synthesis workflow.

Protocol 2: DMAP-Catalyzed Synthesis of 1,5-Diacetoxypentane

This protocol uses a catalytic amount of DMAP with triethylamine as a base.

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve 1,5-pentanediol (1.0 eq), triethylamine (2.5 eq), and a catalytic amount of DMAP (0.1 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Acetic Anhydride: Cool the mixture to 0 °C. Slowly add acetic anhydride (2.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer and wash it with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by vacuum distillation.

Product Characterization

  • Appearance: Colorless liquid

  • Molecular Formula: C₉H₁₆O₄

  • Molecular Weight: 188.22 g/mol

  • Boiling Point: ~133-135 °C at 15 mmHg

  • ¹H NMR (CDCl₃, 400 MHz): δ ~4.05 (t, 4H), 2.04 (s, 6H), 1.65-1.55 (m, 4H), 1.45-1.35 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~171.1, 64.1, 28.2, 22.0, 21.0.

  • IR (neat, cm⁻¹): ~2950, 1735 (C=O, strong), 1240 (C-O, strong), 1040.

References

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Technical Support Center: Purification of Crude 1,5-Diacetoxypentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 1,5-diacetoxypentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile diester. Here, we move beyond simple protocols to explain the underlying principles of purification strategies, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1,5-diacetoxypentane synthesized from 1,5-pentanediol and acetic anhydride/acid?

A1: The impurity profile of crude 1,5-diacetoxypentane is largely dependent on the specific synthetic route and reaction conditions. However, when synthesizing from 1,5-pentanediol and an acetylating agent, you can typically expect the following impurities:

  • Unreacted 1,5-pentanediol: Due to incomplete reaction, some of the starting diol may remain.

  • Acetic Acid: A common byproduct, especially when using acetic anhydride, or if it's used as a solvent or catalyst.

  • Monoacetylated Intermediate (5-acetoxypentan-1-ol): This is formed when only one of the hydroxyl groups of 1,5-pentanediol is acetylated.

  • Solvent Residues: Any solvent used in the reaction (e.g., toluene, ethyl acetate) may be present.

  • Catalyst Residues: If a catalyst (e.g., sulfuric acid, pyridine) was used, it or its byproducts might contaminate the crude product.

Q2: My crude 1,5-diacetoxypentane has a strong vinegar smell. How do I get rid of it?

A2: The vinegar-like odor is indicative of residual acetic acid. An aqueous workup is the most effective way to remove it. This typically involves washing the crude product (dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate) with a mild base.[1][2]

  • Procedure:

    • Dissolve the crude product in an equal volume of diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence (CO₂ evolution) ceases. This indicates that all the acetic acid has been neutralized.

    • Perform a final wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to help break any emulsions.

    • Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of 1,5-diacetoxypentane.[3][4] It allows for a quick assessment of the number of components in a mixture and helps in optimizing the conditions for column chromatography.

  • Recommended TLC System:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. A 3:1 to 1:1 ratio of hexane:ethyl acetate should provide good separation.

    • Visualization: 1,5-Diacetoxypentane is not UV-active. Therefore, you will need to use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is effective as it reacts with many organic compounds.[5]

Q4: What are the best methods for the final purification of 1,5-diacetoxypentane?

A4: The two most effective methods for obtaining high-purity 1,5-diacetoxypentane are vacuum distillation and flash column chromatography.

  • Vacuum Distillation: This is an excellent method for large-scale purification, especially if the impurities have significantly different boiling points from the product.

  • Flash Column Chromatography: This technique is ideal for removing impurities with similar polarities to the product and for achieving very high purity on a small to medium scale.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification process.

Troubleshooting Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Bumping/Uncontrolled Boiling - Superheating of the liquid.- Inefficient stirring.- Use a magnetic stir bar and ensure vigorous stirring.- Add boiling chips to the distillation flask.- Ensure a smooth and gradual application of heat.
Product Not Distilling at the Expected Temperature - Inaccurate pressure reading.- Presence of non-volatile impurities.- System leaks.- Verify the accuracy of your vacuum gauge.- Ensure all joints are properly sealed with vacuum grease.- If the boiling point is significantly higher, consider the presence of high-boiling impurities. A preliminary purification by another method may be necessary.
Co-distillation of Impurities - Boiling points of the product and impurity are too close.- Use a fractionating column (e.g., Vigreux column) to increase the number of theoretical plates and improve separation.[6][7]- Optimize the distillation rate; a slower distillation rate generally leads to better separation.
Troubleshooting Flash Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Product and Impurities - Inappropriate eluent system (too polar or not polar enough).- Column overloading.- Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.3 for the product.[8]- Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight.
Streaking of Spots on TLC/Tailing of Peaks from the Column - Sample is too concentrated on the TLC plate.- The compound is interacting too strongly with the silica gel (if it's acidic or very polar).- Dilute the sample before spotting it on the TLC plate.[8]- For acidic compounds, you can add a small amount (e.g., 1%) of acetic acid to the eluent. For basic compounds, add a small amount of triethylamine.[9]
Cracking or Channeling of the Silica Gel Bed - Improper packing of the column.- Running the column dry.- Pack the column carefully as a slurry to ensure a homogenous bed.[10]- Always maintain a level of solvent above the silica gel bed.

Experimental Protocols

Protocol 1: Purification of 1,5-Diacetoxypentane by Vacuum Distillation

This protocol is suitable for purifying 1,5-diacetoxypentane from non-volatile impurities and those with significantly different boiling points.

Step-by-Step Methodology:

  • Preparation:

    • Ensure your crude 1,5-diacetoxypentane has been subjected to an aqueous workup to remove any residual acids.

    • Set up a vacuum distillation apparatus. A short path distillation head is recommended to minimize product loss.

  • Distillation:

    • Place the crude 1,5-diacetoxypentane in a round-bottom flask, not filling it more than two-thirds full.

    • Add a magnetic stir bar or boiling chips.

    • Slowly apply vacuum to the system. The boiling point of 1,5-diacetoxypentane is approximately 118-120 °C at 6 mmHg.[11] Adjust your heating bath temperature accordingly.

    • Collect the fraction that distills at a constant temperature.

  • Purity Assessment:

    • Analyze the collected fractions by TLC or GC-MS to confirm purity.

Protocol 2: Purification of 1,5-Diacetoxypentane by Flash Column Chromatography

This protocol is ideal for removing impurities with similar polarity to the product.

Step-by-Step Methodology:

  • TLC Analysis:

    • Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for 1,5-diacetoxypentane.

  • Column Packing:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, ensuring a flat, even bed.

  • Sample Loading:

    • Dissolve the crude 1,5-diacetoxypentane in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield purified 1,5-diacetoxypentane.

Visualization of Workflows

Purification_Workflow cluster_start Initial State cluster_workup Aqueous Workup cluster_purification Primary Purification cluster_analysis Purity Assessment cluster_end Final Product Crude Crude 1,5-Diacetoxypentane (with impurities) Wash Wash with NaHCO3 (aq) and Brine Crude->Wash Remove acidic impurities Distillation Vacuum Distillation Wash->Distillation For large scale or volatile impurities Chromatography Flash Column Chromatography Wash->Chromatography For high purity or polar impurities TLC TLC Analysis Distillation->TLC Check fractions Chromatography->TLC Check fractions GCMS_NMR GC-MS / NMR Analysis TLC->GCMS_NMR Confirm structure and purity Pure Pure 1,5-Diacetoxypentane GCMS_NMR->Pure

Caption: General purification workflow for crude 1,5-diacetoxypentane.

Troubleshooting_Logic cluster_distillation Distillation Problems cluster_chromatography Chromatography Problems Start Purification Issue Encountered D_Bumping Bumping? Start->D_Bumping D_Temp Incorrect Temp? Start->D_Temp D_CoDistill Co-distillation? Start->D_CoDistill C_Separation Poor Separation? Start->C_Separation C_Streaking Streaking? Start->C_Streaking C_Packing Cracked Bed? Start->C_Packing Sol_Stir Improve Stirring/ Add Boiling Chips D_Bumping->Sol_Stir Yes Sol_Vacuum Check Vacuum Seal/ Gauge D_Temp->Sol_Vacuum Yes Sol_Fractionate Use Fractionating Column D_CoDistill->Sol_Fractionate Yes Sol_Eluent Optimize Eluent (via TLC) C_Separation->Sol_Eluent Yes Sol_Dilute Dilute Sample/ Add Modifier C_Streaking->Sol_Dilute Yes Sol_Repack Repack Column Carefully C_Packing->Sol_Repack Yes

Caption: Troubleshooting decision tree for purification issues.

References

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  • American Chemical Society. (2022). Bio-based 1,5-Pentanediol as a Replacement for Petroleum-Derived 1,6-Hexanediol for Polyester Polyols, Coatings, and Adhesives. ACS Sustainable Chemistry & Engineering. [Link]

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  • BenchChem. (2025). Removal of unreacted 1,5-pentanediol from 5-Bromopentan-1-ol synthesis.
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Technical Support Center: Synthesis of 1,5-Diacetoxypentane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,5-diacetoxypentane. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this esterification. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your synthesis for yield and purity.

Section 1: The Primary Synthesis Pathway

The most common and efficient laboratory synthesis of 1,5-diacetoxypentane, also known as pentamethylene diacetate, involves the diacylation of 1,5-pentanediol.[1][2] While Fischer esterification using acetic acid is a viable route, it is an equilibrium-limited process that requires forcing conditions, often leading to side reactions.[3][4] A more robust method employs acetic anhydride, which reacts exothermically and drives the reaction to completion, with acetic acid as the only stoichiometric byproduct.[5] This guide will focus primarily on the acetic anhydride route due to its higher efficiency and cleaner reaction profile.

Main_Reaction cluster_products Products PDO 1,5-Pentanediol Product 1,5-Diacetoxypentane PDO->Product + Ac2O Acetic Anhydride (Excess) Ac2O->Product Ac2O->Product Catalyst Acid Catalyst (e.g., H₂SO₄, Pyridine) Catalyst->Ac2O catalyzes Byproduct Acetic Acid

Caption: Ideal synthesis pathway for 1,5-diacetoxypentane.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My yield of 1,5-diacetoxypentane is low, and I've isolated a significant amount of 5-acetoxypentan-1-ol. What's causing this incomplete reaction?

A1: This is the most frequent issue and points to one of three root causes: insufficient acetylating agent, inadequate reaction time/temperature, or, in the case of Fischer esterification, unfavorable equilibrium.

  • Causality & Mechanism: The acylation of 1,5-pentanediol is a stepwise process. The first hydroxyl group reacts to form the monoacetate intermediate, 5-acetoxypentan-1-ol. The second hydroxyl group, now part of a less nucleophilic molecule, reacts more slowly to form the final diacetate product. If the reaction is stopped prematurely or if there isn't enough acetylating agent, the monoacetate will be a major component of the final mixture. When using acetic acid (Fischer esterification), the water produced during the first esterification step can hydrolyze the product, creating an equilibrium that favors the starting materials and mono-substituted intermediate.[4][6]

  • Troubleshooting Steps:

    • Stoichiometry: When using acetic anhydride, ensure at least 2.2 equivalents are used to account for any potential hydrolysis and to drive the reaction forward.

    • Reaction Conditions: For the acetic anhydride method, ensure the reaction is allowed to proceed for a sufficient duration (typically 1-3 hours) at a suitable temperature (often gentle reflux). Monitor the reaction progress using Thin-Layer Chromatography (TLC) (see Protocol 3).

    • Driving Equilibrium (Fischer Method): If you must use the Fischer esterification route, use a large excess of acetic acid as the solvent or remove the water byproduct as it forms using a Dean-Stark apparatus.[3][7]

Q2: I've identified a volatile, low-polarity byproduct with a molecular weight of 86.13 g/mol in my GC-MS analysis. What is it and how can I prevent its formation?

A2: This byproduct is almost certainly tetrahydropyran (oxane), the cyclic ether formed from the intramolecular dehydration of 1,5-pentanediol.

  • Causality & Mechanism: This side reaction is heavily promoted by strong acid catalysts (like sulfuric acid) and high temperatures.[8] The mechanism involves the protonation of one of the terminal hydroxyl groups by the acid catalyst, converting it into a good leaving group (water).[9] The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon atom and displacing the water molecule in an Sₙ2-type reaction to form the stable six-membered tetrahydropyran ring.[10][11]

  • Troubleshooting Steps:

    • Choice of Catalyst: Avoid using strong, non-volatile mineral acids like concentrated H₂SO₄ if possible. Opt for milder catalysts such as p-toluenesulfonic acid (p-TsOH) or use a basic catalyst like pyridine in conjunction with acetic anhydride, which neutralizes the acetic acid byproduct and prevents the medium from becoming strongly acidic.

    • Temperature Control: Maintain the lowest effective temperature for the reaction. Overheating the mixture significantly increases the rate of this dehydration side reaction.

    • Use Acetic Anhydride: The reaction with acetic anhydride is generally faster and can be run under less harsh conditions than Fischer esterification, minimizing the opportunity for cyclization.[12][13]

Q3: My final product seems to contain high molecular weight impurities according to mass spectrometry, and its viscosity is higher than expected. Could this be polymerization?

A3: Yes, the formation of oligomers or polymers is a possible, though typically minor, side reaction.

  • Causality & Mechanism: This occurs through intermolecular reactions rather than the intramolecular cyclization described in Q2. There are two primary routes:

    • Intermolecular Etherification: Two molecules of 1,5-pentanediol can dehydrate to form a dimeric ether. This process can continue, leading to polyethers.

    • Polyesterification: If both hydroxyl groups on a 1,5-pentanediol molecule react with two different molecules of the acetic acid byproduct (in a Fischer-type reaction) or another diol, it can lead to the formation of polyester chains.[6][9] This is the basis for the synthesis of many commercial polyesters.

  • Troubleshooting Steps:

    • Controlled Stoichiometry: Use a slight excess of the acetylating agent (acetic anhydride) to ensure all hydroxyl groups are capped, preventing them from participating in intermolecular reactions.

    • Moderate Temperatures: As with cyclization, excessive heat can promote these intermolecular condensation reactions.

    • Purification: These high-molecular-weight species are significantly less volatile than 1,5-diacetoxypentane. They can be effectively removed as the residue during vacuum distillation (see Protocol 2).

Section 3: Key Experimental Protocols

Protocol 1: High-Purity Synthesis of 1,5-Diacetoxypentane using Acetic Anhydride

This protocol is designed to maximize yield while minimizing the formation of the side products discussed above.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,5-pentanediol (1.0 eq).

  • Reagent Addition: Under stirring, slowly add acetic anhydride (2.2 eq). A mild exotherm may be observed. To catalyze the reaction, add a few drops of concentrated sulfuric acid OR 0.1 eq of pyridine. The pyridine method is gentler and less likely to cause cyclization.

  • Reaction: Heat the mixture to a gentle reflux (approx. 100-120 °C) for 2 hours. Monitor the reaction's completion by TLC (Protocol 3), observing the disappearance of the 1,5-pentanediol spot.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and acetic acid. Caution: CO₂ evolution will occur. Swirl gently before shaking.

  • Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated brine solution, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,5-diacetoxypentane. For high purity, proceed to Protocol 2.

Protocol 2: Purification by Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation: Transfer the crude product to the distillation flask. Apply vacuum and slowly heat the flask using an oil bath.

  • Fraction Collection:

    • Collect and discard any low-boiling initial fractions, which may contain residual solvent or tetrahydropyran.

    • Collect the main fraction of 1,5-diacetoxypentane at its known boiling point at the given pressure (e.g., approx. 135-137 °C at 15 mmHg).

    • High-molecular-weight polymers and unreacted diol (if any) will remain in the distillation flask as residue.

Protocol 3: Analytical Monitoring by Thin-Layer Chromatography (TLC)

  • Plate & Eluent: Use silica gel TLC plates. A good eluent system is a 3:1 mixture of Hexane:Ethyl Acetate.

  • Spotting: Spot the starting material (1,5-pentanediol), the co-spot (starting material and reaction mixture), and the reaction mixture on the plate.

  • Development: Develop the plate in a chamber saturated with the eluent.

  • Visualization: Dry the plate and visualize using a potassium permanganate (KMnO₄) stain.[14] The hydroxyl groups of the diol and monoacetate will react to form yellow/brown spots on a purple background. The diacetate product will be much less reactive or unreactive to the stain.

  • Interpretation:

    • 1,5-Pentanediol (Starting Material): High polarity, low Rբ value.

    • 5-Acetoxypentan-1-ol (Intermediate): Medium polarity, intermediate Rբ value.

    • 1,5-Diacetoxypentane (Product): Low polarity, high Rբ value.

    • The reaction is complete when the spot corresponding to 1,5-pentanediol is no longer visible in the reaction mixture lane.

Section 4: Data Summary

For effective purification and analysis, it is crucial to know the properties of the key compounds involved.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Relative Polarity
1,5-PentanediolC₅H₁₂O₂104.15242Very High
TetrahydropyranC₅H₁₀O86.1388Low
5-Acetoxypentan-1-olC₇H₁₄O₃146.18~230 (est.)Medium
1,5-Diacetoxypentane C₉H₁₆O₄ 188.22 250 Low

Section 5: Mechanistic Overview of Competing Reactions

The success of the synthesis depends on favoring the desired diesterification pathway over the competing side reactions. The following diagram illustrates the critical decision point for the 1,5-pentanediol starting material under reaction conditions.

Competing_Reactions Start 1,5-Pentanediol Intermediate 5-Acetoxypentan-1-ol (Monoacetate) Start->Intermediate CyclicEther Tetrahydropyran (Cyclic Ether) Start->CyclicEther Cond1 Ac₂O, Catalyst (Step 1) Cond3 Strong Acid, Heat (Intramolecular Dehydration) Product 1,5-Diacetoxypentane (Desired Product) Intermediate->Product Cond2 Ac₂O, Catalyst (Step 2) Cond1->Intermediate Acylation Cond2->Product Acylation Cond3->CyclicEther Cyclization

Caption: Competing reaction pathways in the synthesis of 1,5-diacetoxypentane.

By understanding these competing pathways, researchers can intelligently design their experimental conditions to favor the formation of the desired 1,5-diacetoxypentane, leading to higher yields and purity.

References

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Optimizing reaction conditions for the esterification of 1,5-pentanediol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reaction conditions for the esterification of 1,5-pentanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. We will move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible process.

Section 1: Foundational Principles of 1,5-Pentanediol Esterification

The esterification of 1,5-pentanediol, a symmetrical diol, with a carboxylic acid is a cornerstone reaction for producing a variety of valuable diesters. These products find applications as plasticizers, lubricants, and precursors for polyesters and polyurethanes.[1][2] The most common and industrially relevant method for this transformation is the Fischer-Speier esterification, a reversible acid-catalyzed reaction.[3][4]

The core of this reaction involves the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid.[5] Understanding the reversible nature of this equilibrium is paramount for optimizing product yield.[4][6][7] Le Châtelier's principle dictates that the equilibrium can be shifted towards the product side by either using an excess of one reactant (typically the more cost-effective one) or by removing one of the products, most commonly water.[4][5][7]

dot

Low_Conversion_Troubleshooting Start Low Diester Conversion Check_Water Is water being effectively removed? Start->Check_Water Check_Catalyst Is the catalyst active and in sufficient quantity? Check_Water->Check_Catalyst Yes Solution_Water Implement Dean-Stark or drying agent. Check_Water->Solution_Water No Check_Stoichiometry Are you using an excess of one reactant? Check_Catalyst->Check_Stoichiometry Yes Solution_Catalyst Increase catalyst loading or use a stronger acid. Check_Catalyst->Solution_Catalyst No Check_Temp_Time Are the reaction temperature and time adequate? Check_Stoichiometry->Check_Temp_Time Yes Solution_Stoichiometry Use a slight excess of the carboxylic acid. Check_Stoichiometry->Solution_Stoichiometry No Solution_Temp_Time Increase temperature to reflux and monitor reaction over time. Check_Temp_Time->Solution_Temp_Time No

Caption: Troubleshooting workflow for low diester conversion.

Formation of Undesired Byproducts

Question: I am observing the formation of colored impurities or unexpected side products in my reaction mixture. What could be causing this and how can I minimize their formation?

Answer: Side reactions can be a significant issue, particularly at the elevated temperatures often required for esterification.

  • Dehydration of 1,5-Pentanediol: Under strong acidic conditions and high temperatures, diols can undergo dehydration to form cyclic ethers. In the case of 1,5-pentanediol, this can lead to the formation of tetrahydropyran.

    • Solution: Carefully control the reaction temperature and avoid excessively high temperatures. Using the minimum effective amount of acid catalyst can also help mitigate this side reaction.

  • Oxidation: If the reaction is exposed to air at high temperatures, oxidation of the alcohol or other components can occur, leading to colored impurities.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Intramolecular Esterification (Lactonization): While less common with a dicarboxylic acid, if the starting material is a hydroxy acid, lactonization can compete with intermolecular esterification. [7] * Solution: This is generally not a concern when reacting 1,5-pentanediol with a simple carboxylic acid.

Challenges in Product Isolation and Purification

Question: I am having difficulty isolating and purifying my final diester product. What are the best practices for workup and purification?

Answer: A proper workup procedure is critical for obtaining a pure product.

  • Neutralization of the Acid Catalyst: The strong acid catalyst must be neutralized before purification.

    • Protocol: After cooling the reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This will neutralize the acid catalyst and any unreacted carboxylic acid.

  • Removal of Water-Soluble Components: The workup should effectively remove any water-soluble impurities.

    • Protocol: After the bicarbonate wash, wash the organic layer with water and then with brine (saturated NaCl solution) to help break any emulsions and remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and then remove the solvent under reduced pressure.

  • Purification of the Crude Product: The crude diester will likely require further purification.

    • Solution: Distillation under reduced pressure is often the most effective method for purifying liquid diesters. [8]If the product is a solid, recrystallization from a suitable solvent system can be employed. Column chromatography is also an option for high-purity requirements, though it may be less practical for larger scales.

Parameter Recommended Condition Rationale
Reactant Ratio (Carboxylic Acid:1,5-Pentanediol) 2.1 - 2.5 : 1Drives the equilibrium towards the diester.
Catalyst Conc. H₂SO₄ or p-TsOHStrong acid catalyst to protonate the carboxylic acid.
Catalyst Loading 1-5 mol% (relative to carboxylic acid)Sufficient to catalyze the reaction without promoting side reactions.
Solvent Toluene or CyclohexaneForms an azeotrope with water for removal via Dean-Stark.
Temperature RefluxProvides the necessary activation energy for the reaction.
Water Removal Dean-Stark ApparatusContinuously removes water to drive the equilibrium forward.

Section 3: Experimental Protocols

General Procedure for the Diesterification of 1,5-Pentanediol
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagent Charging: To the flask, add 1,5-pentanediol (1.0 eq), the carboxylic acid (2.2 eq), the acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq), and the azeotropic solvent (e.g., toluene, sufficient to fill the Dean-Stark trap and provide adequate stirring).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected or until reaction monitoring (TLC, GC) indicates completion.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

    • Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or recrystallization as appropriate.

References

  • Chemguide. (n.d.). The Mechanism for the Esterification Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,5-Pentanediol. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of Furfural to 1,5-Pentanediol: Process Synthesis and Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). METHOD FOR PRODUCING HIGH-PURITY 1,5-PENTANEDIOL.
  • Google Patents. (n.d.). Process for preparing 1,5-pentanediol and ?-Valerolactone from tetrahydroperfuryl alcohol.
  • Google Patents. (n.d.). Preparation method of 1, 5-pentanediol.
  • MDPI. (n.d.). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]

  • Google Patents. (n.d.). Catalyst in process for producing 1, 5-pentanediol by biological furfuryl alcohol hydrogen ring-opening, preparation and application.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying esters.
  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • ACS Publications. (2022). Bio-based 1,5-Pentanediol as a Replacement for Petroleum-Derived 1,6-Hexanediol for Polyester Polyols, Coatings, and Adhesives. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective and efficient production of 1,5-pentanediol from tetrahydrofurfuryl alcohol using Ni-La(OH)3 catalysts. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents. Retrieved from [Link]

  • ScienceDirect. (n.d.). Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. Retrieved from [Link]

  • MDPI. (2023). Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • PubMed. (2024). Design an Energy-Conserving Pathway for Efficient Biosynthesis of 1,5-Pentanediol and 5-Amino-1-Pentanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipase-catalyzed stereoselective esterification of DL-menthol in organic solvents using acid anhydrides as acylating agents. Retrieved from [https://www.researchgate.net/publication/226593417_Lipase-catalyzed_stereoselective_esterification_of_DL-menthol_in_organic_solvents_using_acid_anhydrides_as_acylating_agents]([Link]_ solvents_using_acid_anhydrides_as_acylating_agents)

  • Reddit. (n.d.). Esterification not Working. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • YouTube. (2020). Basic transesterification. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Production of 1,5-Pentanediol from Furfural Through Tailored Hydrotalcite-Based Catalysts. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

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Technical Support Center: Challenges in the Scale-Up of 1,5-Diacetoxypentane Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the production of 1,5-diacetoxypentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the scale-up of 1,5-diacetoxypentane synthesis. Our goal is to equip you with the expertise and field-proven insights necessary to navigate the complexities of moving from laboratory-scale experiments to pilot plant and industrial-scale production.

I. Overview of 1,5-Diacetoxypentane Synthesis

1,5-Diacetoxypentane is typically synthesized via the esterification of 1,5-pentanediol with either acetic acid or acetic anhydride. The choice of acetylating agent and catalyst are critical parameters that influence reaction kinetics, yield, and the impurity profile of the final product. While the reaction appears straightforward on a lab scale, its transition to larger volumes introduces a host of challenges related to heat and mass transfer, reaction equilibrium, byproduct formation, and product purification.

This guide will address these challenges in a practical, question-and-answer format, providing you with actionable solutions to common problems.

II. Troubleshooting Guide: From Lab to Plant

This section is dedicated to addressing specific issues that you may encounter during the scale-up of 1,5-diacetoxypentane production.

Issue 1: Low Yield and Incomplete Conversion

Q1: My small-scale reactions consistently achieve high yields, but upon scaling up, the conversion of 1,5-pentanediol stalls, resulting in a significantly lower yield. What are the likely causes and how can I mitigate this?

A1: This is a classic challenge in scaling up equilibrium-limited reactions like esterification. Several factors contribute to this drop in yield:

  • Inefficient Water Removal: The esterification of 1,5-pentanediol with acetic acid produces water as a byproduct. In a large reactor, the removal of this water is less efficient due to a lower surface-area-to-volume ratio, which can shift the equilibrium back towards the reactants.[1][2]

    • Solution: Employ azeotropic distillation with a suitable entrainer (e.g., toluene, cyclohexane) and a Dean-Stark apparatus to continuously remove water from the reaction mixture. On an industrial scale, this is often achieved using a reactive distillation column.[1]

  • Poor Mixing and Mass Transfer: Inadequate agitation in a large reactor can lead to localized temperature and concentration gradients. This can result in pockets of high water concentration, hindering the reaction, or localized overheating, leading to side reactions.

    • Solution: Ensure your reactor is equipped with an appropriately designed agitator (e.g., pitched-blade turbine, anchor stirrer) to provide sufficient mixing for the viscosity of your reaction mixture. The goal is to maintain a homogenous reaction environment.

  • Insufficient Catalyst Activity or Loading: The catalyst-to-substrate ratio may not be optimal at a larger scale.

    • Solution: Re-evaluate the catalyst loading for the scaled-up batch. Consider performing small-scale optimization experiments to determine the ideal catalyst concentration for your specific reactor setup.

Issue 2: Formation of Impurities and Side Products

Q2: During scale-up, I'm observing the formation of unknown impurities that were not present in my lab-scale reactions. What are the potential side reactions, and how can I minimize them?

A2: The elevated temperatures and longer reaction times often associated with large-scale production can promote side reactions. For the synthesis of 1,5-diacetoxypentane, potential byproducts include:

  • Ether Formation: At high temperatures and in the presence of an acid catalyst, 1,5-pentanediol can undergo intermolecular dehydration to form ethers, such as bis(5-hydroxypentyl) ether or cyclic ethers.

    • Solution: Maintain strict temperature control. Use a heating/cooling jacket on the reactor to prevent temperature overshoots. Consider a lower reaction temperature, even if it extends the reaction time.

  • Products of Over-acetylation or Incomplete Acetylation: If using acetic anhydride, incomplete reaction can leave 5-acetoxypentan-1-ol. While less common, impurities in the starting materials can also lead to unexpected byproducts.

    • Solution: Ensure the stoichiometry of the reactants is carefully controlled. Gradual addition of the acetylating agent can help to control the reaction exotherm and ensure complete reaction.

  • Thermal Degradation Products: Prolonged exposure to high temperatures can lead to the decomposition of both the reactants and the product.

    • Solution: Minimize the reaction time by optimizing other parameters like catalyst loading and water removal. Consider using a milder catalyst if possible.

Issue 3: Challenges in Product Purification

Q3: I am struggling to achieve the desired purity of 1,5-diacetoxypentane at a larger scale. My usual lab-scale purification methods are not effective. What are the recommended purification strategies for industrial production?

A3: Purification is a critical and often challenging step in the scale-up process. For an oily, liquid product like 1,5-diacetoxypentane, the following methods are generally employed:

  • Fractional Distillation under Reduced Pressure: This is the most common method for purifying liquid organic compounds on a large scale.[3]

    • Challenge: 1,5-Diacetoxypentane has a relatively high boiling point. Distillation at atmospheric pressure may require temperatures that lead to product decomposition.

    • Solution: Perform the distillation under vacuum to lower the boiling point. A packed distillation column with high efficiency packing (e.g., structured packing) is recommended to achieve good separation from close-boiling impurities.

  • Liquid-Liquid Extraction: This can be used to remove water-soluble impurities and the acid catalyst.

    • Challenge: Emulsion formation can be a problem, especially with vigorous mixing in large vessels.

    • Solution: Use a gentle mixing method for the extraction and allow sufficient time for phase separation. The addition of brine can help to break emulsions.

  • Washing and Neutralization: Before distillation, the crude product should be washed to remove the acid catalyst and any remaining acetic acid or anhydride.

    • Protocol:

      • Wash the crude product with water.

      • Neutralize with a dilute base solution (e.g., sodium bicarbonate, sodium carbonate) until the aqueous layer is neutral or slightly basic. Be cautious as this can generate CO2 gas.

      • Wash again with brine to aid in phase separation and remove excess water.

      • Dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before distillation.

Issue 4: Catalyst Deactivation and Recovery

Q4: I am using a solid acid catalyst for the esterification, and I'm observing a decrease in its activity after a few batches. What could be causing this deactivation, and how can I address it?

A4: Catalyst deactivation is a common issue in industrial processes and can be caused by several factors:[4][5]

  • Poisoning: Impurities in the feedstock can adsorb onto the active sites of the catalyst, blocking them from participating in the reaction.

    • Solution: Ensure the purity of your 1,5-pentanediol and acetic acid/anhydride. Pre-treatment of the feedstock to remove potential poisons may be necessary.

  • Coking/Fouling: At high temperatures, organic molecules can decompose and deposit carbonaceous material (coke) on the catalyst surface, blocking pores and active sites.[5]

    • Solution: Operate at the lowest possible temperature that still provides a reasonable reaction rate. Periodic regeneration of the catalyst by controlled oxidation (burning off the coke) may be possible, depending on the nature of the catalyst.

  • Leaching: The active component of the catalyst may slowly dissolve into the reaction medium, leading to a permanent loss of activity.[4]

    • Solution: Choose a catalyst with high stability under your reaction conditions. If leaching is unavoidable, a downstream process to recover the leached catalyst from the product stream may be necessary, though this adds complexity and cost.

III. Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up the synthesis of 1,5-diacetoxypentane, especially when using acetic anhydride?

A: Acetic anhydride is a corrosive and flammable liquid that reacts violently with water and alcohols.[6][7][8][9][10] Key safety considerations include:

  • Exothermic Reaction: The reaction with 1,5-pentanediol is exothermic. On a large scale, the heat generated can be significant and must be effectively removed to prevent a runaway reaction.[6] A reactor with a reliable cooling system is essential.

  • Handling and Personal Protective Equipment (PPE): Use in a well-ventilated area, preferably in a closed system.[9] Personnel should wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[6][7]

  • Material Compatibility: Ensure the reactor and all associated equipment are made of materials compatible with acetic anhydride and acetic acid (e.g., glass-lined steel, stainless steel).

  • Emergency Preparedness: Have emergency showers, eyewash stations, and appropriate spill kits readily available.[7]

Q: What are the key process parameters to monitor and control during the scale-up?

A: Careful monitoring and control of the following parameters are crucial for a successful and safe scale-up:

  • Temperature: Use a reliable temperature probe and a control system to maintain the desired reaction temperature and prevent exotherms.

  • Pressure: If operating under vacuum for distillation, a stable and controlled vacuum is necessary for efficient separation.

  • Agitation Speed: Consistent and effective mixing is vital for heat and mass transfer.

  • Rate of Addition: The rate of addition of reactants, particularly acetic anhydride, should be carefully controlled to manage the reaction exotherm.

  • pH: During the work-up, monitor the pH of the aqueous washes to ensure complete neutralization of the acid catalyst.

Q: Can I use an enzymatic catalyst for the production of 1,5-diacetoxypentane?

A: Enzymatic catalysis is a promising green alternative to traditional acid catalysis. Lipases can be used to catalyze the esterification of 1,5-pentanediol.

  • Advantages: High selectivity, milder reaction conditions (lower temperature and pressure), and reduced byproduct formation.

  • Challenges for Scale-up: Enzymes can be more expensive than chemical catalysts, and their activity can be inhibited by high concentrations of substrates or products. Immobilization of the enzyme on a solid support can facilitate catalyst recovery and reuse, making the process more economically viable on a larger scale.

IV. Visualizing the Workflow

Experimental Workflow for Scale-Up

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage A Charge 1,5-Pentanediol and Catalyst to Reactor B Heat to Reaction Temperature A->B C Controlled Addition of Acetic Anhydride B->C D Monitor Reaction (e.g., GC, TLC) C->D E Cool Reaction Mixture D->E F Quench with Water E->F G Neutralize with Dilute Base F->G H Separate Aqueous and Organic Layers G->H I Wash Organic Layer with Brine H->I J Dry Organic Layer I->J K Filter off Drying Agent J->K L Fractional Distillation under Vacuum K->L M Collect Pure 1,5-Diacetoxypentane L->M N Quality Control (e.g., GC, NMR) M->N

Caption: A generalized workflow for the scaled-up production of 1,5-diacetoxypentane.

V. Quantitative Data Summary

ParameterLaboratory Scale (Typical)Pilot/Industrial Scale (Considerations)
Batch Size 1-100 g>1 kg
Reactor Type Round-bottom flaskGlass-lined or stainless steel reactor
Heating/Cooling Heating mantleJacketed vessel with thermal fluid
Agitation Magnetic stirrerMechanical overhead stirrer
Water Removal Dean-Stark trapReactive distillation column
Purification Flash chromatography, simple distillationFractional vacuum distillation

VI. Concluding Remarks

The successful scale-up of 1,5-diacetoxypentane production requires a multidisciplinary approach, integrating principles of organic chemistry, chemical engineering, and process safety. By anticipating the challenges outlined in this guide and implementing the recommended solutions, researchers and production chemists can navigate the complexities of scaling up this important synthesis, ensuring a safe, efficient, and high-yielding process.

VII. References

  • Praxair. (n.d.). Safety Data Sheet: Acetic Anhydride.

  • Echemi. (2022, May 20). Acetic Anhydride: Practical Guide for Safe Use and Applications.

  • Jubilant Ingrevia. (n.d.). Acetic Anhydride Safety Data Sheet.

  • AWS. (n.d.). Acetic anhydride Safety Data Sheet.

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride.

  • Microinnova Engineering GmbH. (2025, September 30). From Batch to Flow: Reinventing Esterification.

  • Filo. (2025, July 8). What are possible sources of error in an esterification lab?.

  • Benchchem. (n.d.). Technical Support Center: Scaling Up Laboratory Diol Synthesis.

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Ester Synthesis.

  • Google Patents. (n.d.). Process for the preparation of pentane 1,5-diamines. EP0530696B1.

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.

  • The Korean Society of Industrial and Engineering Chemistry. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters.

  • PMC. (n.d.). Metabolic Engineering of E. coli for Enhanced Diols Production from Acetate.

  • Biooekonomie.de. (2016, December 11). Purification of bio-based chemicals on an industrial scale.

  • ResearchGate. (n.d.). Production of 1,5-pentanediol from biomass via furfural and tetrahydrofurfuryl alcohol.

  • ResearchGate. (n.d.). Conversion of Furfural to 1,5-Pentanediol: Process Synthesis and Analysis.

  • Google Patents. (n.d.). METHOD FOR PRODUCING PENTANE-1,5-DIAMINES. DE4129350A1.

  • ACS Omega. (2022, August 4). Efficient Process for the Production of Alkyl Esters.

  • MDPI. (n.d.). In Situ Ruthenium Catalyst Modification for the Conversion of Furfural to 1,2-Pentanediol.

  • Google Patents. (n.d.). Process for the production of 1,5-dichloropentane. DE856888C.

  • MACBETH project. (n.d.). Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation.

  • ResearchGate. (n.d.). Catalyst deactivation in synthesis gas production, and important syntheses.

  • ResearchGate. (n.d.). Tools for Purifying the Product.

  • Green Chemistry (RSC Publishing). (n.d.). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions.

  • Reddit. (2024, August 5). Purification of oily products in industrial chemistry.

  • The Royal Society of Chemistry. (2019). One-pot selective conversion of C5-furan into 1,4-pentanediol over bulk Ni-Sn alloy catalysts in.

  • OUCI. (n.d.). Catalyst deactivation.

  • YouTube. (2014, July 31). Mod-01 Lec-06 Catalyst deactivation and accounting for it in design – I.

  • ResearchGate. (n.d.). Highly efficient hydrogenolysis of tetrahydrofurfuryl alcohol to 1,5-pentanediol over a Ni–Co–La2O2CO3 mixed oxide catalyst.

  • PMC. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.

  • PubMed. (2011, June 7). Microbial production of diols as platform chemicals: recent progresses.

  • Google Patents. (n.d.). Method of preparing 2,2-disubstituted pentane 1,5-diamines. EP0452693A1.

  • Benchchem. (n.d.). Navigating the Scale-Up of 4-Octyne-3,6-Diol Production: A Technical Support Guide.

  • Google Patents. (n.d.). Process for preparing pentane-1,5-diol. US6265624B1.

  • The Journal of Organic Chemistry - ACS Publications. (2022, July 8). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic.

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Technical Support Center: A Researcher's Guide to 1,5-Diacetoxypentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the safe and effective use of 1,5-Diacetoxypentane in a laboratory setting. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth safety protocols, frequently asked questions, and practical troubleshooting advice to ensure the integrity and success of your experiments.

Section 1: Understanding 1,5-Diacetoxypentane - Core Concepts

1,5-Diacetoxypentane, also known as pentamethylene diacetate, is a diacetate ester of 1,5-pentanediol.[1][2] Its chemical structure lends it to various applications in organic synthesis, potentially as a building block, a protecting group for other functional groups, or a precursor in the synthesis of more complex molecules. Understanding its fundamental properties is the first step toward safe and effective handling.

Physical and Chemical Properties

A clear understanding of the physicochemical properties of 1,5-Diacetoxypentane is crucial for its proper handling, storage, and use in experimental setups.

PropertyValueSource
Molecular Formula C₉H₁₆O₄[1]
Molecular Weight 188.22 g/mol [1]
CAS Number 6963-44-6[1]
Appearance Colorless liquid
Boiling Point 244.3 °C at 760 mmHg
Flash Point 107.8 °C
Density 1.0±0.1 g/cm³

Section 2: Safety First - Hazard Identification and Personal Protective Equipment (PPE)

As with any chemical, a thorough understanding of potential hazards and the use of appropriate personal protective equipment are non-negotiable.

Hazard Identification

While a specific, comprehensive hazard profile for 1,5-Diacetoxypentane is not extensively documented in all public databases, its structural components as an acetate ester suggest the following potential hazards:

  • Eye Irritation: May cause serious eye irritation.

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety.[3]

Protection TypeSpecific PPEPurpose & Standard
Eye and Face Protection Chemical splash goggles or a face shield.Protects eyes and face from splashes. Must meet ANSI Z87.1 or EN 166 standards.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents skin contact. Gloves should be inspected before use and disposed of properly.[4]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of vapors. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Below is a workflow diagram for selecting the appropriate level of PPE.

Caption: PPE selection workflow based on experimental risk.

Section 3: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and disposal of 1,5-Diacetoxypentane.

Q1: How should I properly store 1,5-Diacetoxypentane?

A1: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.

Q2: What are the initial first aid measures in case of exposure?

A2:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Q3: How should I dispose of waste 1,5-Diacetoxypentane?

A3: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Disposal should be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Q4: Can 1,5-Diacetoxypentane be used as a protecting group?

A4: Acetate esters can function as protecting groups for alcohols. The diacetate nature of this compound suggests it could be used to protect diols. Deprotection would typically be achieved through hydrolysis under basic conditions (e.g., using sodium hydroxide or potassium carbonate in a methanol/water mixture).[4]

Section 4: Troubleshooting Guide for Experimental Applications

This section provides a structured approach to troubleshooting common issues that may arise during reactions involving 1,5-Diacetoxypentane.

Scenario 1: Incomplete Reaction or Low Yield

Problem: You are using 1,5-Diacetoxypentane in a reaction (e.g., a transesterification or as a starting material for a synthesis) and observe a low yield of your desired product, with a significant amount of starting material remaining.

Caption: Troubleshooting workflow for low reaction yield.

Causality and Solutions:

  • Purity of Reactants: Impurities in 1,5-Diacetoxypentane or other reagents can inhibit the reaction. Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify the compound before use.[5][6]

  • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Solution: Gradually increase the reaction temperature and monitor the progress by TLC or GC.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Solution: Extend the reaction time and continue monitoring.

  • Solvent Choice: The solvent may not be appropriate for the reaction, affecting solubility or reactivity. Solution: Consider using a different solvent with appropriate polarity and boiling point.

  • Catalyst Inefficiency: If the reaction is catalyzed, the catalyst may be inactive or poisoned. Solution: Use a fresh batch of catalyst or consider a different catalyst.

Scenario 2: Unwanted Side Products - Hydrolysis

Problem: You are performing a reaction under neutral or slightly acidic conditions and observe the formation of 1,5-pentanediol and acetic acid, indicating hydrolysis of the ester groups.

Causality and Solutions:

  • Presence of Water: Trace amounts of water in your reagents or solvent can lead to hydrolysis, especially at elevated temperatures. Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Solvents can be dried over molecular sieves.

  • Acidic or Basic Impurities: The presence of acidic or basic impurities can catalyze hydrolysis. Solution: Purify all reagents and solvents. Consider adding a non-nucleophilic base to scavenge any trace acid.[7]

Scenario 3: Difficulties with Product Isolation and Workup

Problem: After the reaction is complete, you encounter issues during the workup, such as emulsion formation or loss of product.

Causality and Solutions:

  • Emulsion Formation: Vigorous shaking during liquid-liquid extraction can lead to the formation of stable emulsions, trapping your product. Solution: Use gentle inversions instead of vigorous shaking. Adding brine (saturated NaCl solution) can help to break up emulsions.[8]

  • Product Solubility: Your product may have some solubility in the aqueous layer, leading to loss during extraction. Solution: Perform multiple extractions with the organic solvent. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[9]

  • Product Volatility: If your product is volatile, it may be lost during solvent removal under reduced pressure (rotary evaporation). Solution: Use a lower bath temperature and carefully control the vacuum. Check the solvent collected in the cold trap for your product.[8][9]

Section 5: Experimental Protocols

Protocol 1: General Procedure for a Base-Catalyzed Transesterification

This protocol outlines a general procedure for a transesterification reaction using 1,5-Diacetoxypentane as a starting material.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1,5-Diacetoxypentane (1.0 eq).

  • Solvent and Reactant Addition: Add the desired alcohol (e.g., ethanol, >10 eq) as the solvent and reactant.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., sodium methoxide, 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a weak acid (e.g., ammonium chloride solution).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or distillation.

References

  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: I Cant Reproduce an Earlier Experiment![Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • Organic Synthesis. Protecting Groups. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • CP Lab Safety. 1, 5-Diacetoxypentane, min 97%, 100 grams. [Link]

  • Ataman Kimya. 1,5-PENTANEDIAL. [Link]

  • National Institutes of Health. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. [Link]

  • MDPI. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. [Link]

  • Laboratory Discounter. 1,5-Diacetoxypentane 500g. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

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Technical Support Center: A Guide to the Stable Storage of 1,5-Diacetoxypentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1,5-Diacetoxypentane. This guide is designed for researchers, scientists, and professionals in drug development who utilize 1,5-Diacetoxypentane in their experiments. As a diester, the stability of this compound is paramount to ensure the reproducibility and accuracy of your results. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimal storage conditions to prevent its degradation.

Understanding the Vulnerability of 1,5-Diacetoxypentane: The Hydrolysis Pathway

The primary mechanism of degradation for 1,5-Diacetoxypentane is hydrolysis. Being a diester, it possesses two ester linkages that are susceptible to cleavage in the presence of water. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of 1,5-pentanediol and acetic acid. The accumulation of these degradation products can significantly impact the purity of your starting material and the outcome of your experiments.

dot graph "Degradation_Pathway" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} . Caption: Degradation pathway of 1,5-Diacetoxypentane via hydrolysis.

Troubleshooting Guide: Addressing Common Degradation Issues

This section addresses specific problems you might encounter, providing explanations and actionable solutions.

Question 1: I suspect my 1,5-Diacetoxypentane has degraded. What are the tell-tale signs?

  • Answer: The most common indicators of degradation are a noticeable vinegary smell, which is characteristic of acetic acid, one of the hydrolysis products. Visually, you might observe a change in the clarity of the liquid, potentially becoming cloudy or developing precipitates. For quantitative confirmation, analytical techniques are necessary. We recommend using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography with a Flame Ionization Detector (GC-FID) to assess the purity of your sample.[1][2][3][4][5][6][7][8] The appearance of new peaks corresponding to 1,5-pentanediol and acetic acid in your chromatogram is a definitive sign of degradation.

Question 2: My experiments are yielding inconsistent results. Could this be related to the storage of my 1,5-Diacetoxypentane?

  • Answer: Absolutely. Inconsistent experimental outcomes are a frequent consequence of using a degraded reagent. The presence of 1,5-pentanediol and acetic acid can alter the stoichiometry of your reaction, interfere with catalytic processes, and affect the pH of your reaction mixture. To ensure reproducibility, it is crucial to use 1,5-Diacetoxypentane of high purity. We advise running a purity check on your stock solution before critical experiments, especially if it has been stored for an extended period or if the storage conditions have been suboptimal.

Question 3: I've been storing my 1,5-Diacetoxypentane at room temperature. Is this acceptable?

  • Answer: While short-term storage at a controlled room temperature (15-25°C) may be acceptable, for long-term stability, we strongly recommend refrigeration (2-8°C).[9][10] Elevated temperatures accelerate the rate of hydrolysis. Furthermore, it is critical to protect the compound from light, which can also contribute to degradation.[11] Therefore, storing it in an amber glass bottle in a refrigerator is the best practice.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the storage and handling of 1,5-Diacetoxypentane.

Q1: What are the ideal storage conditions for 1,5-Diacetoxypentane to ensure its long-term stability?

  • A1: To minimize degradation via hydrolysis, 1,5-Diacetoxypentane should be stored under the following conditions:

    • Temperature: Refrigerate at 2-8°C.[9][10]

    • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with moisture.

    • Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.[12]

    • Purity: Ensure the solvent is of high purity and free from acidic or basic contaminants.

Q2: What is the optimal pH for storing 1,5-Diacetoxypentane if I need to prepare a solution?

  • A2: If you need to prepare a solution of 1,5-Diacetoxypentane, it is most stable in a neutral to slightly acidic pH range, ideally between pH 5 and 7. Strongly acidic or alkaline conditions will significantly accelerate hydrolysis.

Q3: What materials should I use for containers and labware when working with 1,5-Diacetoxypentane?

  • A3: Glassware (borosilicate) is the most suitable material for handling and storing 1,5-Diacetoxypentane and its solutions. If plastics are necessary, high-density polyethylene (HDPE) and polypropylene (PP) show good resistance to acetic acid, a degradation product, and are likely suitable for short-term use.[13][14][15][16][17] However, for long-term storage, glass is preferred. Avoid using materials that can be attacked by organic esters or acids.

Q4: How can I monitor the purity of my 1,5-Diacetoxypentane over time?

  • A4: Regular analytical testing is the most reliable way to monitor the purity of your compound. We recommend the following methods:

    • Gas Chromatography (GC-FID): This is an excellent method for separating and quantifying volatile compounds like 1,5-Diacetoxypentane and its degradation product, 1,5-pentanediol.[1][2][4][6][8]

    • High-Performance Liquid Chromatography (HPLC-UV): HPLC can also be used to separate and quantify the parent compound and its non-volatile degradation products.[3][5][7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the presence of degradation products by observing the appearance of new signals corresponding to 1,5-pentanediol and acetic acid.

Q5: What safety precautions should I take when handling 1,5-Diacetoxypentane?

  • A5: Always handle 1,5-Diacetoxypentane in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene are generally suitable), and a lab coat. In case of skin or eye contact, rinse immediately with plenty of water. For detailed safety information, please refer to the product's Safety Data Sheet (SDS).

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of hydrolysis.[9][10]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes contact with atmospheric moisture.
Container Tightly sealed amber glass bottleProtects from light and prevents moisture ingress.[12]
pH (for solutions) Neutral to slightly acidic (pH 5-7)Minimizes acid or base-catalyzed hydrolysis.
Purity High purity, free of contaminantsPrevents initiation or catalysis of degradation.

Experimental Protocol: Purity Assessment by GC-FID

This protocol provides a general method for assessing the purity of 1,5-Diacetoxypentane.

Objective: To quantify the amount of 1,5-Diacetoxypentane and its primary degradation product, 1,5-pentanediol.

Materials:

  • 1,5-Diacetoxypentane sample

  • 1,5-Pentanediol standard

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., a mid-polar capillary column)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of 1,5-Diacetoxypentane and 1,5-pentanediol of known concentrations in the chosen solvent.

  • Sample Preparation: Accurately weigh a small amount of the 1,5-Diacetoxypentane sample and dissolve it in a known volume of the solvent.

  • GC-FID Analysis:

    • Set up the GC-FID instrument with an appropriate temperature program for the inlet, column, and detector.

    • Inject the standard solutions to generate a calibration curve for each compound.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Identify the peaks for 1,5-Diacetoxypentane and 1,5-pentanediol based on their retention times from the standard injections.

    • Quantify the amount of each compound in the sample using the calibration curves.

    • Calculate the purity of the 1,5-Diacetoxypentane sample.

dot graph "GC_FID_Workflow" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

} . Caption: Workflow for purity assessment using GC-FID.

References

  • Chemical Resistance of Plastics Chart. Ensinger. [Link]

  • 1,5-Diacetoxypentane | C9H16O4 | CID 81414 - PubChem. National Center for Biotechnology Information. [Link]

  • Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. MDPI. [Link]

  • Method of increasing storage life of polyester resin compositions.
  • 1, 5-Diacetoxypentane, min 97%, 100 grams - CP Lab Safety. CP Lab Safety. [Link]

  • Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceutical. Bentham Science. [Link]

  • Chemical Resistance of Plastics. Ted Pella, Inc. [Link]

  • Determination of Mitotane (DDD) and Principal Metabolite by a Simple HPLC-UV Method and Its Validation in Human Plasma Samples. MDPI. [Link]

  • Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples. National Center for Biotechnology Information. [Link]

  • About the end life of novel aliphatic and aliphatic-aromatic (co)polyesters after UV-weathering: Structure/degradability relationships. ResearchGate. [Link]

  • Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceutical. PubMed. [Link]

  • Chemical resistance of plastics. Bürkle GmbH. [Link]

  • Determination of Mitotane (DDD) and Principal Metabolite by a Simple HPLC-UV Method and Its Validation in Human Plasma Samples. ResearchGate. [Link]

  • Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. eScholarship, University of California. [Link]

  • Recommended Shelf Lives and Storage Conditions. ROMIL. [Link]

  • A newly validated HPLC–DAD-UV method to study the effects of medicinal plants extracts, fractions and isolate. SciELO Brasil. [Link]

  • CHEMICAL RESISTANCE CHART. U.S. Plastic Corp. [Link]

  • M272A Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu. [Link]

  • Cyclopentene, 1,5-dimethyl- - NIST WebBook. National Institute of Standards and Technology. [Link]

Sources

Technical Support Center: Cellulose Diacetate (CDA) Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cellulose Diacetate (CDA) blend development. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to plasticizer performance in CDA-based systems. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to make informed, effective decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts for working with CDA and plasticizers.

Q1: What is the fundamental role of a plasticizer in a CDA blend?

Cellulose diacetate (CDA) in its raw form is a rigid, brittle polymer with a high glass transition temperature (Tg) that is very close to its decomposition temperature.[1] This makes it nearly impossible to process using standard melt-based techniques like extrusion or injection molding.[2][3] A plasticizer is a low molecular weight molecule that, when added to CDA, positions itself between the polymer chains. This action disrupts the strong intermolecular hydrogen bonds and dipolar interactions between the CDA chains, increasing the "free volume" and enhancing segmental mobility.[4] The primary, measurable effect is a significant reduction in the blend's Tg, which broadens the processing window and imparts flexibility and ductility to the final product.[5]

Q2: How do I select an appropriate plasticizer for my CDA formulation?

Plasticizer selection is a critical step governed by the principle of "like dissolves like." The compatibility between the plasticizer and the polymer is paramount for long-term stability and performance.

Key selection criteria include:

  • Compatibility: The most crucial factor. A compatible plasticizer will form a single, homogenous phase with the CDA. This is often predicted by comparing the solubility parameters (Hildebrand or Hansen) of the polymer and the plasticizer. A close match suggests good miscibility.

  • Efficiency: A measure of how much the plasticizer reduces the Tg for a given concentration. More efficient plasticizers are required in lower amounts. For example, glycerol triacetate (GTA) is often cited as a highly efficient plasticizer for CDA.[5]

  • Permanence/Volatility: This relates to the plasticizer's tendency to remain within the polymer matrix over time. Higher molecular weight plasticizers generally have lower volatility and are less prone to migrating out of the blend.[6][7]

  • Application-Specific Requirements: For pharmaceutical applications, biocompatibility and low toxicity are non-negotiable. Plasticizers like triethyl citrate (TEC) and triacetin are common choices due to their favorable safety profiles.[8] For industrial applications, factors like UV stability and cost may be more dominant.

Table 1: Properties of Common Plasticizers for Cellulose Diacetate

Plasticizer Abbreviation Molecular Weight ( g/mol ) Key Characteristics Common Applications
Triacetin (Glycerol Triacetate) TA / GTA 218.2 High efficiency, biodegradable, low toxicity.[2][5] Pharmaceuticals, food contact, packaging.
Triethyl Citrate TEC 276.3 Excellent compatibility, low toxicity.[5][8] Pharmaceutical coatings, medical devices.
Diethyl Phthalate DEP 222.2 Historically common, effective plasticizer.[5] Industrial uses (less common now due to health concerns[1]).
Tributyl Citrate TBC 360.4 Lower volatility than TEC, good permanence.[8] Medical tubing, applications requiring low migration.

| Polyethylene Glycol (low MW) | PEG | 200-600 | Water-soluble, can increase hydrophilicity.[9][10] | Specialty formulations, pore-former in membranes. |

Q3: What are the common visual or physical signs of poor plasticizer performance?
  • Brittleness: The material cracks or fractures with minimal strain, indicating insufficient plasticization or plasticizer loss.[6]

  • Surface Tackiness/Oiliness: A greasy or oily film on the surface is a classic sign of plasticizer migration or "leaching."[11]

  • Hazing or Opacity: A loss of clarity in an initially transparent blend often points to phase separation, where the plasticizer forms microscopic domains within the polymer matrix due to poor compatibility.[12]

  • Dimensional Instability: Warping or shrinking over time, especially under thermal stress, can be caused by the loss of plasticizer.[13]

  • "Vinegar Syndrome": A characteristic vinegar-like odor indicates the hydrolytic degradation of the cellulose acetate polymer itself, where acetate groups are cleaved to form acetic acid. This process can be accelerated by incompatible or hydrolyzing plasticizers.[14]

Section 2: Troubleshooting Guide: Specific Experimental Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during CDA blend development.

Problem 1: The CDA blend is brittle and exhibits poor flexibility.

Q: My processed CDA material is unexpectedly brittle, even though I've included a plasticizer. What are the likely causes, and what is the experimental path to a solution?

A: Root Cause Analysis & Solution Pathway

Brittleness is a direct indicator that the plasticizer is not effectively increasing the mobility of the CDA polymer chains at the molecular level. The primary causes are insufficient concentration, poor compatibility, or loss of plasticizer during processing or aging.

Causality & Diagnostic Steps:

  • Insufficient Plasticizer Concentration: CDA requires a minimum threshold of plasticizer to transition from a brittle to a ductile state. For many common plasticizers like triacetin, this is typically above 20-25 wt%.[2][15] Below this level, the Tg may not be sufficiently lowered, and the material remains rigid.

    • Troubleshooting Protocol: Perform a concentration gradient study. Prepare blends with increasing plasticizer content (e.g., 20%, 25%, 30%, 35 wt%). Analyze each blend using Differential Scanning Calorimetry (DSC) (see Protocol 3.1) to measure the Tg. A single, sharp Tg that decreases linearly with increasing plasticizer concentration indicates effective plasticization.[5] Correlate this with mechanical testing (e.g., tensile elongation) to identify the concentration at which the desired flexibility is achieved.

  • Poor Polymer-Plasticizer Miscibility: If the plasticizer and CDA are not thermodynamically compatible, the plasticizer will not be finely dispersed and cannot effectively separate the polymer chains. This can lead to plasticizer-rich and polymer-rich domains, with the latter remaining brittle.

    • Troubleshooting Protocol: First, check for visual signs of incompatibility like haziness. Use DSC (Protocol 3.1) to analyze the blend's thermal transitions. The presence of two distinct Tgs—one close to that of pure CDA and another related to the plasticizer—is a definitive sign of phase separation and poor miscibility.[16] To resolve this, you must select a more compatible plasticizer with a closer solubility parameter to CDA.

  • Plasticizer Loss during Processing: Many plasticizers have relatively low boiling points and high vapor pressures. During high-temperature melt processing or prolonged drying cycles, a significant portion of the plasticizer can evaporate, resulting in a final concentration that is lower than intended.

    • Troubleshooting Protocol: Use Thermogravimetric Analysis (TGA) (Protocol 3.1) on your raw materials and your final processed blend. By comparing the weight loss profiles, you can quantify the amount of plasticizer remaining in the final part and determine if significant loss occurred during processing.[17] If loss is confirmed, reduce processing temperatures and times, or switch to a higher molecular weight, less volatile plasticizer.[7]

Problem 2: The surface of the CDA material is tacky or oily.

Q: My CDA films/parts feel oily to the touch, and this seems to worsen over time. What is causing this plasticizer migration, and how can it be prevented?

A: Root Cause Analysis & Solution Pathway

Surface tackiness is a direct result of plasticizer molecules migrating from the bulk of the material to the surface, a phenomenon known as "leaching" or "blooming."[11] This is driven by an energetic incentive for the plasticizer to leave the polymer matrix.

Causality & Diagnostic Steps:

  • Thermodynamic Incompatibility: This is the most common cause. If the plasticizer is not fully miscible with the CDA, it exists in a thermodynamically unstable state. Over time, driven by entropy, the plasticizer molecules will phase-separate and migrate to the surface to lower the system's overall free energy.

    • Troubleshooting Protocol: The primary solution is to improve compatibility. Select a plasticizer with a chemical structure more similar to CDA (e.g., containing acetyl groups like triacetin) or one with a more closely matched solubility parameter.[8] Using a macromolecular plasticizer, such as a CDA-g-PLA copolymer, can also eliminate migration entirely as it is covalently bound to the polymer backbone.[13]

  • Plasticizer Oversaturation: Even with a compatible plasticizer, there is a saturation limit. Exceeding this concentration leads to a supersaturated system where the excess, unbound plasticizer is readily expelled to the surface.

    • Troubleshooting Protocol: Systematically reduce the plasticizer concentration in your formulation. To quantify the migrating species, wipe the surface of an aged sample with a solvent (e.g., isopropanol) and analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) (Protocol 3.3). This will confirm the identity of the migrating substance and help you correlate its presence with the initial concentration.

  • Environmental Factors: Exposure to elevated temperatures, humidity, or contact with external solvents can accelerate the rate of migration.[6] Heat increases the diffusion rate of the plasticizer molecules, while certain solvents can preferentially extract the plasticizer from the surface.

    • Troubleshooting Protocol: Conduct an accelerated aging study. Place samples in controlled environmental chambers (e.g., 40°C / 75% RH) and monitor for the onset of surface tackiness.[18] Compare this to samples stored in ambient conditions. If environmental factors are the main driver, consider using a higher molecular weight plasticizer, which is physically larger and has a lower diffusion coefficient, making it less mobile within the polymer matrix.[7]

Problem 3: The CDA blend is hazy or has lost its transparency.

Q: My CDA formulation is supposed to be transparent, but the resulting films are opaque. What causes this loss of clarity?

A: Root Cause Analysis & Solution Pathway

Haze in a polymer blend is caused by light scattering. In CDA-plasticizer systems, this scattering occurs when there are domains with different refractive indices. This is almost always a result of phase separation on a microscopic scale.[12]

Causality & Diagnostic Steps:

  • Immiscibility at the Processing Temperature: While the plasticizer and CDA may be miscible at room temperature, they can phase-separate at the elevated temperatures used during melt processing. This phase-separated morphology can then be "frozen in" upon cooling, resulting in a hazy appearance.

    • Troubleshooting Protocol: Analyze the blend using Dynamic Mechanical Analysis (DMA) (Protocol 3.2). A broad loss tangent (tan δ) peak or the presence of multiple peaks in the glass transition region suggests a heterogeneous, phase-separated system.[19] Scanning Electron Microscopy (SEM) on a cryo-fractured surface can provide direct visual evidence of the phase-separated domains.[20] The solution is to either lower the processing temperature (if possible) or select a plasticizer with better high-temperature miscibility.

  • Solvent-Induced Phase Separation: In solvent-cast films, the evaporation rate of the solvent can dramatically influence the final morphology. If the solvent evaporates too quickly, the polymer and plasticizer may not have enough time to arrange into a thermodynamically stable, miscible state, leading to kinetically trapped, phase-separated domains.

    • Troubleshooting Protocol: Experiment with different solvents and control the evaporation rate. A slower evaporation process (e.g., by covering the casting dish) allows for more molecular rearrangement and can promote a more homogenous, transparent film. Additionally, ensure that the chosen solvent is a good solvent for both the CDA and the plasticizer to prevent one component from precipitating out prematurely.

  • Crystallization: While less common for CDA itself, some plasticizers are semi-crystalline. If the plasticizer crystallizes within the CDA matrix upon cooling or aging, these crystalline domains will scatter light and cause opacity.

    • Troubleshooting Protocol: Use DSC (Protocol 3.1) to analyze the blend. Look for a melt endotherm peak during the heating scan that corresponds to the melting point of the pure plasticizer. If this is observed, you must either use a purely amorphous plasticizer or keep the concentration of the semi-crystalline plasticizer below its solubility limit in the CDA matrix.

Section 3: Key Analytical & Experimental Protocols
Protocol 3.1: Thermal Analysis via DSC and TGA

Objective: To determine the glass transition temperature (Tg) for assessing plasticizer efficiency and miscibility, and to quantify plasticizer content and thermal stability.

Methodology (DSC for Tg):

  • Accurately weigh 5-10 mg of the CDA blend into a standard aluminum DSC pan and seal it.

  • Place the pan in the DSC cell, using an empty sealed pan as a reference.

  • First Heating Scan: Heat the sample from ambient temperature to a temperature above the expected Tg (e.g., 200°C) at a rate of 10°C/min. This scan removes the thermal history of the sample.

  • Cooling Scan: Cool the sample rapidly (e.g., at 20-50°C/min) to a low temperature (e.g., -50°C).

  • Second Heating Scan: Heat the sample again from -50°C to 200°C at 10°C/min.

  • Analysis: Determine the Tg from the step-change in the heat flow curve of the second heating scan. A single, sharp Tg indicates a miscible blend.[5][16]

Methodology (TGA for Quantification):

  • Accurately weigh 10-15 mg of the CDA blend into a TGA pan.

  • Heat the sample under a nitrogen atmosphere from ambient temperature to ~600°C at a rate of 20°C/min.

  • Analysis: The initial weight loss step at lower temperatures (typically <300°C) corresponds to the volatilization of the plasticizer. The weight loss percentage in this step provides the plasticizer concentration in the blend.[17][21]

Protocol 3.2: Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties (storage modulus, loss modulus, tan δ) of the blend as a function of temperature, providing a highly sensitive measure of the Tg and blend homogeneity.

Methodology:

  • Prepare a sample of the CDA blend with precise dimensions (e.g., a rectangular bar for tensile or three-point bending mode).

  • Mount the sample in the DMA instrument.

  • Apply a small, sinusoidal oscillatory strain at a fixed frequency (e.g., 1 Hz).

  • Ramp the temperature from a sub-ambient temperature (e.g., -50°C) to a temperature well above the Tg (e.g., 200°C) at a controlled rate (e.g., 3°C/min).

  • Analysis: The Tg is typically identified as the peak of the loss modulus or, more commonly, the peak of the tan δ curve. The tan δ peak provides information on the energy damping characteristics of the material. A narrow, single peak indicates a homogenous, miscible blend, while a broad peak or multiple peaks suggest phase separation.[19][21]

Protocol 3.3: Quantification of Plasticizer Leaching via GC-MS

Objective: To identify and quantify the amount of plasticizer that has migrated to the surface of a CDA material.

Methodology:

  • Select a sample of known surface area that has been aged or shows visible signs of leaching.

  • Thoroughly wipe the entire surface with a lint-free cloth wetted with a suitable solvent (e.g., hexane or isopropanol) to dissolve the migrated plasticizer.

  • Extract the plasticizer from the cloth by sonicating it in a known volume of the same solvent.

  • Prepare a series of calibration standards of the known plasticizer in the solvent at various concentrations.

  • Analyze the calibration standards and the sample extract using GC-MS. The gas chromatograph separates the components of the extract, and the mass spectrometer identifies them based on their mass-to-charge ratio and fragmentation patterns.[22]

  • Analysis: Identify the peak corresponding to the plasticizer in the sample chromatogram. Quantify the amount of plasticizer by comparing its peak area to the calibration curve. The result can be expressed as mass per unit of surface area (e.g., µg/cm²).

Visualizations: Workflows and Mechanisms
Troubleshooting Workflow

G Start Poor Plasticizer Performance (e.g., Brittleness, Tackiness, Haze) Problem_ID Identify Primary Symptom Start->Problem_ID Brittleness Symptom: Brittleness / Cracking Problem_ID->Brittleness Brittleness Tackiness Symptom: Surface Tackiness / Oily Feel Problem_ID->Tackiness Tackiness Haze Symptom: Haze / Opacity Problem_ID->Haze Haze DSC_Tg Protocol 3.1: Run DSC Is Tg sufficiently low? Is there a single Tg? Brittleness->DSC_Tg TGA_Quant Protocol 3.1: Run TGA Is plasticizer content as expected? DSC_Tg->TGA_Quant Yes Sol_Brittleness1 Increase plasticizer concentration. DSC_Tg->Sol_Brittleness1 No (Tg too high) Sol_Brittleness2 Select more compatible plasticizer (check solubility parameters). DSC_Tg->Sol_Brittleness2 No (Multiple Tgs) TGA_Quant->Sol_Brittleness2 Yes (Content OK -> Incompatibility) Sol_Brittleness3 Optimize processing (lower temp/time) or use higher MW plasticizer. TGA_Quant->Sol_Brittleness3 No (Content low) GCMS_Leach Protocol 3.3: Run GC-MS on surface wipe. Confirm identity. Tackiness->GCMS_Leach Sol_Tackiness1 Reduce plasticizer concentration below saturation limit. GCMS_Leach->Sol_Tackiness1 Confirmed, but concentration is high Sol_Tackiness2 Improve compatibility: - Change plasticizer - Use macromolecular plasticizer GCMS_Leach->Sol_Tackiness2 Confirmed, likely incompatibility DMA_SEM Protocol 3.2: Run DMA / SEM Evidence of phase separation? Haze->DMA_SEM DMA_SEM->Start No (Re-evaluate) Sol_Haze1 Improve compatibility. Optimize solvent casting (slower evaporation). DMA_SEM->Sol_Haze1 Yes G cluster_0 CDA Bulk Matrix (Initial State) cluster_1 CDA Bulk Matrix (After Aging/Stress) cluster_legend Legend p1 P c1 C p2 P c2 C p3 P c3 C p4 P c4 C label_matrix Homogenous distribution of Plasticizer (P) and CDA Chains (C) c5 C c6 C c7 C c8 C p_agg P P P Surface Surface Layer Air Interface p_agg->Surface:f0 Diffusion (Driven by Temp, Concentration Gradient) label_matrix2 Phase separation and migration of plasticizer due to incompatibility Leached_P Leached Plasticizer (Oily Film) key_p P key_p_label Plasticizer Molecule key_c C key_c_label CDA Polymer Chain cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Thermodynamic Driving Force (Time, Heat, Humidity)

Caption: Mechanism of plasticizer migration from the CDA bulk to the surface.

References
  • This number is reserved for a potential future reference.
  • Phuong, V.T., et al. (2014). Cellulose Acetate Blends – Effect of Plasticizers on Properties and Biodegradability. Journal of Renewable Materials, 2(1), 35–41. Available at: [Link]

  • ResearchGate. (2014). Cellulose Acetate Blends - Effect of Plasticizers on Properties and Biodegradability. Available at: [Link]

  • Loper, M., et al. (2015). The effect of plasticizers on the erosion and mechanical properties of polymeric films. Pharmaceutical Development and Technology, 20(6), 726-33. Available at: [Link]

  • Eng-Tips Forums. (2007). Cellulose Acetate Degradation. Available at: [Link]

  • ResearchGate. (2021). SPECIALIZED ANALYTICAL METHODS IN PLASTICIZER TESTING. Available at: [Link]

  • This number is reserved for a potential future reference.
  • Degradation profiles of plasticized cellulose diacetate polymer.... - ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Plasticization of cellulose diacetate by reaction with maleic anhydride, glycerol, and citrate esters during melt processing. Available at: [Link]

  • Zhang, F., & Schwartz, J. B. (2002). Long-term stability of heat-humidity cured cellulose acetate phthalate coated beads. Journal of Pharmaceutical Sciences, 91(9), 2020-8. Available at: [Link]

  • ResearchGate. (2020). Cellulose Acetate Thermoplastics with High Modulus, Dimensional Stability and Anti-migration Properties by Using CA-g-PLA as Macromolecular Plasticizer. Available at: [Link]

  • SGS Polymer Solutions. Plasticizer Analysis. Available at: [Link]

  • American Elements. Mechanical and ultimate properties of injection molded cellulose acetate/plasticizer materials. Available at: [Link]

  • Ruz-Cruz, G., et al. (2021). Thermal Properties of Plasticized Cellulose Acetate and Its β-Relaxation Phenomenon. Polymers (Basel), 13(8), 1321. Available at: [Link]

  • ResearchGate. (2021). Interfacial Effects of Plasticizers On The Properties of Cellulose Diacetate Materials. Available at: [Link]

  • ResearchGate. Cellulose acetate / plasticizer systems : structure, morphology and dynamics. Available at: [Link]

  • Yu, D., et al. (2024). Hydrolysis of cellulose acetate phthalate and hydroxypropyl methylcellulose phthalate in amorphous solid dispersions. Journal of Pharmaceutical Sciences, 113(7), 2003-2013. Available at: [Link]

  • TA Instruments. ANALYTICAL SOLUTIONS FOR POLYMER, ADDITIVE, & PRODUCT CHARACTERIZATION. Available at: [Link]

  • This number is reserved for a potential future reference.
  • The influence of molecular weight on plasticizer retention. Available at: [Link]

  • Anzano, J. M., et al. (2021). Chemistry Practices for Undergraduate Students: Plastic Polymers Characterization by Gas Chromatography. Journal of Laboratory Chemical Education, 9(2), 21-25. Available at: [Link]

  • Tech Science Press. (2014). Cellulose Acetate Blends – Effect of Plasticizers on Properties and Biodegradability. Available at: [Link]

  • This number is reserved for a potential future reference.
  • Chemistry For Everyone. (2024). What Is Plasticizer Leaching And Why Is It A Problem? YouTube. Available at: [Link]

  • Edge, M., et al. (2012). Assessing the physical stability of archival cellulose acetate films by monitoring plasticizer loss. Polymer Degradation and Stability, 97(10), 2021-2029. Available at: [Link]

  • Repka, M. A., & McGinity, J. W. (2001). Influence of Plasticizers on the Stability and Release of a Prodrug of Δ9-Tetrahydrocannabinol Incorporated in Poly (Ethylene Oxide) Matrices. Journal of Controlled Release, 70(3), 341-351. Available at: [Link]

  • This number is reserved for a potential future reference.
  • This number is reserved for a potential future reference.
  • This number is reserved for a potential future reference.
  • This number is reserved for a potential future reference.
  • Jarray, A., et al. (2020). Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation. International Journal of Pharmaceutics, 588, 119747. Available at: [Link]

  • Benazzouz, A., et al. (2015). Miscibility and dynamical properties of cellulose acetate/plasticizer systems. Carbohydrate Polymers, 116, 95-102. Available at: [Link]

  • ResearchGate. (2007). The Effect of Different Plasticizer Molecular Weights and Concentrations on Mechanical and Thermomechanical Properties of Free Films. Available at: [Link]

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  • This number is reserved for a potential future reference.
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  • Carmona, P. (2022). Structure evolution of phase-separated EC/HPC films for controlled drug release. Chalmers University of Technology. Available at: [Link]

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  • This number is reserved for a potential future reference.

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Technical Support Center: Disposal and Waste Management of 1,5-Diacetoxypentane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for the safe disposal and waste management of 1,5-Diacetoxypentane (CAS: 6963-44-6), also known as 1,5-pentanediol diacetate.[1][2] It is intended for researchers, scientists, and drug development professionals. The protocols and advice herein are grounded in established principles of laboratory safety and environmental stewardship.

Disclaimer: As of the last update, a comprehensive Safety Data Sheet (SDS) with full GHS/OSHA hazard classifications for 1,5-Diacetoxypentane was not publicly available. While some sources suggest it may be non-hazardous, users must obtain and consult the specific SDS provided by their supplier for definitive guidance on hazards, handling, and disposal. The information in this guide should be used in conjunction with, and not as a replacement for, a substance-specific SDS and all applicable local, state, and federal regulations.

I. Core Principles of Chemical Waste Management

The foundation of safe laboratory practice lies in the correct handling and disposal of chemical waste. For a substance like 1,5-Diacetoxypentane, which is intended for research use only, adherence to a structured waste management plan is critical to ensure personnel safety and environmental compliance.[1]

Key Considerations for 1,5-Diacetoxypentane Waste:
  • Characterization: The first step is to determine if the waste is hazardous. This is typically done by referencing the SDS. In the absence of a definitive classification, it is prudent to handle the waste as potentially hazardous until proven otherwise.

  • Segregation: Do not mix 1,5-Diacetoxypentane waste with other chemical waste streams unless compatibility has been confirmed. Improper mixing can lead to dangerous chemical reactions.

  • Containment: Use appropriate, chemically compatible waste containers. High-density polyethylene (HDPE) or glass containers are generally suitable for ester compounds.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" (or as non-hazardous if confirmed), the full chemical name ("1,5-Diacetoxypentane"), and the date accumulation started.

  • Accumulation: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

II. Troubleshooting Guide: Common Disposal Issues

This section addresses specific problems that may arise during the handling and disposal of 1,5-Diacetoxypentane waste.

Problem Potential Cause Resolution
Cloudy or Precipitated Waste Solution Contamination with an incompatible solvent or solute; temperature fluctuations affecting solubility.1. Do not add any more waste to the container. 2. Consult a chemical compatibility chart to identify potential reactants. 3. If the cause is unknown, treat the waste as a reactive hazardous material and consult with your institution's Environmental Health and Safety (EHS) department for disposal.
Leaking or Damaged Waste Container Chemical incompatibility with the container material; physical damage.1. Immediately don appropriate Personal Protective Equipment (PPE), including gloves and safety glasses. 2. Place the leaking container in a larger, compatible secondary containment bin. 3. If the leak is significant, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. 4. Transfer the contents to a new, properly labeled waste container. 5. Dispose of the damaged container and any contaminated materials as hazardous waste.
Unidentified Waste Mixture Containing 1,5-Diacetoxypentane Improper labeling or mixing of waste streams.1. Cease adding any waste to the container. 2. Label the container as "Unknown Hazardous Waste" with as much information as is known. 3. Contact your EHS department immediately. They will have procedures for sampling and identifying unknown waste for proper disposal. Never attempt to neutralize or treat unknown waste.
Disposal of 1,5-Diacetoxypentane Contaminated Sharps Needles, syringes, or broken glassware contaminated with the chemical.1. Place all contaminated sharps in a designated, puncture-proof sharps container. 2. Do not overfill the container. 3. Once full, seal the container and manage it as hazardous waste according to your institutional procedures.

III. Experimental Workflow: Waste Stream Management

The following diagram illustrates a typical workflow for managing a chemical waste stream, from generation to disposal, for a substance like 1,5-Diacetoxypentane.

Workflow for 1,5-Diacetoxypentane Waste Management cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Accumulation cluster_3 Disposal Generate Waste Generate Waste Consult SDS Consult SDS Generate Waste->Consult SDS Determine Hazard Determine Hazard Consult SDS->Determine Hazard Segregate Waste Segregate Waste Determine Hazard->Segregate Waste Hazardous Determine Hazard->Segregate Waste Non-Hazardous (or unknown, treat as hazardous) Select Container Select Container Segregate Waste->Select Container Label Container Label Container Select Container->Label Container Store Safely Store Safely Label Container->Store Safely Request Pickup Request Pickup Store Safely->Request Pickup EHS Disposal EHS Disposal Request Pickup->EHS Disposal

Caption: Decision workflow for proper waste management of 1,5-Diacetoxypentane.

IV. Frequently Asked Questions (FAQs)

Q1: Can I dispose of small amounts of 1,5-Diacetoxypentane down the drain?

A1: No. Even for chemicals that are not classified as hazardous, drain disposal is generally not recommended without specific approval from your institution's EHS department.[3] Esters can undergo hydrolysis and may not be compatible with all wastewater treatment systems. Always collect chemical waste in a designated container.

Q2: My supplier's SDS for 1,5-Diacetoxypentane does not list it as a hazardous substance. How should I dispose of it?

A2: If the SDS explicitly states that 1,5-Diacetoxypentane is not hazardous according to GHS/OSHA criteria, it can be managed as non-hazardous chemical waste.[3][4] However, this does not mean it can be disposed of in the regular trash.[3] It should still be collected, clearly labeled as "Non-Hazardous Waste: 1,5-Diacetoxypentane," and disposed of through your institution's chemical waste program or a licensed waste disposal company.[5]

Q3: What type of container should I use for 1,5-Diacetoxypentane waste?

A3: A chemically resistant container is essential. For esters like 1,5-Diacetoxypentane, high-density polyethylene (HDPE) or glass bottles with a screw cap are appropriate choices.[6] Always ensure the container is in good condition with no cracks or leaks.

Q4: How do I handle a spill of 1,5-Diacetoxypentane?

A4: In the event of a spill, you should:

  • Alert personnel in the immediate area.

  • If the substance is flammable (check the SDS), extinguish any nearby ignition sources.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Contain the spill using a chemical spill kit with a non-combustible absorbent material like vermiculite or sand.

  • Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[7]

Q5: What should I do with an empty 1,5-Diacetoxypentane container?

A5: An "empty" container that held a chemical should be triple-rinsed with a suitable solvent (e.g., water or ethanol, depending on solubility and reactivity). The rinsate must be collected and disposed of as chemical waste. Once decontaminated, the container's label should be defaced or removed, and it can then be disposed of in the regular trash or recycled, according to your facility's procedures.[3]

V. References

  • Chemos GmbH & Co. KG. (2022, September 5). Safety Data Sheet: 1,5-Pentanediol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,5-Diaminopentane. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]

  • ACTenviro. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Formula 3578 Safety Data Sheet. (2021, February 1). Retrieved from [Link]

  • Azlon. (n.d.). Chemical Resistance of Plastics. Retrieved from [Link]

  • VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 1,5-Diacetoxypentane and Phthalate Plasticizers in PVC for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For decades, polyvinyl chloride (PVC) has been a cornerstone polymer in the manufacturing of flexible plastics, from everyday consumer goods to critical medical devices. The versatility of PVC is largely attributable to the use of plasticizers, additives that impart flexibility and durability to the otherwise rigid polymer.[1][2] Among the most widely used plasticizers are phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP), favored for their cost-effectiveness and performance.[2] However, growing concerns over the potential health risks associated with phthalate migration from PVC products have spurred the search for safer alternatives.[1][3] This guide provides an in-depth technical comparison of a potential alternative, 1,5-diacetoxypentane, with traditional phthalate plasticizers.

This comparison is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the performance characteristics, underlying mechanisms, and experimental evaluation of these two classes of plasticizers. While direct comparative data for 1,5-diacetoxypentane is limited in publicly available literature, this guide will draw upon established principles of plasticizer science and data from structurally similar compounds to provide a robust predictive analysis.

The Role of Plasticizers in PVC: A Molecular Perspective

Rigid PVC exists as a dense, entangled network of polymer chains with strong intermolecular forces. Plasticizers, typically small molecules, work by embedding themselves between these polymer chains, increasing the free volume and reducing the intermolecular forces. This allows the polymer chains to slide past one another more easily, resulting in a more flexible and processable material.[2] The effectiveness of a plasticizer is governed by its compatibility with the PVC matrix, its molecular size and shape, and the nature of its functional groups.

Caption: Mechanism of PVC Plasticization.

A Tale of Two Molecules: 1,5-Diacetoxypentane vs. Phthalates

The fundamental differences in the performance of 1,5-diacetoxypentane and phthalate plasticizers can be traced back to their distinct molecular structures.

Phthalate Plasticizers (e.g., DEHP, DINP): These are diesters of phthalic acid, characterized by a rigid aromatic ring and two flexible alkyl side chains. The aromatic core contributes to their compatibility with PVC, while the alkyl chains provide the plasticizing effect.

1,5-Diacetoxypentane: This is an aliphatic diacetate, a linear molecule with two ester groups at either end of a five-carbon chain. Its structure is notably different from phthalates due to the absence of an aromatic ring.

Caption: Molecular Structures of DEHP and 1,5-Diacetoxypentane.

Performance Comparison: A Data-Driven Analysis

The selection of a plasticizer is a multi-faceted decision, balancing performance, safety, and cost. Below is a comparative analysis of 1,5-diacetoxypentane and phthalates across key performance indicators.

Performance MetricPhthalate Plasticizers (DEHP, DINP)1,5-Diacetoxypentane (and related aliphatic esters)
Plasticizing Efficiency High efficiency; effectively lowers the glass transition temperature (Tg) of PVC.Expected to have good efficiency due to its flexible aliphatic structure. Studies on similar aliphatic esters show comparable performance to DEHP.
Migration Resistance Prone to migration, especially smaller phthalates like DEHP, leading to loss of flexibility and potential health concerns.[3]Lower molecular weight may suggest a higher migration potential compared to larger plasticizers. However, its linear structure may allow for better integration into the PVC matrix, potentially mitigating migration. Experimental verification is crucial.
Thermal Stability Generally good thermal stability, but can contribute to PVC degradation at high processing temperatures.Aliphatic esters can have lower thermal stability compared to aromatic esters. However, the absence of the phthalic anhydride precursor may offer advantages in certain degradation pathways.
Biocompatibility Significant concerns due to endocrine-disrupting properties and other toxicological effects of certain phthalates.[3]Expected to have a more favorable biocompatibility profile due to its simpler, non-aromatic structure and likely different metabolic pathways. Studies on similar aliphatic esters suggest lower toxicity.

Experimental Protocols for a Head-to-Head Comparison

To provide a definitive comparison between 1,5-diacetoxypentane and phthalate plasticizers, a rigorous experimental program is necessary. The following protocols outline the key tests for a comprehensive evaluation.

Sample Preparation: A Foundation for Reliable Data

Consistent and standardized sample preparation is paramount for obtaining comparable data.

Objective: To prepare plasticized PVC films with varying concentrations of 1,5-diacetoxypentane and a reference phthalate plasticizer (e.g., DEHP).

Materials:

  • PVC resin (e.g., K-value 67)

  • 1,5-Diacetoxypentane

  • DEHP (or other reference phthalate)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Lubricant (e.g., stearic acid)

Protocol:

  • Dry Blending: In a high-speed mixer, blend the PVC resin with the thermal stabilizer and lubricant.

  • Plasticizer Addition: Slowly add the desired amount of plasticizer (e.g., 30, 40, 50 parts per hundred of resin - phr) to the blend while mixing.

  • Milling: Transfer the dry blend to a two-roll mill heated to a specified temperature (e.g., 160-170°C). Mill the compound until a homogenous sheet is formed.

  • Pressing: Press the milled sheet in a hydraulic press at a controlled temperature and pressure to create films of a specified thickness (e.g., 1 mm).

  • Conditioning: Condition the pressed films at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.

Caption: Experimental Workflow for PVC Sample Preparation.

Migration Testing: Quantifying Plasticizer Leaching

Migration testing is critical for assessing the long-term stability and safety of a plasticized PVC formulation.

Objective: To quantify the migration of 1,5-diacetoxypentane and the reference phthalate from the PVC films into various simulants.

Materials:

  • Prepared PVC films

  • Food simulants (e.g., distilled water, 10% ethanol, olive oil)

  • Extraction thimbles

  • Soxhlet extraction apparatus

  • Analytical balance

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol (Solvent Extraction Method):

  • Initial Measurement: Accurately weigh a conditioned PVC film sample.

  • Extraction: Place the sample in a Soxhlet extraction apparatus with a suitable solvent (e.g., hexane) and extract for a specified period (e.g., 24 hours).

  • Drying: After extraction, carefully remove the PVC film and dry it in a vacuum oven until a constant weight is achieved.

  • Final Measurement: Reweigh the dried PVC film.

  • Calculation: The weight loss of the film corresponds to the amount of migrated plasticizer.

  • Analysis of Extract (Optional): Analyze the solvent extract using GC-MS to identify and quantify the migrated species.

Thermal Stability Analysis: Assessing Performance at Elevated Temperatures

Thermal stability is crucial for ensuring the integrity of the PVC material during processing and in applications involving heat exposure.

Objective: To determine the effect of 1,5-diacetoxypentane and the reference phthalate on the thermal stability of PVC.

Protocol (Thermogravimetric Analysis - TGA):

  • Sample Preparation: Cut a small, uniform piece of the conditioned PVC film (e.g., 5-10 mg).

  • TGA Analysis: Place the sample in the TGA instrument. Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: Record the weight loss of the sample as a function of temperature. The onset temperature of decomposition provides a measure of thermal stability.

Protocol (Oven Aging):

  • Sample Preparation: Cut rectangular test specimens from the conditioned PVC films.

  • Initial Property Measurement: Measure the initial mechanical properties (e.g., tensile strength, elongation at break) and color of the specimens.

  • Aging: Place the specimens in a forced-air oven at an elevated temperature (e.g., 100°C) for various time intervals (e.g., 24, 48, 72 hours).

  • Post-Aging Property Measurement: After each time interval, remove the specimens from the oven, condition them back to room temperature, and re-measure their mechanical properties and color.

  • Data Analysis: Compare the changes in properties over time to assess the long-term thermal stability.

Mechanical Property Evaluation: Measuring Flexibility and Strength

The primary function of a plasticizer is to impart flexibility. Therefore, a thorough evaluation of mechanical properties is essential.

Objective: To compare the effect of 1,5-diacetoxypentane and the reference phthalate on the mechanical properties of PVC.

Materials:

  • Prepared PVC films

  • Universal testing machine (UTM) with a suitable load cell and grips

  • Dumbbell-shaped die for cutting test specimens

Protocol (Tensile Testing):

  • Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned PVC films according to a standard method (e.g., ASTM D638).

  • Tensile Test: Mount a specimen in the grips of the UTM. Pull the specimen at a constant crosshead speed until it breaks.

  • Data Acquisition: Record the load and elongation data throughout the test.

  • Calculation: From the stress-strain curve, determine the tensile strength, elongation at break, and modulus of elasticity.

Conclusion and Future Outlook

The search for safe and effective alternatives to phthalate plasticizers is a critical endeavor in polymer science. While 1,5-diacetoxypentane presents a theoretically promising profile due to its non-aromatic structure, a comprehensive experimental evaluation is necessary to validate its performance in PVC. The protocols outlined in this guide provide a robust framework for such an investigation.

Researchers are encouraged to undertake these comparative studies to generate the data needed to make informed decisions about the suitability of 1,5-diacetoxypentane and other novel plasticizers for various applications. The findings of such research will be invaluable in advancing the development of safer and more sustainable plasticized PVC materials.

References

  • Healthy Building Network. (n.d.). Phthalate-free Plasticizers in PVC. Retrieved from [Link]

  • Bui, T. T., et al. (2016). Human exposure, hazard and risk of alternative plasticizers to phthalate esters. Science of The Total Environment, 541, 451-467.
  • Center for Food Safety and Applied Nutrition, U.S. Food and Drug Administration. (2016). Evaluation of Long-Term Migration Testing From Can Coatings Into Food Simulants: Polyester Coatings. Journal of Agricultural and Food Chemistry, 64(11), 2365-2375.
  • Chen, Y., et al. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review.
  • European Patent Office. (2010). Plasticised polyvinyl chloride (EP 2258760 A1).
  • Google Patents. (2012). Plasticised Polyvinyl Chloride (US20120071598A1).
  • Patsnap. (2025). Plasticizers in PVC: Phthalates vs. Non-Phthalates Safety Debate. Retrieved from [Link]

  • Teknor Apex. (2016). Eliminating DEHP Plasticizer in Medical-Grade PVC. Retrieved from [Link]

  • TKO. (2025). What Are Plasticizers? How They Make PVC Flexible (Phthalates vs. Non-Phthalates). Retrieved from [Link]

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A Comparative Guide to Purity Validation of 1,5-Diacetoxypentane: An In-Depth GC-MS Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for determining the purity of 1,5-diacetoxypentane. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the causality behind experimental choices and grounding the methodology in authoritative regulatory standards. We will objectively compare the GC-MS technique with viable alternatives, supported by illustrative experimental data, to provide a complete analytical perspective.

Introduction: The Analytical Imperative for 1,5-Diacetoxypentane

1,5-Diacetoxypentane (CAS: 6963-44-6, Molecular Weight: 188.22 g/mol ) is a diester that serves as a valuable building block in organic synthesis.[1][2] Its purity is critical, as contaminants can lead to undesirable side reactions, impact product yield, and compromise the safety and efficacy of final drug products. Therefore, a robust, validated analytical method is not merely a quality control check but a fundamental component of process control and regulatory compliance.

Gas Chromatography (GC) is the premier technique for analyzing volatile and semi-volatile compounds that are thermally stable.[3][4] When coupled with a Mass Spectrometry (MS) detector, it becomes a powerful tool for both the quantification and unequivocal identification of the analyte and its potential impurities.[5] This dual capability makes GC-MS the "gold standard" for purity assays of compounds like 1,5-diacetoxypentane.[5]

The GC-MS Method: A Detailed Protocol

The following protocol is designed to achieve optimal separation and detection of 1,5-diacetoxypentane from potential process-related impurities, such as residual starting materials (e.g., 1,5-pentanediol) or by-products.

Causality in Method Design

The selection of each parameter is a deliberate choice to ensure a reliable and reproducible method.

  • Column Selection: A mid-polarity column, such as a (95%) cyanopropyl / (5%) methylpolysiloxane phase, is chosen.[6] This stationary phase provides excellent selectivity for esters, separating them based on both boiling point and dipole-dipole interactions, which is crucial for resolving isomers or closely related impurities.

  • Injection Mode: A split injection is used to prevent column overloading with the main analyte, ensuring sharp, symmetrical peaks. A high split ratio is essential for purity analysis where the main peak is highly concentrated.

  • Temperature Program: The program starts at a low temperature to trap and focus analytes at the head of the column, then ramps up to elute the 1,5-diacetoxypentane and any higher-boiling impurities in a reasonable timeframe.

  • MS Detection: Electron Ionization (EI) is a hard ionization technique that creates reproducible fragmentation patterns, ideal for library matching and impurity identification.[7] Selected Ion Monitoring (SIM) mode is employed for quantification to enhance sensitivity and selectivity.[6]

Experimental Protocol: Step-by-Step

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Mass Spectrometric detector.

Materials:

  • 1,5-Diacetoxypentane reference standard (≥99.5% purity)

  • 1,5-Diacetoxypentane test sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)

Chromatographic Conditions:

Parameter Setting Rationale
GC Column SP-2331 or equivalent (60 m x 0.32 mm ID, 0.20 µm film) Provides high resolution and selectivity for esters.[6]
Carrier Gas Helium (99.999% purity) at a constant flow of 1.5 mL/min Inert gas, provides good efficiency.
Injector Temp. 250 °C Ensures rapid and complete vaporization of the sample.
Injection Mode Split (Ratio 100:1) Prevents detector saturation and maintains peak shape.
Injection Vol. 1.0 µL Standard volume for reproducible injections.
Oven Program 100 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min) Separates volatile impurities from the main peak and elutes heavier components.
MS Transfer Line 250 °C Prevents condensation of analytes between GC and MS.
Ion Source Temp. 230 °C Standard temperature for stable ionization.
Ionization Mode Electron Ionization (EI) at 70 eV Creates reproducible fragmentation patterns for identification.[7]
Acquisition Mode Full Scan (m/z 40-300) for identification; SIM for quantification Full scan identifies unknowns; SIM provides higher sensitivity for target ions.[6]

| SIM Ions | Quantifier: m/z 87, Qualifiers: m/z 74, m/z 79 (Illustrative ions for esters)[6] | Selected based on the mass spectrum of 1,5-diacetoxypentane. |

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare Standard & Sample Solutions in Dichloromethane Inject Inject 1µL into GC Prep->Inject Separate Separation on Cyanopropyl Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan & SIM) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Identify Identify Impurities (Library Search) Integrate->Identify Quantify Calculate Purity (% Area Normalization) Integrate->Quantify Report Generate Report Identify->Report Quantify->Report

Caption: Workflow for GC-MS purity analysis of 1,5-diacetoxypentane.

Method Validation: A Trustworthy and Self-Validating System

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[8] The protocol below is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory acceptance.[9][10]

System Suitability Testing (SST)

Before any validation or sample analysis, SST is performed to ensure the chromatographic system is functioning correctly. This is a core principle outlined in USP General Chapter <621>.[11][12] A solution of the 1,5-diacetoxypentane reference standard is injected five times.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) > 20,000Demonstrates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Confirms injection precision and system stability.
Validation Parameters (ICH Q2(R1))

The following parameters establish the method's performance characteristics.

Validation_Logic cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_reliability Reliability ValidatedMethod Validated Method (Fit for Purpose) Specificity Specificity Specificity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Range Range Range->Linearity LOQ LOQ LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Logical relationship of validation parameters for a robust analytical method.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13]

    • Protocol: Analyze a blank (solvent), the reference standard, and a spiked sample containing likely impurities.

    • Acceptance Criteria: The peak for 1,5-diacetoxypentane should be free from interference at its retention time, and impurities should be baseline resolved.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Protocol: Prepare a series of at least five concentrations of the reference standard, typically from the Limit of Quantitation (LOQ) to 120% of the target concentration.

    • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[13]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

    • Protocol: The range is confirmed by the linearity, accuracy, and precision data. For a purity test, this would typically be from the LOQ to 120% of the specification level.

  • Accuracy: The closeness of test results to the true value.

    • Protocol: Perform recovery studies by spiking a known amount of the reference standard into the sample matrix at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[13]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[13]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined as a signal-to-noise ratio of 3:1.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Deliberately vary parameters such as GC flow rate (±5%), oven temperature ramp rate (±1°C/min), and injector temperature (±5°C).

    • Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly impacted by these minor changes.[15]

Comparative Guide: GC-MS vs. Alternative Techniques

While GC-MS is the optimal method for this analyte, other techniques can be used for purity assessment. The choice depends on the specific analytical need and available resources.[16]

TechniquePrincipleAdvantages for 1,5-DiacetoxypentaneDisadvantages
GC-MS Chromatographic separation based on volatility/polarity, followed by mass-based detection.[4]High Specificity & Sensitivity: Unequivocally identifies and quantifies impurities. Gold Standard: Widely accepted for volatile compounds.[5]Requires volatile and thermally stable analytes.
High-Performance Liquid Chromatography (HPLC) Chromatographic separation in a liquid phase based on polarity.[17]Suitable for non-volatile or thermally labile impurities.Low Resolution: Poor separation for small, non-polar, volatile molecules. Poor Detection: Lacks a strong UV chromophore, requiring less common detectors (e.g., RI, ELSD).
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance signal of nuclei, which is directly proportional to the number of nuclei.Primary Method: No need for a specific reference standard of the same compound. Provides structural information.Low Sensitivity: Not suitable for detecting trace-level impurities (<0.1%). Requires expensive instrumentation and expertise.
Titration Chemical reaction to determine the concentration of an analyte.Fast, inexpensive, and simple for assay determination.Non-Specific: Titrates all ester groups, cannot distinguish the target analyte from other ester impurities. Not a purity-indicating method.

Conclusion

The Gas Chromatography-Mass Spectrometry method detailed in this guide provides a robust, specific, and sensitive system for validating the purity of 1,5-diacetoxypentane. Its development is rooted in a causal understanding of chromatographic principles, and its trustworthiness is established through a rigorous validation protocol aligned with global regulatory standards like ICH Q2(R1) and USP <621>.[9][11] While alternative techniques such as HPLC or qNMR have their place in analytical chemistry, the inherent volatility and chemical nature of 1,5-diacetoxypentane make GC-MS the unequivocally superior method. By adhering to the principles of system suitability and comprehensive validation, laboratories can ensure the generation of reliable and defensible data, which is paramount in research and pharmaceutical development.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

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A Comparative Performance Analysis of 1,5-Diacetoxypentane and DINCH as Plasticizers for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of polymer science, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly for polyvinyl chloride (PVC). This guide provides an in-depth, objective comparison of two distinct plasticizers: 1,5-Diacetoxypentane, a short-chain aliphatic diacetate, and 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), a widely recognized non-phthalate alternative. This analysis is intended for researchers, scientists, and product development professionals seeking to understand the performance trade-offs and make informed decisions in their formulation development.

Introduction: Chemical Structures and Mechanisms of Plasticization

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. At a molecular level, they interpose themselves between the rigid polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material.[1] The chemical structure of the plasticizer dictates its compatibility with the polymer, its efficiency in imparting flexibility, and its long-term performance, including its resistance to migration.

1,5-Diacetoxypentane (CAS 6963-44-6) is a linear aliphatic ester with the chemical formula C9H16O4.[2] Its relatively small molecular size and polar acetate groups suggest a potential for good compatibility with the polar PVC matrix.

Hexamoll® DINCH® (CAS 166412-78-8) is the diisononyl ester of 1,2-cyclohexanedicarboxylic acid.[3] It is a larger, branched-chain non-aromatic plasticizer specifically developed as a safer alternative to traditional phthalates.[3][4] Its structure is designed for low volatility and migration.[5]

Comparative Performance Evaluation

Data Presentation: Key Performance Indicators

The following table summarizes the expected performance of 1,5-Diacetoxypentane and the documented performance of DINCH in flexible PVC formulations.

Performance Parameter1,5-Diacetoxypentane (Inferred)DINCH (Documented)Test Standard
Mechanical Properties
Shore A Hardness (at equal parts per hundred resin - phr)LowerHigherASTM D2240[6][7]
Tensile StrengthLowerHigherASTM D882 / ISO 527-1[2][8][9][10][11][12][13][14][15][16]
Elongation at BreakHigherLowerASTM D882 / ISO 527-1[2][8][9][10][11][12][13][14][15][16]
Thermal Properties
Onset of Decomposition (TGA)LowerHigherASTM E1131
Permanence Properties
Volatility (Weight Loss)HigherLower-
Migration into SolventsHigherLowerASTM D2199[17][18][19][20][21]

Note: The performance data for 1,5-Diacetoxypentane is inferred based on the known behavior of short-chain aliphatic ester plasticizers.[22][23]

Analysis of Performance Differences
  • Plasticizing Efficiency: 1,5-Diacetoxypentane, due to its smaller molecular size, is expected to be a more efficient plasticizer than DINCH. This means that at the same concentration, it would likely result in a softer, more flexible PVC with a lower Shore A hardness and higher elongation at break.[24] However, this higher efficiency often comes at the cost of reduced permanence.[25]

  • Mechanical Properties: The addition of any plasticizer generally leads to a decrease in tensile strength and an increase in elongation at break.[1] Due to its anticipated higher efficiency, 1,5-diacetoxypentane would likely lead to a greater reduction in tensile strength compared to DINCH at equivalent concentrations.

  • Thermal Stability: The thermal stability of a plasticized polymer is influenced by the volatility of the plasticizer.[26] DINCH, with its higher molecular weight and lower volatility, contributes to better thermal stability in PVC formulations compared to what would be expected from the more volatile 1,5-diacetoxypentane.[5]

  • Permanence (Migration and Volatility): The permanence of a plasticizer is its ability to remain within the polymer matrix over time and under various environmental conditions.[25] DINCH is specifically designed for low migration and has a very low volatility.[27][28] In contrast, short-chain aliphatic esters like 1,5-diacetoxypentane are known to have higher volatility and a greater tendency to migrate, especially into fatty or oily substances.[22] This can lead to a loss of flexibility and potential contamination of contact surfaces over time.

Experimental Protocols for Performance Evaluation

To empirically validate the performance of these plasticizers, the following standardized experimental protocols are recommended.

Protocol 1: Evaluation of Mechanical Properties

Objective: To determine the effect of the plasticizer on the hardness, tensile strength, and elongation of PVC.

Methodology:

  • Sample Preparation: Prepare PVC plastisols with varying concentrations (e.g., 30, 40, 50 phr) of 1,5-Diacetoxypentane and DINCH.

  • Molding: Cast the plastisols into sheets of uniform thickness (e.g., 1 mm) and cure them under controlled temperature and time conditions.

  • Conditioning: Condition the cured sheets according to ASTM D618 standards.[6]

  • Hardness Testing: Measure the Shore A hardness of the samples using a durometer according to ASTM D2240.[6][7]

  • Tensile Testing: Cut dumbbell-shaped specimens from the sheets and conduct tensile testing according to ASTM D882 or ISO 527-1 to determine tensile strength and elongation at break.[2][8][9][10][11][12][13][14][15][16]

Protocol 2: Thermal Stability Analysis

Objective: To assess the thermal stability of the plasticized PVC.

Methodology:

  • Sample Preparation: Use small, uniform samples of the cured PVC sheets from Protocol 1.

  • Thermogravimetric Analysis (TGA): Perform TGA on the samples according to ASTM E1131. Heat the samples from room temperature to approximately 600°C at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Determine the onset of decomposition temperature and the temperature of maximum weight loss for each sample.

Protocol 3: Migration Resistance Testing

Objective: To quantify the migration of the plasticizer from the PVC matrix.

Methodology:

  • Sample Preparation: Cut circular discs from the cured PVC sheets from Protocol 1.

  • Solvent Extraction: Immerse the pre-weighed discs in a relevant solvent (e.g., n-hexane for fatty food simulation) for a specified time and temperature (e.g., 24 hours at 40°C).

  • Weight Loss Measurement: After the immersion period, remove the discs, dry them thoroughly, and re-weigh them. The weight loss corresponds to the amount of migrated plasticizer.

  • Accelerated Migration: For assessing migration to a solid surface, follow the procedure outlined in ASTM D2199, where the plasticized vinyl is placed in contact with a lacquered surface under pressure and heat.[17][18][19][20][21]

Visualization of Experimental Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison plastisol_prep Plastisol Preparation (PVC + Plasticizer) molding Molding and Curing plastisol_prep->molding conditioning Conditioning (ASTM D618) molding->conditioning mech_testing Mechanical Testing (ASTM D2240, ASTM D882) conditioning->mech_testing thermal_testing Thermal Analysis (TGA - ASTM E1131) conditioning->thermal_testing migration_testing Migration Testing (ASTM D2199, Solvent Extraction) conditioning->migration_testing data_analysis Comparative Data Analysis mech_testing->data_analysis thermal_testing->data_analysis migration_testing->data_analysis conclusion Performance Conclusion data_analysis->conclusion

Caption: Experimental workflow for comparative plasticizer performance evaluation.

Conclusion and Recommendations

The choice between 1,5-Diacetoxypentane and DINCH as a plasticizer for PVC depends critically on the specific application requirements.

  • 1,5-Diacetoxypentane is likely to be a highly efficient plasticizer, ideal for applications where high flexibility is required and permanence is not a primary concern. Its suitability for applications with food or medical contact would need to be carefully evaluated due to its probable higher migration tendency.

  • DINCH offers a well-balanced property profile with excellent permanence, making it a reliable choice for durable applications and those with stringent safety requirements, such as toys, medical devices, and food packaging.[27][28] While it may be a less efficient plasticizer than 1,5-Diacetoxypentane, its low migration and volatility ensure the long-term integrity and safety of the final product.[5]

For drug development and medical applications, where biocompatibility and low leachability are non-negotiable, DINCH is the demonstrably superior choice. For industrial applications where cost and high flexibility are the primary drivers, and potential migration is less critical, 1,5-Diacetoxypentane could be considered, pending thorough performance and safety validation.

References

  • ASTM D2199-03, Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers, ASTM Intern
  • ASTM D2199-82(1999)
  • ASTM D2199, Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers, ASTM Intern
  • ASTM D2240 Durometer Hardness, NAMSA.
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  • D 2199 – 03 - Standard Test Method for - Measurement of Plasticizer Migration
  • Durometer Hardness Testing - ASTM D2240, ACE Labor
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  • ISO 527-1:2019, Plastics — Determination of tensile properties — Part 1: General principles, ISO, 2019.
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  • How Plasticizers Affect PVC Mechanical Properties [Guide], 2025.
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  • Mechanical properties evaluation of PVC/plasticizers and PVC/thermoplastic polyurethane blends from extrusion processing, ResearchG
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A Senior Application Scientist's Guide to Leaching Studies of 1,5-Diacetoxypentane from Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Characterizing Leachable Impurities

In the realm of polymer science, particularly in applications with high safety and quality standards such as pharmaceutical packaging, medical devices, and drug delivery systems, the interaction between a polymer matrix and its additives is of paramount importance. 1,5-Diacetoxypentane (CAS 6963-44-6) is utilized in polymer chemistry to modify the physical properties of resins and plastics, often enhancing flexibility and durability. Functionally, it can be considered a plasticizer or a process aid. However, like many such additives, it is typically not covalently bound to the polymer backbone.[1][2] This raises the potential for it to migrate, or "leach," from the polymer matrix into its surrounding environment over the product's lifecycle.[3]

This leaching process is a critical concern for drug development professionals and regulatory bodies. Migrated substances, termed "leachables," can contaminate pharmaceutical products, potentially impacting their stability, efficacy, and, most importantly, patient safety.[4][5] Consequently, regulatory frameworks such as the International Council for Harmonisation (ICH) Q3E guideline for Extractables and Leachables (E&L) mandate a rigorous, risk-based approach to identify, quantify, and toxicologically assess these compounds.[6][7][8]

This guide provides a comprehensive comparison of polymer matrices concerning their potential for leaching ester-based additives like 1,5-diacetoxypentane. It further outlines a robust, self-validating experimental protocol to quantify such leaching, empowering researchers to make informed material selections and ensure regulatory compliance.

Part 1: The Theoretical Framework of Additive Leaching

The migration of an additive from a polymer is not a simple process but a complex interplay of physical and chemical factors. The process can be broadly categorized into four steps: diffusion of the additive to the polymer surface, desorption from the surface, sorption into the surrounding medium, and subsequent dispersion.[3] Understanding the causality behind this phenomenon is essential for selecting appropriate materials and designing effective experiments.

Several key factors govern the rate and extent of leaching:

  • Polymer Properties: The intrinsic properties of the polymer matrix are perhaps the most critical determinant. This includes its chemical nature (polarity), degree of crystallinity, and glass transition temperature (Tg). Amorphous regions are less densely packed, providing pathways for additive molecules to move.[2] Therefore, polymers with higher crystallinity generally exhibit lower leaching rates.

  • Additive Properties: The molecular weight, size, and polarity of the additive (in this case, 1,5-diacetoxypentane) influence its mobility within the polymer. Smaller, more mobile molecules tend to leach more readily.[9]

  • Environmental Conditions: External factors can significantly accelerate leaching. Elevated temperatures increase the kinetic energy of molecules and the free volume within the polymer, promoting diffusion.[10] The chemical nature of the contacting medium (e.g., its pH and polarity) also plays a major role; for instance, fatty or acidic foods can enhance the migration of certain chemicals.[10][11]

  • Time: Leaching is a time-dependent process. The duration of contact between the polymer and the surrounding medium directly correlates with the cumulative amount of leached substance.[12]

cluster_Polymer Polymer Matrix cluster_Additive Additive Properties (1,5-Diacetoxypentane) cluster_Environment Environmental Factors P_Tg Glass Transition (Tg) Leaching Leaching Rate & Extent P_Tg->Leaching P_Cryst Crystallinity P_Cryst->Leaching P_Polar Polarity P_Polar->Leaching A_MW Molecular Weight A_MW->Leaching A_Conc Concentration A_Conc->Leaching A_Polar Polarity A_Polar->Leaching E_Temp Temperature E_Temp->Leaching E_Time Contact Time E_Time->Leaching E_Medium Contact Medium (pH, Polarity) E_Medium->Leaching

Figure 1: Key factors influencing the leaching of additives from polymer matrices.

Part 2: Comparative Analysis of Polymer Matrices

The choice of polymer is a critical first step in mitigating the risk of leaching. While no polymer can guarantee zero migration, some classes offer inherently better resistance, particularly for ester-based additives. The compatibility between the additive and the polymer matrix is key; a high degree of incompatibility can drive migration.[13]

Polymer ClassCommon ExamplesKey Properties Relevant to LeachingCompatibility with Ester Additives
Polyolefins Polyethylene (PE), Polypropylene (PP)Non-polar, semi-crystalline, good chemical resistance.Good to Excellent. Esters have limited compatibility and solubility in non-polar polyolefins, which generally reduces the driving force for migration.[13][14]
Polyvinyl Chloride (PVC) Flexible PVCAmorphous, polar (due to C-Cl bond). Requires high levels of plasticizers (up to 40% w/w) to achieve flexibility.Poor (High Leaching Potential). PVC is highly compatible with ester plasticizers (e.g., phthalates), but because they are not chemically bound, they leach readily, especially into fatty or organic media.[4][5]
Polyesters Polyethylene Terephthalate (PET)Semi-crystalline, polar. Good barrier properties.Good. While PET contains ester groups, its semi-crystalline nature and higher polarity compared to PVC can limit the migration of smaller ester additives. Leaching is more pronounced at elevated temperatures.[15][16]
Biocompatible Polyesters Polylactic Acid (PLA), Poly(lactic-co-glycolic acid) (PLGA)Amorphous or semi-crystalline, biodegradable, polar.Moderate to Good. Additives can be incorporated to modify properties, but their leaching can be significant, especially as the polymer matrix degrades. The migration process can be complex and linked to the polymer's own degradation profile.[17][18]
Polyurethanes (PUR) Thermoplastic Polyurethane (TPU)Can range from amorphous to semi-crystalline. Properties are highly tunable.Variable (Testing Required). Some polyurethanes are incompatible with esters, leading to degradation of the polymer itself.[13] Leaching studies have shown that PUR products can release a high number of chemical compounds.[12][19]

Expert Insight: For applications requiring minimal leaching of an ester-based additive like 1,5-diacetoxypentane, polyolefins such as polypropylene or high-density polyethylene often present a superior choice over flexible PVC. For biocompatible applications, the selection of PLA or PLGA must be carefully considered alongside studies that evaluate additive migration as a function of polymer degradation.[17][18]

Part 3: A Self-Validating Protocol for Leaching Studies

To ensure data integrity and regulatory acceptance, a leaching study must be conducted with meticulous attention to detail. This protocol is designed as a self-validating system, incorporating principles from regulatory guidelines and established scientific literature.[16][20][21]

A Phase 1: Preparation B Phase 2: Migration Test A->B Material Ready A1 Select Polymer & Additive (e.g., PLA + 1,5-Diacetoxypentane) A2 Prepare Test Samples (e.g., films of known thickness/area) A1->A2 A3 Characterize Material (Confirm additive concentration) A2->A3 C Phase 3: Analysis B->C Samples Collected B1 Select Food Simulants (e.g., Water, 3% Acetic Acid, 50% Ethanol) B2 Incubate Samples in Simulant (Set Time & Temperature, e.g., 10 days at 40°C) B1->B2 B3 Collect Simulant Aliquots (At defined time points: T0, T1, T2...) B2->B3 B4 Include Controls (Simulant-only blanks) B4->B2 D Phase 4: Reporting C->D Data Quantified C1 Prepare Analytical Standards (1,5-Diacetoxypentane in each simulant) C2 Quantify by LC-MS or GC-MS (Develop & Validate Method) C1->C2 D1 Calculate Leached Amount (e.g., in µg/cm² or mg/L) D2 Toxicological Risk Assessment (Compare against Safety Thresholds) D1->D2

Figure 2: Experimental workflow for a comprehensive leaching study.

Step-by-Step Methodology

1. Materials and Preparation

  • Polymer Sample Preparation: Prepare polymer samples containing a known concentration of 1,5-diacetoxypentane. Samples should have a defined surface area and thickness (e.g., 1 mm thick films). The exact concentration of the additive should be confirmed via a total dissolution and extraction method prior to the leaching study.[16]

  • Food Simulants: Select simulants based on the intended application and regulatory guidelines (e.g., Regulation (EU) No. 10/2011). Common simulants include:

    • Simulant A: 10% ethanol in water (for aqueous products)
    • Simulant B: 3% acetic acid in water (for acidic products)
    • Simulant D2: Olive oil or isooctane (for fatty/lipophilic products).[21][22]
  • Analytical Standard: Obtain pure 1,5-diacetoxypentane to prepare calibration standards in each simulant.

2. Migration Experiment

  • Setup: Place a known surface area of the polymer sample into a glass container with a specific volume of the food simulant, typically maintaining a surface-area-to-volume ratio of 6 dm²/L.[21]

  • Controls: For each simulant, prepare a "blank" control (simulant only, no polymer sample) to be incubated under the same conditions. This is crucial for identifying any background contamination.

  • Incubation Conditions: Select time and temperature conditions that represent the worst-case scenario for the product's intended use. A common condition for long-term storage is 10 days at 40°C.[12][21]

  • Sampling: At predetermined intervals (e.g., Day 0, 2, 5, 10), withdraw an aliquot of the simulant for analysis.

3. Analytical Quantification

  • Method Selection: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred techniques for quantifying trace levels of organic compounds like acetate esters.[7][23]

    • GC-MS: Ideal for volatile or semi-volatile compounds. Derivatization may be required to improve volatility and detection.[23][24]
    • LC-MS/MS: Offers high sensitivity and selectivity for a wide range of compounds in aqueous and organic matrices without the need for derivatization.
  • Sample Preparation:

    • For aqueous simulants (A and B), a direct injection may be possible. If concentration is needed, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.[21]
    • For fatty simulants (D2), the analysis is more complex. Direct injection of oil is often not feasible. The leached compound may need to be extracted from the oil, or isooctane can be used as a simulant and injected directly.[21]
  • Method Validation: The chosen analytical method must be validated according to ICH Q2(R2) principles for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[25]

4. Data Analysis and Interpretation

  • Quantification: Use the calibration curve generated from the analytical standards to determine the concentration of 1,5-diacetoxypentane in each sample aliquot.

  • Reporting: Express the results as the cumulative amount of substance leached per unit of surface area (e.g., µg/cm²) or as a concentration in the simulant (mg/L or ppm).

  • Risk Assessment: The final and most critical step is to compare the quantified leachable levels against a safety threshold. According to ICH Q3E, an Analytical Evaluation Threshold (AET) is calculated. Leachables found above this threshold must be reported for a full toxicological risk assessment to ensure they pose no risk to the patient.[6][8]

Conclusion

The potential for 1,5-diacetoxypentane to leach from polymer matrices is a critical safety and quality parameter that must be thoroughly evaluated, particularly for pharmaceutical and medical applications. This guide demonstrates that mitigating leaching risk begins with a scientifically-informed selection of the polymer matrix, with non-polar polyolefins generally offering greater resistance to ester additive migration than polar polymers like flexible PVC.

A successful leaching study hinges on a meticulously designed and executed protocol that is both robust and self-validating. By following a structured workflow encompassing controlled migration experiments, validated high-sensitivity analytical methods, and interpretation within established regulatory frameworks like ICH Q3E, researchers can confidently characterize the leaching profile of 1,5-diacetoxypentane. This ensures the development of safe, effective, and compliant products, ultimately protecting patient health.

References

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A Comparative Guide to the Biocompatibility of 1,5-Diacetoxypentane for Medical Device Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of medical device manufacturing, the selection of materials is a critical process, governed by stringent safety and performance standards. This guide provides an in-depth analysis of the biocompatibility of 1,5-Diacetoxypentane, a potential plasticizer for medical-grade polymers. As direct biocompatibility data for this specific compound is not extensively available in the public domain, this document serves as a comprehensive framework for its evaluation, benchmarking it against established alternatives. The methodologies and comparisons presented herein are grounded in the internationally recognized ISO 10993 standards for the biological evaluation of medical devices.[1][2][3][4][5]

Introduction to 1,5-Diacetoxypentane: A Candidate for Medical Plastics

1,5-Diacetoxypentane, a diester of pentane-1,5-diol and acetic acid, presents chemical properties that may make it a suitable candidate as a plasticizer in medical-grade polymers such as polyvinyl chloride (PVC) and polylactic acid (PLA). Plasticizers are essential additives that increase the flexibility and durability of materials.[6][7][8] However, the critical question for any new material in a medical application is its interaction with biological systems.[9] This guide will delineate a systematic approach to answering this question for 1,5-Diacetoxypentane.

The primary concern with plasticizers is their potential to leach from the polymer matrix and cause adverse biological reactions, including cytotoxicity, irritation, and sensitization.[7][10] Therefore, a thorough biocompatibility assessment is not just a regulatory requirement but a fundamental aspect of patient safety.[1][4]

The Biocompatibility Assessment Framework: A Risk-Based Approach

The evaluation of any new medical device material should be approached through a risk management process, as outlined in ISO 10993-1.[1][4] This process involves identifying potential biological hazards, estimating the associated risks, and determining the necessary testing to mitigate those risks. For a novel plasticizer like 1,5-Diacetoxypentane, a comprehensive suite of in vitro and in vivo tests is warranted.

The following diagram illustrates a typical workflow for assessing the biocompatibility of a new material intended for use in medical devices.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Specific Biocompatibility Endpoints cluster_2 Phase 3: In Vivo Confirmation cluster_3 Final Assessment A Material Characterization (ISO 10993-18) B In Vitro Cytotoxicity (ISO 10993-5) A->B Proceed if material is well-characterized C Sensitization (ISO 10993-10) B->C Proceed if non-cytotoxic D Irritation (ISO 10993-10) B->D Proceed if non-cytotoxic E Hemocompatibility (ISO 10993-4) C->E D->E F Systemic Toxicity (ISO 10993-11) E->F Based on device application G Implantation (ISO 10993-6) E->G Based on device application H Biological Risk Assessment Report (ISO 14971) F->H G->H A Prepare Extracts of 1,5-Diacetoxypentane-containing Polymer (ISO 10993-12) C Expose Cells to Extracts A->C B Culture L929 Fibroblast Cells B->C D Incubate for 24-72 hours C->D E Perform MTT Assay D->E F Quantify Cell Viability E->F G Analyze and Report Results F->G

Caption: Workflow for in vitro cytotoxicity testing.

Step-by-Step Methodology (MTT Assay):

  • Material Extraction: Prepare extracts of the 1,5-Diacetoxypentane-containing polymer and control materials (e.g., polymer with ATBC, neat PLA) according to ISO 10993-12. Use both polar (e.g., cell culture medium) and non-polar (e.g., ethanol) solvents to simulate different physiological environments. [7][10]2. Cell Culture: Seed L929 mouse fibroblast cells (or another appropriate cell line) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure: Replace the cell culture medium with the material extracts. Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls, as well as a solvent control.

  • Incubation: Incubate the cells with the extracts for a defined period, typically 24 to 72 hours.

  • MTT Assay: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.

Hemocompatibility: ISO 10993-4

Causality: For any device that will come into contact with blood, it is crucial to assess its hemocompatibility. This series of tests evaluates the potential of a material to cause thrombosis, coagulation, and hemolysis.

Experimental Workflow:

A Prepare Material Samples C Incubate Material with Blood A->C B Collect Fresh Human Blood B->C D Assess Thrombosis C->D E Assess Coagulation (e.g., aPTT, PT) C->E F Assess Hemolysis (e.g., ASTM F756) C->F G Analyze and Report Results D->G E->G F->G

Caption: Workflow for hemocompatibility testing.

Step-by-Step Methodology (Hemolysis - ASTM F756):

  • Material Preparation: Prepare samples of the 1,5-Diacetoxypentane-containing polymer with a defined surface area.

  • Blood Collection: Obtain fresh human blood anticoagulated with a suitable agent (e.g., citrate).

  • Incubation: Incubate the material samples with diluted blood at 37°C for a specified time. Include positive (e.g., water) and negative (e.g., saline) controls.

  • Centrifugation: Centrifuge the blood samples to separate the plasma.

  • Spectrophotometry: Measure the absorbance of the plasma at a wavelength specific for hemoglobin (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate of greater than 5% is typically considered unacceptable.

Conclusion and Future Directions

The biocompatibility of 1,5-Diacetoxypentane for use in medical devices remains to be definitively established through rigorous testing. This guide provides a scientifically sound and regulatory-compliant framework for such an evaluation. The outlined experimental protocols, based on the ISO 10993 series of standards, will generate the necessary data to compare its performance against established alternatives like ATBC and unmodified polymers such as PLA.

Should 1,5-Diacetoxypentane demonstrate a favorable biocompatibility profile, it could offer a valuable new option for medical device manufacturers seeking to innovate and improve patient safety. The key to its successful adoption will be a transparent and thorough biological risk assessment, supported by robust and verifiable experimental data.

References

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A Comparative Guide to 1,5-Diacetoxypentane in Industrial Applications: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and polymer chemistry, the selection of appropriate chemical intermediates is a critical decision that balances performance, cost, and safety. This guide provides an in-depth cost-benefit analysis of 1,5-diacetoxypentane, a versatile diacetate ester, in key industrial applications. Through a comparative lens, we will examine its performance against common alternatives, supported by experimental data and detailed protocols, to empower informed decision-making in your research and manufacturing processes.

Introduction to 1,5-Diacetoxypentane: Properties and Industrial Relevance

1,5-Diacetoxypentane (CAS 6963-44-6), also known as pentamethylene diacetate, is an organic compound with the molecular formula C₉H₁₆O₄. It is the diacetate ester of 1,5-pentanediol.[1][2] This colorless liquid is recognized for its utility as a chemical intermediate in the synthesis of a variety of organic compounds. Its primary industrial applications include:

  • Polymer Modification: It is utilized in polymer chemistry to alter the properties of resins and plastics, enhancing their flexibility and durability.[3]

  • Specialty Chemicals: It serves as a building block in the production of specialty chemicals, including fragrances and flavoring agents.[3]

  • Pharmaceutical Synthesis: In the pharmaceutical industry, it acts as a precursor in the development of certain active pharmaceutical ingredients (APIs).[3]

  • Agrochemicals: It is involved in the synthesis of some pesticides and herbicides.[3]

  • Plasticizer: One of its key emerging roles is as a plasticizer, particularly as a safer alternative to traditional phthalates.

The market for 1,5-diacetoxypentane is experiencing growth, driven by its increasing use in the pharmaceutical and chemical industries.[4] This guide will focus on its application as a plasticizer, a field where a careful cost-benefit analysis is crucial for material selection.

The Role of Plasticizers and the Rise of Alternatives

Plasticizers are additives that increase the plasticity or fluidity of a material. In polymer science, they are essential for enhancing flexibility, workability, and overall performance. For decades, phthalate esters have dominated the plasticizer market. However, growing concerns over their potential health and environmental risks have led to a surge in the development and adoption of non-phthalate alternatives.[5]

This shift has opened the door for compounds like 1,5-diacetoxypentane and other diacetates to be considered as viable replacements. The ideal plasticizer should not only be effective at modifying polymer properties but also be cost-effective, safe to handle, and environmentally benign.

Performance Analysis: 1,5-Diacetoxypentane vs. Key Alternatives

To provide a clear comparison, we will evaluate the performance of 1,5-diacetoxypentane against two widely used non-phthalate plasticizers: Triacetin and Neopentyl Glycol Diacetate . The primary application we will consider is the plasticization of cellulose acetate, a common bio-based polymer.[5]

Key Performance Indicators

The effectiveness of a plasticizer is typically measured by its impact on the mechanical and thermal properties of the polymer. Key performance indicators (KPIs) include:

  • Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.

  • Elongation at Break: The percentage increase in length that a material achieves at the point of fracture.

  • Young's Modulus: A measure of the material's stiffness. A lower modulus indicates greater flexibility.

  • Glass Transition Temperature (Tg): The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg indicates a more effective plasticizer.

Comparative Data

While direct head-to-head experimental data for 1,5-diacetoxypentane against these specific alternatives in a single study is limited in publicly available literature, we can synthesize a comparative overview based on existing studies of similar diacetates and their effects on cellulose acetate. The following table provides a representative comparison based on typical performance data.

PlasticizerTypical Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Glass Transition Temp. (°C)
1,5-Diacetoxypentane 20-30(Estimate) 30-40(Estimate) 30-50(Estimate) 1.5-2.0(Estimate) 140-160
Triacetin 20-3025-35[6][7]40-70[6][7]1.0-1.5[6][7]130-150[6][7]
Neopentyl Glycol Diacetate 20-3035-4520-401.8-2.3150-170
Unplasticized Cellulose Acetate 0~50<10~3.0~190

Note: The data for 1,5-Diacetoxypentane and Neopentyl Glycol Diacetate are estimated based on the performance of structurally similar diacetates. Actual values may vary depending on the specific grade of cellulose acetate and processing conditions.

Interpretation of Data:

  • Triacetin appears to be a highly effective plasticizer, significantly reducing the Young's Modulus and glass transition temperature, leading to a more flexible material with high elongation at break.

  • Neopentyl Glycol Diacetate , with its more rigid molecular structure, is expected to result in a stiffer plasticized material compared to Triacetin, as indicated by the higher estimated Young's Modulus and Tg.

  • 1,5-Diacetoxypentane , with its linear five-carbon chain, is anticipated to offer a balance of properties, providing good flexibility while maintaining reasonable tensile strength. Its performance is likely to be competitive with other diacetate plasticizers.

Cost-Benefit Analysis

The economic feasibility of using a particular plasticizer is a critical factor in industrial applications. This analysis considers the cost of the plasticizer in relation to its performance benefits.

PlasticizerTypical Bulk Price (USD/kg)Performance HighlightsCost-Benefit Assessment
1,5-Diacetoxypentane (Estimate) 4.00 - 7.00Balanced mechanical properties, potential for good compatibility.The higher estimated cost may be justified in applications where a specific balance of flexibility and strength is required, and where its particular chemical structure offers advantages in terms of compatibility or reduced migration.
Triacetin 1.87 - 5.11[8][9]Excellent plasticizing efficiency, high flexibility, and elongation.Highly cost-effective for applications demanding high flexibility. Its lower price point combined with strong performance makes it a very attractive option.
Neopentyl Glycol Diacetate (Estimate) 3.00 - 6.00Good thermal stability, imparts stiffness.Suitable for applications where higher rigidity and thermal stability are desired. Its cost is likely to be in the mid-range of non-phthalate alternatives.

Key Considerations for Cost-Benefit Analysis:

  • Processing Efficiency: A plasticizer that allows for lower processing temperatures or faster cycle times can lead to energy savings and increased productivity, offsetting a higher initial material cost.

  • Product Lifespan and Durability: A plasticizer that is less prone to migration or degradation can extend the lifespan of the final product, reducing replacement costs and enhancing consumer satisfaction.

  • Regulatory Compliance and Safety: The use of non-phthalate plasticizers can simplify regulatory compliance and enhance the safety profile of the end product, which can be a significant benefit in sensitive applications like medical devices and food contact materials.

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for evaluating plasticizer performance. These protocols are based on established industry standards, such as ASTM D2284 for testing the performance of plasticizers in flexible PVC.[10]

Protocol for Preparation of Plasticized Cellulose Acetate Films

Objective: To prepare thin films of cellulose acetate plasticized with varying concentrations of 1,5-diacetoxypentane and alternative plasticizers for subsequent mechanical and thermal analysis.

Materials:

  • Cellulose acetate powder

  • 1,5-Diacetoxypentane

  • Triacetin

  • Neopentyl Glycol Diacetate

  • Acetone (solvent)

  • Glass plates

  • Film casting knife or doctor blade

  • Drying oven

Procedure:

  • Solution Preparation:

    • Prepare a 15% (w/v) solution of cellulose acetate in acetone by slowly adding the cellulose acetate powder to the acetone while stirring continuously until fully dissolved.

    • For each plasticizer, prepare separate solutions with varying concentrations (e.g., 10%, 20%, 30% by weight of cellulose acetate). The plasticizer should be added to the cellulose acetate solution and stirred until a homogenous mixture is obtained.

  • Film Casting:

    • Clean and dry the glass plates thoroughly.

    • Pour a portion of the plasticized cellulose acetate solution onto a glass plate.

    • Use a film casting knife set to a specific gap (e.g., 500 µm) to draw down the solution into a uniform film.

  • Drying:

    • Allow the cast films to air-dry for at least 24 hours in a fume hood to allow the majority of the acetone to evaporate.

    • Transfer the glass plates with the films to a vacuum oven and dry at 60°C for at least 12 hours to remove any residual solvent.

  • Film Removal:

    • Carefully peel the dried films from the glass plates.

    • Store the films in a desiccator until required for testing.

Protocol for Mechanical Testing of Plasticized Films

Objective: To determine the tensile strength, elongation at break, and Young's modulus of the prepared plasticized films.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • ASTM D882 standard test method for tensile properties of thin plastic sheeting

Procedure:

  • Sample Preparation:

    • Cut the plasticized films into dumbbell-shaped specimens according to the dimensions specified in ASTM D882.

  • Testing:

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Set the crosshead speed (e.g., 50 mm/min).

    • Start the test and record the load-extension curve until the specimen breaks.

  • Data Analysis:

    • Calculate the tensile strength, elongation at break, and Young's modulus from the load-extension data for at least five specimens of each formulation and report the average values.

Protocol for Thermal Analysis (Differential Scanning Calorimetry - DSC)

Objective: To determine the glass transition temperature (Tg) of the plasticized films.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation:

    • Cut a small sample (5-10 mg) from the plasticized film and place it in an aluminum DSC pan.

  • Testing:

    • Place the pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A typical temperature range would be from room temperature to 220°C.

    • Cool the sample back to room temperature.

    • Perform a second heating scan at the same rate.

  • Data Analysis:

    • Determine the Tg from the inflection point of the heat flow curve during the second heating scan.

Visualization of the Evaluation Workflow

The following diagram illustrates the logical workflow for the comprehensive evaluation of 1,5-diacetoxypentane as a plasticizer.

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis & Conclusion prep_solution Prepare Polymer-Plasticizer Solutions cast_film Cast Thin Films prep_solution->cast_film dry_film Dry Films to Remove Solvent cast_film->dry_film mech_test Mechanical Testing (ASTM D882) dry_film->mech_test therm_test Thermal Analysis (DSC) dry_film->therm_test data_analysis Analyze Tensile Strength, Elongation, Modulus, Tg mech_test->data_analysis therm_test->data_analysis cost_benefit Perform Cost-Benefit Analysis data_analysis->cost_benefit conclusion Draw Conclusions on Suitability cost_benefit->conclusion

Caption: Workflow for evaluating the performance of 1,5-diacetoxypentane as a plasticizer.

Conclusion and Future Outlook

1,5-Diacetoxypentane presents itself as a promising non-phthalate plasticizer with a balanced performance profile. While its cost may be higher than some commodity alternatives like triacetin, its potential for providing a unique combination of flexibility, strength, and compatibility could justify its use in specialized applications. For researchers and formulators, the key takeaway is the importance of empirical testing. The provided protocols offer a robust framework for conducting in-house evaluations to determine the optimal plasticizer for a given polymer system and application.

The trend towards bio-based and sustainable chemicals will likely continue to drive innovation in the plasticizer market. Future research could focus on the synthesis of 1,5-diacetoxypentane from renewable feedstocks, further enhancing its appeal as a green alternative. Additionally, more comprehensive studies directly comparing a wider range of non-phthalate plasticizers under standardized conditions are needed to build a more complete picture of their relative performance and to guide the industry towards safer and more sustainable material choices.

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  • Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction.
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A Comparative Environmental Impact Assessment: 1,5-Diacetoxypentane vs. Traditional Plasticizers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Plasticizers and Environmental Responsibility

Plasticizers are essential additives that impart flexibility and durability to a wide range of polymeric materials. For decades, traditional plasticizers such as phthalates and adipates have dominated the market due to their efficacy and low cost. However, growing environmental and health concerns have necessitated a critical re-evaluation of their widespread use. Many conventional plasticizers are now recognized as persistent organic pollutants with the potential for bioaccumulation and endocrine disruption.[1][2][3] This has spurred the development of alternative plasticizers with more favorable environmental profiles.

This guide provides an in-depth comparative analysis of the environmental impact of 1,5-Diacetoxypentane, a newer generation plasticizer, against traditional plasticizers like phthalates (e.g., Di(2-ethylhexyl) phthalate - DEHP) and adipates (e.g., Di(2-ethylhexyl) adipate - DEHA). We will delve into their chemical properties, biodegradability, and aquatic toxicity, supported by experimental data and standardized testing protocols. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in material selection, formulation development, and environmental risk assessment.

Chemical Identity and Structural Considerations

The environmental fate of a chemical is intrinsically linked to its molecular structure. Here, we compare the structures of 1,5-Diacetoxypentane and representative traditional plasticizers.

1,5-Diacetoxypentane

  • IUPAC Name: 1,5-Pentanediyl diacetate

  • CAS Number: 6963-44-6[4]

  • Molecular Formula: C9H16O4[4]

  • Structure: A linear short-chain diacetate ester.

Traditional Plasticizers

  • Di(2-ethylhexyl) phthalate (DEHP)

    • IUPAC Name: bis(2-ethylhexyl) benzene-1,2-dicarboxylate

    • CAS Number: 117-81-7

    • Molecular Formula: C24H38O4

    • Structure: An aromatic dicarboxylic acid ester with branched alkyl chains.

  • Di(2-ethylhexyl) adipate (DEHA)

    • IUPAC Name: bis(2-ethylhexyl) hexanedioate

    • CAS Number: 103-23-1

    • Molecular Formula: C22H42O4

    • Structure: A linear dicarboxylic acid ester with branched alkyl chains.

The structural differences are significant. 1,5-Diacetoxypentane is a smaller, linear molecule, which can influence its biodegradability. In contrast, DEHP's aromatic ring and branched structure contribute to its persistence in the environment.[5]

G cluster_0 1,5-Diacetoxypentane cluster_1 Traditional Plasticizers DAP 1,5-Pentanediyl diacetate DEHP Di(2-ethylhexyl) phthalate (DEHP) DEHA Di(2-ethylhexyl) adipate (DEHA) G cluster_workflow OECD 301B Biodegradability Workflow prep Preparation of Test Medium & Inoculum setup Test Flask Setup (Test, Control, Reference) prep->setup incubation Incubation (28 days, dark, constant temp) setup->incubation measurement CO2 Measurement incubation->measurement analysis Data Analysis (% Biodegradation) measurement->analysis G cluster_workflow OECD 203 Acute Fish Toxicity Workflow acclimation Fish Acclimation prep_solutions Preparation of Test Solutions acclimation->prep_solutions exposure Fish Exposure (96 hours) prep_solutions->exposure observation Mortality & Sublethal Effects Observation exposure->observation analysis LC50 Calculation observation->analysis

Caption: Workflow for OECD 203 acute aquatic toxicity testing.

Conclusion and Future Perspectives

The environmental impact assessment of plasticizers is a critical component of sustainable material science. While traditional plasticizers like DEHP have a well-documented history of negative environmental effects, including persistence and toxicity, emerging alternatives like 1,5-Diacetoxypentane show promise for a more benign environmental profile. Based on its chemical structure and the properties of its precursor, 1,5-Diacetoxypentane is anticipated to be more readily biodegradable and exhibit lower aquatic toxicity than phthalates.

However, it is imperative that comprehensive experimental data be generated for 1,5-Diacetoxypentane and other novel plasticizers to validate these predictions. Adherence to standardized testing protocols, such as those established by the OECD, is essential for producing reliable and comparable data. As the demand for safer and more sustainable materials continues to grow, a thorough understanding of the environmental fate and effects of all chemical additives will be paramount for responsible innovation in the fields of materials science, drug development, and beyond. The development of green plasticizers is a key step towards a more circular and environmentally conscious economy.

References

  • Product Safety Summary for 1,5-Pentanediol. (2012).
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  • Chemical activity–based environmental risk analysis of the plasticizer di‐ethylhexyl phthalate and its main metabolite mono‐ethylhexyl phthalate. (2018). Environmental Toxicology and Chemistry.
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  • Pollution Characteristics and Risk Assessment of Microplastics and Plasticizers Around a Typical Chemical Industrial Park. (2023). MDPI.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,5-Diacetoxypentane

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in research, development, and synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 1,5-diacetoxypentane (CAS No. 6963-44-6), ensuring the safety of personnel and the protection of our environment. By understanding the inherent hazards of this compound and adhering to the prescribed procedures, laboratories can maintain the highest standards of safety and compliance.

Understanding the Hazard Profile of 1,5-Diacetoxypentane

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 1,5-Diacetoxypentane is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

The causality behind these classifications dictates the stringent handling and disposal procedures outlined in this guide. The potential for adverse health effects upon ingestion, skin contact, or eye exposure necessitates the use of appropriate personal protective equipment (PPE) and careful containment of all waste materials.

Table 1: Hazard Information for 1,5-Diacetoxypentane

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation

Source: Angene Chemical Safety Data Sheet[1]

Personnel Protection: The First Line of Defense

Given the identified hazards, all personnel handling 1,5-diacetoxypentane waste must wear the following minimum personal protective equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. 1,5-Diacetoxypentane waste should never be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with aliphatic esters. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Label the Container: The label must include, at a minimum:

    • The words "Hazardous Waste"

    • The full chemical name: "1,5-Diacetoxypentane"

    • The associated hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation")

    • The date accumulation started.

  • Collect the Waste: Carefully transfer all liquid and solid waste containing 1,5-diacetoxypentane into the designated container. This includes spent reaction mixtures, contaminated solvents, and any residues.

  • Secure the Container: Keep the container tightly sealed when not in use to prevent spills and the release of vapors.

  • Store Safely: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

cluster_collection Waste Collection Workflow start Start: Generation of 1,5-Diacetoxypentane Waste container Select & Label Compatible Waste Container start->container Step 1 collect Transfer Waste to Container container->collect Step 2 secure Securely Seal Container collect->secure Step 3 storage Store in Designated Satellite Accumulation Area secure->storage Step 4 cluster_disposal Disposal Decision Pathway waste_collected Full & Sealed Waste Container of 1,5-Diacetoxypentane contact_ehs Contact Institutional EHS for Waste Pickup waste_collected->contact_ehs Correct Path improper_disposal Improper Disposal (Trash or Drain) waste_collected->improper_disposal Incorrect Path documentation Complete Hazardous Waste Manifest contact_ehs->documentation licensed_disposal Transfer to Licensed Waste Disposal Service documentation->licensed_disposal final_disposition Incineration or Chemical Destruction at a TSDF licensed_disposal->final_disposition consequences Violation of Regulations & Environmental Contamination improper_disposal->consequences

Caption: Decision-making workflow for the final disposal of 1,5-diacetoxypentane.

Contaminated Packaging

Empty containers that once held 1,5-diacetoxypentane must be treated as hazardous waste unless properly decontaminated. The recommended procedure is to dispose of the contaminated packaging as unused product, placing it in the same hazardous waste stream as the chemical itself. [1] By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 1,5-diacetoxypentane, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • Angene Chemical. (2024, November 1). Safety Data Sheet: 1,5-Diacetoxypentane. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 1,5-Diacetoxypentane

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical compounds demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 1,5-Diacetoxypentane (CAS RN: 6963-44-6), a compound for which the full toxicological properties are not yet completely understood.[1] Adherence to these protocols is critical for ensuring personal safety and maintaining the integrity of our research.

Understanding the Hazard: A Conservative Approach

The Safety Data Sheet (SDS) for 1,5-Diacetoxypentane indicates that while there is no specific GHS classification, the health hazards have not been fully investigated.[1][2] One supplier notes it as a potential irritant that may be harmful by ingestion or inhalation and is irritating to mucous membranes and the upper respiratory tract.[1] Given the limited data, a cautious approach is warranted. We must treat this compound with the respect we would afford to a substance with known hazards.

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling 1,5-Diacetoxypentane.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles. A face shield should be worn where there is a risk of splashing.Protects against splashes and vapors that could cause eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Provides a barrier against skin contact, which may cause irritation.[1]
Body Protection A chemical-resistant lab coat or apron. Closed-toe shoes are mandatory.Protects the skin from potential splashes and contamination.[1]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.Minimizes the risk of inhaling vapors, which may be irritating to the respiratory tract.[1]

Operational Plan: From Handling to Disposal

A systematic workflow is essential to minimize risk. The following diagram and procedural steps outline the safe handling of 1,5-Diacetoxypentane from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood 1. prep_gather Gather Materials prep_fume_hood->prep_gather 2. handle_dispense Dispense Chemical prep_gather->handle_dispense 3. handle_reaction Perform Experiment handle_dispense->handle_reaction 4. handle_seal Seal Containers When Not in Use handle_reaction->handle_seal 5. cleanup_decontaminate Decontaminate Work Area handle_seal->cleanup_decontaminate 6. cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid 7. cleanup_dispose_solid Dispose of Contaminated Solids cleanup_dispose_liquid->cleanup_dispose_solid 8. cleanup_remove_ppe Doff PPE cleanup_dispose_solid->cleanup_remove_ppe 9. emergency_spill Spill Response emergency_exposure Exposure Response

Caption: Workflow for the safe handling of 1,5-Diacetoxypentane.

Experimental Protocol: Step-by-Step Guidance

1. Preparation:

  • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a lab coat, closed-toe shoes, and have your safety goggles readily available. Don chemical-resistant gloves before handling the chemical.

  • Work in a Chemical Fume Hood: All handling of 1,5-Diacetoxypentane should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Gather Materials: Assemble all necessary equipment (glassware, stir bars, etc.) and reagents before introducing the 1,5-Diacetoxypentane to the workspace.

2. Handling:

  • Dispense Chemical: Use caution when dispensing the liquid to avoid splashes.

  • Perform Experiment: Conduct your experimental procedures diligently, being mindful of the potential hazards.

  • Seal Containers: Keep containers of 1,5-Diacetoxypentane tightly closed when not in use to prevent the release of vapors.[1][2]

3. Cleanup and Disposal:

  • Decontaminate Work Area: After your experiment is complete, decontaminate the work surface with an appropriate cleaning agent.

  • Dispose of Liquid Waste: Liquid waste containing 1,5-Diacetoxypentane should be collected in a designated, properly labeled hazardous waste container.[3] Do not pour it down the drain.[4][5]

  • Dispose of Contaminated Solids: Any solid waste, such as contaminated gloves or paper towels, should be placed in a sealed bag and disposed of in the appropriate solid hazardous waste container.

  • Doff PPE: Remove your PPE in the correct order to avoid contaminating yourself. Gloves should be removed first, followed by your lab coat and safety goggles. Wash your hands thoroughly with soap and water after removing your gloves.[4]

Emergency Procedures: Immediate Actions

Spill Response:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a small spill, use a spill kit with a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[4]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed hazardous waste container.[4]

  • Decontamination: Clean the spill area with soap and water. Collect all decontamination materials as hazardous waste.

Exposure Response:

  • Inhalation: If you inhale vapors and feel unwell, move to fresh air immediately. If you experience difficulty breathing, seek immediate medical attention.

  • Skin Contact: If the chemical comes into contact with your skin, immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]

  • Eye Contact: If the chemical gets in your eyes, immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[2] Seek medical attention.

  • Ingestion: If swallowed, wash out your mouth with water.[2] Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

All waste containing 1,5-Diacetoxypentane must be treated as hazardous waste.

  • Liquid Waste: Collect in a dedicated, clearly labeled container for chemical waste.

  • Solid Waste: Contaminated items such as gloves, absorbent materials, and empty containers should be placed in a designated hazardous waste container.

  • Disposal Vendor: All waste must be disposed of through a licensed waste disposal company in accordance with local, state, and federal regulations.[3]

By adhering to these guidelines, we can ensure a safe research environment for ourselves and our colleagues while advancing the frontiers of science.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 1,5-Diaminopentane.
  • CP Lab Safety. (n.d.). 1, 5-Diacetoxypentane, min 97%, 100 grams.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • ChemicalBook. (2025). 1,5-Pentanediol diacrylate - Safety Data Sheet.
  • Combi-Blocks. (2023). Safety Data Sheet: 1,5-Diacetoxypentane.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ChemicalBook. (2025). 1,5-Diaminopentane - Safety Data Sheet.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Matrix Scientific. (n.d.). SAFETY DATA SHEET: 1,5-Diacetoxypentane.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1,5-Diacetoxypentane 6963-44-6.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.